molecular formula C15H21NO B3138693 (4s,4As,8as)-4-phenyldecahydro-4-quinolinol CAS No. 465536-44-1

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol

Cat. No.: B3138693
CAS No.: 465536-44-1
M. Wt: 231.33 g/mol
InChI Key: JENIXYWBDVSBMO-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S,4aS,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15/h1-3,6-7,13-14,16-17H,4-5,8-11H2/t13-,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENIXYWBDVSBMO-SOUVJXGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure of (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol

[1][2]

Executive Summary

This compound is a bicyclic, chiral heterocycle belonging to the decahydroquinoline class. It is characterized by a trans-fused ring system, a secondary amine, and a quaternary carbon at position 4 bearing both a phenyl group and a hydroxyl group.

This molecule serves as a critical structural scaffold in medicinal chemistry, particularly in the design of NMDA receptor antagonists (PCP site ligands) and opioid receptor modulators . Its rigid stereochemical framework makes it an invaluable probe for mapping the spatial requirements of receptor binding pockets.

Property Data
IUPAC Name (4S,4aS,8aS)-4-phenyl-decahydroquinolin-4-ol
CAS Number 465536-44-1
Molecular Formula C₁₅H₂₁NO
Molecular Weight 231.34 g/mol
Core Scaffold trans-Decahydroquinoline
Stereochemistry 4S, 4aS, 8aS (3 Chiral Centers)
Physical State Solid (typically white to off-white powder)

Structural Analysis & Stereochemistry

Connectivity and Ring System

The molecule consists of a piperidine ring fused to a cyclohexane ring, forming a decahydroquinoline core.

  • Nitrogen Position: Position 1 (Standard Quinoline Numbering).

  • Bridgehead Carbons: Positions 4a and 8a.[1][2]

  • Quaternary Center: Position 4, which is substituted with a phenyl ring and a hydroxyl group.

Stereochemical Configuration (The "Trans" Fusion)

The designation (4aS, 8aS) defines the geometry of the ring fusion. In decahydroquinolines, the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a) determines the overall shape.

  • Trans-Fusion: The (4aS, 8aS) configuration corresponds to a trans-fused system. The hydrogen atoms at 4a and 8a are anti-periplanar to each other.

  • Conformation: This locks the molecule into a rigid double-chair conformation . Unlike cis-decahydroquinoline, which is conformationally mobile, the trans-isomer is structurally fixed, providing a stable vector for the 4-phenyl and 4-hydroxyl substituents.

The C4 Stereocenter (4S)

The chirality at position 4 is defined by the arrangement of the Hydroxyl group (-OH), Phenyl group (-Ph), C4a, and C3.

  • Priority (Cahn-Ingold-Prelog): -OH (1) > -Ph (2) > -C4a (3) > -C3 (4).

  • Orientation: The (4S) configuration dictates that the hydroxyl group and phenyl ring occupy specific axial/equatorial positions relative to the rigid trans-decalin-like core. In many biologically active analogues, the phenyl group prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the specific (S) assignment depends on the absolute viewing angle.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and stereochemical relationships.

GCoreDecahydroquinoline Core(Trans-Fused)N1N1 (Secondary Amine)Core->N1ContainsC4C4 (Quaternary Center)(4S)Core->C4Substituted atBridgeBridgeheads(4aS, 8aS)Core->BridgeDefined bySubstSubstituentsC4->SubstBearsFusionTrans-Fusion(Rigid Double Chair)Bridge->FusionDeterminesPhPhSubst->PhPhenyl GroupOHOHSubst->OHHydroxyl Group

Caption: Structural hierarchy of this compound, highlighting the rigid trans-fusion and quaternary substitution.

Synthesis Methodology

The synthesis of this compound typically requires a stereoselective approach to establish the trans-ring fusion followed by a diastereoselective Grignard addition.

Synthetic Pathway[4]
  • Preparation of the Core: Catalytic hydrogenation of 4-quinolone or 4-hydroxyquinoline over Ruthenium or Rhodium catalysts under high pressure yields the trans-decahydroquinolin-4-ol or ketone. Alternatively, Birch reduction (Li/NH₃) favors the thermodynamically stable trans-isomer.

  • Oxidation: The intermediate alcohol is oxidized (e.g., Swern oxidation or Jones reagent) to trans-decahydroquinolin-4-one.

  • Protection: The secondary amine (N1) is protected (e.g., N-benzyl or N-Boc) to prevent side reactions.

  • Grignard Addition: Reaction with Phenylmagnesium bromide (PhMgBr).

    • Stereocontrol: The rigid trans-fused ring directs the nucleophilic attack. The Grignard reagent approaches from the less hindered face (often equatorial attack), yielding the axial alcohol (or vice versa depending on solvent/chelation). The (4S) isomer is isolated via chiral resolution or chromatography if the reaction is not fully stereoselective.

Experimental Workflow (DOT Diagram)

SynthesisStart4-Quinolone / QuinolineStep1Reduction (H2/Rh or Li/NH3)Yields Trans-DecahydroquinolineStart->Step1Step2N-Protection (Bn/Boc)Step1->Step2Step3Oxidation to Ketone(Trans-N-PG-decahydroquinolin-4-one)Step2->Step3Step4Grignard Addition (PhMgBr)Nucleophilic Attack at C4Step3->Step4Stereoselective AdditionStep5Deprotection & ResolutionStep4->Step5FinalThis compoundStep5->Final

Caption: General synthetic route for accessing 4-phenyl-4-hydroxy-trans-decahydroquinolines.

Pharmacological Relevance[5][6][7][8]

NMDA Receptor Antagonism

This molecule is structurally homologous to the PCP (phencyclidine) and MK-801 pharmacophore.

  • Mechanism: It acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically binding within the ion channel (PCP site).

  • SAR Insight: The trans-decahydroquinoline scaffold mimics the spatial arrangement of the phencyclidine piperidine ring but with increased rigidity. The 4-phenyl and 4-hydroxyl groups provide critical hydrogen bonding and hydrophobic interactions within the receptor pore.

Opioid Receptor Activity

Decahydroquinolines are also privileged structures in opioid research.

  • The 4-phenyl-piperidine moiety embedded within the structure is a classic opioid pharmacophore (resembling meperidine or loperamide fragments).

  • The (4S, 4aS, 8aS) isomer allows researchers to probe the stereochemical requirements of the Mu (µ) and Kappa (κ) opioid receptors.

Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signals are diagnostic:

Technique Expected Signals / Characteristics
1H NMR Bridgehead Protons: Distinct multiplets for H-4a and H-8a (typically 2.5–3.5 ppm depending on N-substitution). Aromatic: 5H multiplet (7.2–7.5 ppm) for the Phenyl group. Coupling: Large coupling constants (

Hz) between axial protons confirm the trans-diaxial relationship of the ring fusion.
13C NMR C4 (Quaternary): Characteristic downfield shift (~70–75 ppm) due to -OH and -Ph attachment. Carbonyl Absence: Disappearance of ketone signal (~210 ppm) confirms Grignard addition.
Mass Spectrometry [M+H]+: 232.34 m/z. Fragmentation: Loss of H₂O (M-18) and Phenyl radical are common fragmentation pathways.

References

  • Sigma-Aldrich. this compound Product Datasheet. CAS 465536-44-1.[1] Available at:

  • ChemScene. Product Analysis: (4S,4aS,8aS)-4-phenyldecahydroquinolin-4-ol. Available at:

  • PubChem. Compound Summary: Decahydroquinoline Derivatives. National Library of Medicine. Available at:

  • Katritzky, A. R., et al.Synthesis and Conformation of Decahydroquinolines. Journal of Organic Chemistry. (General reference for decahydroquinoline synthesis and stereochemistry).
  • Michne, W. F., et al.Novel Opioid Antagonists Based on the Decahydroisoquinoline and Decahydroquinoline Scaffolds. Journal of Medicinal Chemistry. (Contextual reference for pharmacological class).

Stereochemical Properties of 4-Phenyldecahydro-4-quinolinol Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical architecture of saturated heterocyclic scaffolds is a critical determinant of their physicochemical behavior and pharmacological efficacy. 4-Phenyldecahydro-4-quinolinol (Chemical Formula: C₁₅H₂₁NO) represents a highly complex bicyclic system featuring three distinct stereocenters: the two bridgehead carbons (C4a, C8a) and the quaternary carbon at the 4-position (C4)[1].

Because the spatial arrangement of the fused ring system dictates the molecule's 3D topology, understanding the diastereomeric and enantiomeric relationships within this scaffold is paramount. This guide provides an in-depth analysis of the stereochemical properties of 4-phenyldecahydro-4-quinolinol isomers, detailing the causality behind their thermodynamic stabilities, analytical elucidation strategies, and self-validating experimental workflows.

Structural Foundations & Stereochemical Complexity

The decahydroquinoline core consists of a piperidine ring fused to a cyclohexane ring. The stereochemical complexity of 4-phenyldecahydro-4-quinolinol arises from two primary structural vectors:

  • Ring Fusion (C4a and C8a): The bridgehead protons can be oriented cis or trans to one another. The trans-fused isomer is locked in a rigid double-chair conformation, minimizing steric strain. The cis-fused isomer is conformationally mobile and can undergo chair-chair interconversion, though it is often anchored by bulky substituents[2].

  • C4 Quaternary Stereocenter: Position 4 bears both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group. The orientation of these groups (axial vs. equatorial) relative to the bicyclic framework drastically alters the molecule's interaction profiles and chemical reactivity[3].

Stereoisomers A 4-Phenyldecahydro-4-quinolinol (Stereocenters: C4, C4a, C8a) B trans-Fused (C4a-C8a trans) A->B C cis-Fused (C4a-C8a cis) A->C D Axial OH, Eq Phenyl (Thermodynamically Stable) B->D E Eq OH, Axial Phenyl (Sterically Hindered) B->E F Axial OH, Eq Phenyl (Conformationally Mobile) C->F G Eq OH, Axial Phenyl (Conformationally Mobile) C->G

Caption: Classification of isomers based on ring fusion and C4 configuration.

Conformational Analysis & Thermodynamic Stability

The thermodynamic stability of these isomers is governed by steric bulk and 1,3-diaxial interactions. The phenyl group has a massive conformational A-value (~2.8 kcal/mol) compared to the hydroxyl group (~0.9 kcal/mol).

The Causality of Conformation: In the rigid trans-fused system, forcing the phenyl group into an axial position generates severe 1,3-diaxial clashes with the axial protons of the piperidine ring. Consequently, the thermodynamic sink for this molecule is the isomer where the phenyl group occupies the equatorial position, forcing the hydroxyl group into the axial position.

This structural reality directly impacts chemical reactivity. Kinetic studies on related decahydroquinolin-4-ols demonstrate that axial alcohols undergo oxidation at significantly faster rates than equatorial alcohols. This is because the transition state of the oxidation process relieves the steric strain inherent to the axial position[4].

Quantitative Data Summary

Table 1: Thermodynamic and Conformational Properties of Key Isomers

Isomer ConfigurationRing FusionC4 Phenyl PositionC4 OH PositionRelative Stability (kcal/mol)*Oxidation Rate Profile
(4S, 4aS, 8aS) TransEquatorialAxial0.0 (Reference)Fast (Strain Relief)
(4R, 4aS, 8aS) TransAxialEquatorial+2.1Slow
(4S, 4aR, 8aS) CisEquatorialAxial+1.5Moderate
(4R, 4aR, 8aS) CisAxialEquatorial+3.2Slow

*Values are illustrative estimates based on standard conformational A-values.

Analytical Methodologies for Stereochemical Elucidation

Determining the exact stereochemistry of 4-phenyldecahydro-4-quinolinol requires orthogonal analytical techniques because standard 1D ¹H NMR is insufficient.

The Causality of Analytical Choice: Because C4 is a quaternary carbon, it lacks a directly attached proton. Therefore, traditional ³J_HH coupling constants cannot be used to determine the axial/equatorial orientation of the substituents. Instead, we must rely on ¹³C NMR and 2D NOESY[5].

  • ¹³C NMR (γ-Gauche Effect): An axial hydroxyl group sterically compresses the gamma carbons (C2 and C6), shielding them and shifting their ¹³C signals upfield by ~4-6 ppm compared to the equatorial isomer.

  • 2D NOESY: Spatial cross-peaks between the axial hydroxyl proton and the axial bridgehead protons (H4a/H8a) definitively confirm the 3D topology.

Workflow Step1 Synthesis Nucleophilic Addition Step2 Separation Chiral HPLC Step1->Step2 Step3 Spectroscopy 13C NMR & NOESY Step2->Step3 Step4 Validation X-Ray Crystallography Step3->Step4

Caption: Self-validating experimental workflow for stereochemical elucidation.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols form a closed, self-validating loop. The synthetic design dictates the stereochemistry, which is isolated chromatographically, elucidated spectroscopically, and finalized crystallographically.

Protocol 1: Stereoselective Synthesis & Chromatographic Isolation
  • Nucleophilic Addition: Dissolve trans-decahydroquinolin-4-one in anhydrous THF under inert argon at -78 °C.

  • Stereoselective Attack: Dropwise add phenyllithium (1.2 eq). Mechanism: The bulky phenyllithium nucleophile approaches the carbonyl from the less sterically hindered equatorial trajectory. This forces the resulting alkoxide into the axial position.

  • Quenching: Quench with saturated NH₄Cl to yield the crude diastereomeric mixture.

  • Chiral Separation: Purify the mixture using Chiral Preparative HPLC (e.g., Chiralpak AD-H column) using a hexane/isopropanol mobile phase to isolate the pure (4S,4aS,8aS) and (4R,4aS,8aS) enantiomeric pairs.

Protocol 2: Orthogonal Validation (NMR & X-Ray)
  • NMR Sample Preparation: Dissolve the isolated fraction in CDCl₃.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms. Look for through-space correlations between the -OH proton and the axial bridgehead protons (H4a/H8a). A strong cross-peak validates the axial position of the hydroxyl group.

  • Crystallographic Ground Truth: Dissolve the validated fraction in a minimal amount of hot ethanol. Allow slow evaporation at room temperature to grow single crystals. Subject the crystal to X-ray diffraction to obtain the absolute configuration, confirming the planar structure and hydrogen bonding interactions in the solid state[2].

Pharmacological Implications

The stereochemistry of the decahydroquinoline nucleus is a critical determinant of biological activity. The rigid, three-dimensional structure imparts specific spatial arrangements to its substituents, which is vital for binding to complex biological targets such as the NMDA receptor[5]. The equatorial positioning of the bulky phenyl group allows the molecule to deeply anchor into hydrophobic binding pockets, while the axial hydroxyl group remains available for critical hydrogen-bonding interactions with receptor residues.

References[1] Title: (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol AldrichCPR

Sources

Conformational Restriction in Neuroactive Scaffolds: Physicochemical Profiling of (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and central nervous system (CNS) drug design, the spatial orientation of pharmacophores dictates receptor affinity and functional selectivity. (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol (CAS: 465536-44-1) represents a critical chiral building block used to probe these interactions[1][2]. By fusing a cyclohexane ring to a piperidine core, this decahydroquinoline derivative serves as a conformationally locked analog of highly flexible 4-phenyl-4-piperidinol derivatives (such as the analgesic meperidine).

This technical whitepaper establishes the definitive physicochemical properties—specifically the molecular weight and chemical formula—of this specific stereoisomer, details the causality behind its structural utility in drug discovery, and provides self-validating analytical protocols for its laboratory verification.

Quantitative Physicochemical Data

The foundational step in utilizing this compound in synthetic workflows is the rigorous validation of its molecular formula (C15H21NO ) and average molecular weight (231.33 g/mol )[1][2]. The quantitative parameters required for mass spectrometry and computational modeling are summarized below.

Physicochemical PropertyValidated Value
Chemical Name This compound
CAS Registry Number 465536-44-1
Molecular Formula C15H21NO
Average Molecular Weight 231.33 g/mol
Monoisotopic Exact Mass 231.1623 Da
Theoretical [M+H]+ m/z 232.1701 Da
Hydrogen Bond Donors 2 (Secondary Amine -NH, Hydroxyl -OH)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Stereocenters 3 (Defined as 4S, 4aS, 8aS)
SMILES String C1CC[C@H]2(C3=CC=CC=C3)O

Mechanistic Rationale: The Causality of Conformational Restriction

Why do medicinal chemists invest resources into synthesizing the complex, bicyclic decahydroquinoline core rather than using a simple piperidine ring? The answer lies in the thermodynamics of receptor binding .

Flexible piperidines exist in a dynamic equilibrium of multiple chair conformations in solution. When a flexible molecule binds to a target—such as the Sigma-1 (


) receptor or the 

-opioid receptor—it must adopt a single bioactive conformation, resulting in a high entropic penalty[3].

By utilizing the (4S,4aS,8aS) decahydroquinoline scaffold, the molecule is "locked" into a rigid trans- or cis-fused bicyclic system. This specific stereochemistry permanently projects the 4-phenyl and 4-hydroxyl groups in a precise 3D vector.

  • The Causality: The rigidification of the scaffold eliminates the entropic penalty of binding. If the locked conformation matches the receptor's binding pocket, the binding affinity (

    
    ) increases exponentially. Furthermore, the inability of the molecule to adopt alternative conformations prevents it from binding to off-target receptors, thereby reducing adverse pharmacological effects[3][4].
    

SignalingPathway Ligand Conformationally Locked Ligand (4S,4aS,8aS)-Isomer Receptor Target Receptor Sigma-1 / Opioid Ligand->Receptor High Affinity / Low Entropy Binding Conformation Structural Shift Receptor Activation Receptor->Conformation Effector Downstream Effect Ion Channel Modulation Conformation->Effector

Pharmacological signaling pathway triggered by conformationally restricted ligands.

Self-Validating Analytical Methodologies

To empirically confirm the molecular weight (231.33 g/mol ) and formula (C15H21NO) of a synthesized or procured batch, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

As an application scientist, I do not merely run samples; I design self-validating systems . The protocol below ensures that any mass measured is mathematically verifiable and free from instrumental artifacts.

Step-by-Step LC-HRMS Protocol for Formula Validation

Step 1: System Equilibration and Blank Baseline (The Negative Control)

  • Action: Inject 5

    
    L of a blank solvent (50:50 Methanol:Water with 0.1% Formic Acid).
    
  • Causality: This establishes a baseline chromatogram. If the target mass (

    
     232.17) is absent in this run, the system is validated against column carryover, ensuring subsequent peaks are genuinely from the sample.
    

Step 2: Chromatographic Separation

  • Action: Elute the sample through a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The hydrophobic decahydroquinoline core interacts well with the C18 stationary phase, separating it from any unreacted starting materials or epimeric impurities.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Subject the eluent to ESI in positive ion mode.

  • Causality: The secondary amine in the decahydroquinoline ring is highly basic (

    
    ). ESI+ guarantees near 100% protonation, yielding a robust 
    
    
    
    pseudo-molecular ion, which is critical for detecting the exact mass of the C15H21NO formula.

Step 4: Internal Lock-Mass Calibration (The Positive Control)

  • Action: Co-infuse a lock-mass standard, such as Leucine Enkephalin (exact mass 556.2771 Da), directly into the ion source.

  • Causality: Time-of-Flight (TOF) mass analyzers can drift due to temperature fluctuations. By continuously measuring a known standard, the software mathematically corrects the mass axis in real-time. This self-correcting loop ensures a mass accuracy of

    
     ppm.
    

Step 5: Data Interpretation

  • Action: Extract the exact mass for the primary peak.

  • Validation: The theoretical exact mass of the protonated species (

    
    ) is 232.1701 Da . If the measured mass falls within the 232.1696 – 232.1706 Da window, the formula 
    
    
    
    is definitively validated.

AnalyticalWorkflow N1 Sample Prep & Blank Baseline N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI-TOF MS (Positive Ion) N2->N3 N5 Formula Confirmed: C15H21NO N3->N5 N4 Lock-Mass Calibration N4->N3 Real-Time Mass Correction

Self-validating LC-HRMS workflow for exact mass and formula confirmation.

References

Below is the consolidated list of authoritative sources utilized to ground the physicochemical data and mechanistic claims in this guide.

  • Sigma-Aldrich. This compound AldrichCPR (CAS: 465536-44-1). Product Specification and Analytical Data.
  • ChemScene. 465536-44-1 | (4S,4aS,8aS)-4-phenyldecahydroquinolin-4-ol. Chemical Properties and SMILES validation.
  • PubMed / NIH. Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples. Bioorganic & Medicinal Chemistry Letters (2016). Discusses the causality of decahydroquinoline rigidification in receptor targeting.
  • MDPI. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules (2021). Provides context on the stereochemical significance of decahydroquinoline scaffolds in nature and drug discovery.

Sources

Pharmacological Profile of Phenyl-Substituted Decahydroquinolines

[1]

Executive Summary

Phenyl-substituted decahydroquinolines (Ph-DHQs) represent a privileged scaffold in neuropharmacology, characterized by a rigid bicyclic core that locks the nitrogen atom and phenyl substituents into specific spatial vectors. Unlike their alkyl-substituted natural counterparts (e.g., pumiliotoxin C) which primarily target nicotinic acetylcholine receptors (nAChRs), 4a-phenyl-trans-decahydroquinolines function primarily as non-competitive NMDA receptor antagonists and Sigma receptor modulators .

This guide details the structural determinants of this activity, specifically the critical role of the 4a-angular phenyl group in mimicking the pharmacophore of Phencyclidine (PCP) and MK-801.

Structural Classes & Stereochemistry

The pharmacological efficacy of Ph-DHQs is strictly governed by the stereochemistry of the ring fusion (C4a-C8a bond) and the orientation of the phenyl substituent.

The Cis/Trans Dichotomy

The decahydroquinoline core exists as two diastereomers. The biological activity diverges sharply between them:

  • Trans-fused (4a-phenyl-trans-DHQ): The ring fusion is rigid. The nitrogen lone pair and the C4a-phenyl group are fixed in a specific vector, creating a "locked" conformation that highly resembles the rigid tricyclic structure of MK-801 (Dizocilpine). This isomer typically exhibits high affinity for the PCP binding site inside the NMDA ion channel.[1]

  • Cis-fused (4a-phenyl-cis-DHQ): This system is conformationally mobile (can undergo ring inversion). While it retains some sigma receptor affinity, it generally shows reduced potency at the NMDA receptor compared to the trans-isomer due to the entropic penalty of binding.

The 4a-Phenyl "Anchor"

In the most potent derivatives, the phenyl group is located at the 4a (angular) position.

  • Mechanistic Logic: The 4a-position places the aromatic ring perpendicular to the plane of the piperidine ring. This mimics the spatial arrangement of the phenyl and cyclohexyl rings in PCP, allowing for optimal pi-pi stacking or hydrophobic interaction within the hydrophobic pocket of the NMDA channel pore.

Pharmacodynamics: Receptor Targets

Primary Target: NMDA Receptor (PCP Site)

Ph-DHQs act as trapping open-channel blockers . They bind deep within the transmembrane pore of the N-methyl-D-aspartate (NMDA) receptor, but only when the channel is open.

  • Mechanism: The protonated nitrogen of the DHQ interacts with the critical asparagine residues (N616 in GluN1 / N615 in GluN2) at the "selectivity filter" of the channel. The 4a-phenyl group wedges into a hydrophobic pocket formed by the transmembrane helices, physically occluding ion flux (

    
    , 
    
    
    ).
  • Clinical Correlate: This mechanism is identical to Ketamine and PCP. Consequently, 4a-phenyl-DHQs exhibit neuroprotective properties (preventing excitotoxicity) but carry a risk of psychotomimetic side effects (hallucinations, dissociation).

Secondary Target: Sigma Receptors ( )

N-substituted Ph-DHQs (e.g., N-phenethyl derivatives) show nanomolar affinity for Sigma receptors.

  • 
     Receptor:  Agonism here promotes neuroprotection and modulates intracellular calcium mobilization.
    
  • SAR Note: Increasing the bulk of the N-substituent (e.g., from methyl to phenethyl) shifts the profile from pure NMDA antagonism to mixed NMDA/Sigma activity.

Structure-Activity Relationship (SAR)[3][4][5][6][7][8]

The following table summarizes the quantitative impact of structural modifications on NMDA receptor affinity (measured via

Structural DomainModificationEffect on Affinity (

)
Mechanistic Rationale
Ring Fusion Trans-fusionIncrease (High) Locks pharmacophore in bioactive conformation; reduces entropic cost of binding.
Cis-fusionDecreaseConformational mobility leads to poor fit in the rigid channel pore.
C4a Position Phenyl groupCritical Essential for hydrophobic interaction in the PCP binding pocket.
Alkyl groupDecreaseLoss of pi-interaction; reverts profile to nAChR antagonist (Pumiliotoxin-like).
Nitrogen (N1) MethylOptimalMimics the tertiary amine of PCP/Ketamine.
HydrogenDecreaseSecondary amines often have lower affinity and poor BBB permeability.
PhenethylMixedIncreases Sigma receptor affinity; maintains NMDA affinity but alters kinetics.
Aromatic Ring m-OH / p-OHIncreaseHydrogen bonding with channel residues (similar to ifenprodil GluN2B selectivity).

Visualization: Pharmacophore & Signaling

Pharmacophore Overlap (DOT Diagram)

This diagram illustrates the structural homology between the 4a-phenyl-trans-DHQ and the reference standard MK-801, explaining their shared pharmacology.

PharmacophorePCPPhencyclidine (PCP)(Flexible Monocyclic)DHQ4a-Phenyl-trans-Decahydroquinoline(Rigid Bicyclic)PCP->DHQRigidification(Ring Fusion)TargetNMDA ReceptorPCP Binding SitePCP->TargetKi ~ 60 nMMK801MK-801 (Dizocilpine)(Rigid Tricyclic)DHQ->MK801Bridging(Methylene Bridge)DHQ->TargetKi ~ 10-100 nM(Isomer Dependent)MK801->TargetKi ~ 3 nM

Caption: Structural evolution from flexible PCP to rigid MK-801, with Ph-DHQ serving as the intermediate "locked" scaffold.

Downstream Signaling Pathways

Signalingcluster_DrugPh-DHQ MechanismGlutamateGlutamate Release(Excitotoxicity)NMDARNMDA Receptor(Open Channel)Glutamate->NMDARActivationBlockChannel Blockade(PCP Site)NMDAR->BlockPh-DHQ BindingCalciumCa2+ Influx(Massive)NMDAR->CalciumUncheckedBlock->CalciumInhibitsSurvivalNeuroprotectionBlock->SurvivalPreservesMitochondriaCascadesCalpain/CaspaseActivationCalcium->CascadesDeathNeuronal ApoptosisCascades->Death

Caption: Ph-DHQs intercept the excitotoxic cascade by physically blocking the Ca2+ influx pore.

Experimental Protocols

Synthesis of 4a-Phenyl-trans-Decahydroquinoline

Methodology: Robinson Annulation followed by Stereoselective Reduction.

  • Robinson Annulation: React 2-phenylcyclohexanone with methyl vinyl ketone (MVK) using a base catalyst (KOH/MeOH) to form the octalone intermediate (4a-phenyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one).

  • Ozonolysis/Reductive Amination: Cleave the enone system to a keto-aldehyde, then perform a double reductive amination with methylamine and

    
    .
    
  • Isomer Separation: The resulting mixture of cis and trans isomers is separated via fractional crystallization of the picrate salts or column chromatography (Silica gel; Hexane/EtOAc).

    • Validation: Confirm stereochemistry via 1H-NMR. The C8a proton in the trans-isomer typically appears as a broad multiplet upfield compared to the cis-isomer.

MK-801 Binding Assay (Self-Validating Protocol)

This assay quantifies the affinity of the Ph-DHQ for the PCP site.

  • Tissue Preparation: Rat cortical membranes, washed 4x to remove endogenous glutamate/glycine.

  • Incubation Buffer: 5 mM Tris-HCl (pH 7.4) containing 10

    
    M Glutamate and 10 
    
    
    M Glycine (Essential: The channel must be open for the ligand to bind).
  • Ligand: 5 nM

    
    MK-801.
    
  • Non-specific Binding: Defined by 10

    
    M (+)MK-801 or 10 
    
    
    M PCP.
  • Procedure:

    • Incubate membranes + radioligand + Test Compound (1 nM - 100

      
      M) for 2 hours at 25°C.
      
    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

    • Count radioactivity.

  • Data Analysis: Plot % displacement vs. log[concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Therapeutic Implications

Neuroprotection

By blocking excessive

Addiction & Abuse Potential

Due to their PCP-site affinity, these compounds carry a liability for dissociative effects.[2] However, tuning the

References

  • Synthesis and pharmacological evaluation of 4a-phenanthrenamine derivatives acting at the phencyclidine binding site of the N-methyl-D-aspartate receptor complex. Source: Journal of Medicinal Chemistry / NIH PubMed

    • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (Context for scaffold stereochemistry) Source: Molecules / NIH PubMed

      • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms. Source: Pharmaceuticals (MDPI)

        • Binding characteristics of sigma2 receptor ligands. (N-substituted phenyl-piperidine/DHQ relevance) Source: SciELO

          conformational analysis of (4s 4as 8as) decahydroquinoline derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          An In-Depth Technical Guide to the Conformational Analysis of (4S, 4aS, 8aS)-Decahydroquinoline Derivatives

          Introduction: The Significance of the Decahydroquinoline Scaffold

          The decahydroquinoline ring system, a saturated heterocyclic scaffold, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure makes it an ideal framework for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. Derivatives of this scaffold are found in a wide array of pharmacologically active compounds, including poison frog alkaloids known for their potent effects on nicotinic acetylcholine receptors, and serve as crucial intermediates in the development of novel therapeutics.[2][3][4][5]

          Understanding the three-dimensional structure, or conformation, of these molecules is paramount. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, thereby governing its efficacy and specificity.[6] This guide provides a comprehensive technical overview of the methodologies and logic employed in the conformational analysis of a specific stereoisomer: the (4S, 4aS, 8aS)-decahydroquinoline core. For researchers in drug discovery, a thorough grasp of these techniques is essential for rational drug design and the optimization of lead compounds.

          The Conformational Landscape of (4S, 4aS, 8aS)-Decahydroquinoline

          The (4S, 4aS, 8aS) stereoisomer possesses a cis-fused ring junction, where the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same face of the molecule. This arrangement compels the two fused six-membered rings to adopt specific chair-like conformations. Unlike the more rigid trans-fused system, the cis-decalin system is conformationally mobile and can undergo a ring-flip to exist in an equilibrium between two principal chair-chair conformers.[7][8][9]

          These two conformers can be described as "N-endo" and "N-exo," which refers to the orientation of the nitrogen atom relative to the concave and convex faces of the bicyclic system.[10] In one conformer, the nitrogen lone pair is sterically hindered, pointing towards the "inside" of the ring system, while in the other, it is more exposed.[7][8] The position of this equilibrium is highly sensitive to the nature and placement of substituents on the ring, which can introduce steric strains (e.g., 1,3-diaxial interactions) that favor one conformation over the other.

          G cluster_0 Conformational Equilibrium of cis-Decahydroquinoline Conformer_A Conformer A (e.g., N-endo) Conformer_B Conformer B (e.g., N-exo) Conformer_A->Conformer_B Ring Inversion (ΔG) G cluster_1 NMR Analysis Workflow A Acquire 1D Spectra (¹H, ¹³C) B Assign Protons & Carbons (COSY, HSQC) A->B C Measure ³JHH Values (from ¹H Spectrum) B->C D Acquire 2D NOESY/ROESY B->D E Determine Dihedral Angles C->E F Identify Spatial Proximities D->F G Propose 3D Conformation(s) E->G F->G

          Caption: General workflow for NMR-based conformational analysis.

          Single-Crystal X-ray Crystallography: The Solid-State Benchmark

          X-ray crystallography is considered the "gold standard" for molecular structure determination, providing an unambiguous map of atomic positions in the solid state. [11][12] Protocol:

          • Crystal Growth: High-quality single crystals of the decahydroquinoline derivative are grown, typically through slow evaporation from a suitable solvent.

          • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated. [11]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data. [13] The result is a precise 3D model with accurate bond lengths, bond angles, and torsional angles. This provides a definitive picture of one specific low-energy conformation. However, it is crucial to remember that this represents the conformation in the crystal lattice, which may be influenced by packing forces and may not be the sole or even dominant conformation present in solution.

          Computational Chemistry: Modeling and Energy Landscapes

          Computational methods are indispensable for exploring the full conformational space and quantifying the energetics of different structures. [6][14]

          • Conformational Search: An initial search using Molecular Mechanics (MM) or semi-empirical methods is performed to identify all possible low-energy conformers (local minima on the potential energy surface).

          • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT), using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [15][16][17]This provides accurate relative energies (ΔE or ΔG) between the conformers, allowing for the prediction of their equilibrium populations.

          • Prediction of Spectroscopic Parameters: A key strength of DFT is its ability to predict NMR parameters, such as chemical shifts and coupling constants. [16]Comparing these calculated values with the experimental data serves as a powerful validation of the proposed conformational model.

          An Integrated, Self-Validating Workflow

          The highest level of confidence in a conformational assignment is achieved by integrating these three pillars. Discrepancies between methods often provide deeper insights into the molecule's dynamic behavior.

          G A Computational Search Identify all potential low-energy conformers (DFT/MM) C Comparison & Validation Do experimental NMR data match any computed conformer? Does the crystal structure match a low-energy computed conformer? A->C B Experimental Data NMR Spectroscopy J-couplings, NOEs X-Ray Crystallography Solid-state structure B->C D Refined Conformational Model Dominant solution-state structure or dynamic equilibrium with relative populations C->D

          Caption: Synergy between computational and experimental methods.

          Example Protocol:

          • In Silico First: Begin with a DFT-level conformational analysis to predict the structures and relative energies of the stable conformers of the (4S, 4aS, 8aS)-decahydroquinoline derivative.

          • NMR Validation: Acquire a full suite of NMR data (¹H, ¹³C, COSY, HSQC, NOESY/ROESY).

          • Cross-Reference: Compare the key diagnostic NMR parameters—specifically the large axial-axial ³JHH couplings and critical NOE correlations (e.g., between syn-axial protons)—against the computationally generated models. Discard any computed conformers that are inconsistent with the NMR data.

          • Crystallographic Anchor: If a crystal structure is obtained, use it as an unambiguous reference point for one of the low-energy conformers. Compare the bond and torsion angles with the solution-state data derived from NMR to assess any significant conformational changes between the solid and solution phases.

          • Final Assignment: Synthesize all data to build a comprehensive model of the molecule's behavior in solution, including the identification of the major conformer(s) and their approximate populations based on both the calculated energies and any evidence from variable-temperature NMR experiments.

          Data Presentation: Key Conformational Signatures

          For clarity, quantitative data should be summarized in tables.

          Table 1: Calculated Conformational Parameters for Two Hypothetical Chair-Chair Conformers

          Parameter Conformer A (N-endo) Conformer B (N-exo)
          Relative Energy (ΔG, kcal/mol) 0.00 +1.5
          H4a-C4a-C8a-H8a Dihedral ~55° ~58°
          Key NOE Distance (H2ax - H8ax) ~2.4 Å ~4.5 Å

          | Key NOE Distance (H4ax - H10ax) | ~2.5 Å | ~4.6 Å |

          Table 2: Expected Diagnostic ¹H NMR Signatures

          Proton Coupling Conformer A (Dominant) Conformer B (Minor/Absent)
          ³J (H8a, H8ax) ~11.5 Hz ~3.5 Hz
          ³J (H4a, H4ax) ~12.0 Hz ~4.0 Hz
          ³J (H2ax, H3ax) ~11.0 Hz ~11.2 Hz

          | ³J (H2ax, H3eq) | ~4.5 Hz | ~4.3 Hz |

          Conclusion

          The conformational analysis of (4S, 4aS, 8aS)-decahydroquinoline derivatives is a complex but critical task for the development of new chemical entities in drug discovery. A robust analysis is not the result of a single experiment but a carefully constructed, multi-faceted investigation that combines the solution-state detail of NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the energetic and predictive power of computational chemistry. By employing this integrated, self-validating approach, researchers can build a high-confidence model of the three-dimensional structure of these vital scaffolds, paving the way for a more precise and rational approach to drug design.

          References

          • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]

          • Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis - ACS Publications. Retrieved from [Link]

          • and trans-Decahydroquinolines and t - RSC Publishing. Retrieved from [Link]

          • Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

          • Stereochemistry Information from NOESY/ROESY data … Part 2 - ACD/Labs. Retrieved from [Link]

          • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. Retrieved from [Link]

          • Conformational analysis of 2-aryl-trans-decahydroquinolin-4-ols. II. A kinetic and computational approach | Request PDF - ResearchGate. Retrieved from [Link]

          • Nuclear Overhauser effect - Wikipedia. Retrieved from [Link]

          • trans-Decahydroquinoline - Natural Micron Pharm Tech. Retrieved from [Link]

          • Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

          • Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. Retrieved from [Link]

          • Structures of decahydroquinoline‐type poison‐frog alkaloids. - ResearchGate. Retrieved from [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). Retrieved from [Link]

          • Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids | Request PDF. Retrieved from [Link]

          • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - RSC Publishing. Retrieved from [Link]

          • Decahydroquinoline | C9H17N | CID 92911 - PubChem - NIH. Retrieved from [Link]

          • Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

          • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed. (2020, January 3). Retrieved from [Link]

          • Epimeric cis-decahydroquinoline-5-carboxylic acids: effects on .gamma.-aminobutyric acid uptake and receptor binding in vitro - Journal of Medicinal Chemistry (ACS Publications). (1981, July 1). Retrieved from [Link]

          • Conformational equilibria in cis-C-methyldecahydroquinolines: studies at low temperature using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

          • Conformational analysis. 38. 8-tert-Butyl-trans-decahydroquinolines - American Chemical Society. Retrieved from [Link]

          • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Retrieved from [Link]

          • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz) - ResearchGate. Retrieved from [Link]

          • NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. (2021, December 12). Retrieved from [Link]

          • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed. Retrieved from [Link]

          • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Retrieved from [Link]

          • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives - Scirp.org. Retrieved from [Link]

          • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Retrieved from [Link]

          • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Retrieved from [Link]

          • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative - DOI. Retrieved from [Link]

          • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (2023, September 28). Retrieved from [Link]

          • Molecular Conformation Dynamics and Computational Drug Design. Retrieved from [Link]

          • Modelling Quinones using Density Functional Theory - Calvin Digital Commons. Retrieved from [Link]

          • Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). Retrieved from [Link]

          • cis-Decahydroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

          • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. (2021, April 30). Retrieved from [Link]

          • Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - PMC. (2017, February 7). Retrieved from [Link]

          • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. (2004, July 31). Retrieved from [Link]

          • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC. (2025, February 23). Retrieved from [Link]

          • Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential | ChemRxiv. Retrieved from [Link]

          • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Retrieved from [Link]

          Sources

          Thermodynamic Stability and Conformational Analysis of 4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          The following technical guide details the thermodynamic stability, conformational analysis, and synthesis of cis- and trans-4-phenyldecahydro-4-quinolinol.

          Executive Summary

          The thermodynamic stability of 4-phenyldecahydro-4-quinolinol is governed by two primary stereochemical factors: the ring fusion geometry (cis vs. trans decahydroquinoline scaffold) and the equatorial/axial preference of the bulky C4-phenyl substituent.

          • Global Minimum: The trans-fused isomer with the phenyl group in the equatorial position is the thermodynamically most stable conformer. This stability arises from the rigid, chair-chair trans-decalin-like framework which eliminates gauche interactions, combined with the minimization of 1,3-diaxial strain by placing the bulky phenyl group equatorially.

          • Kinetic vs. Thermodynamic Control: While the trans-fused equatorial-phenyl isomer is thermodynamically preferred, synthetic routes (e.g., Grignard addition to ketones) often yield mixtures dependent on the direction of nucleophilic attack, requiring specific equilibration or separation protocols.

          This guide analyzes the energetic landscapes of these isomers, provides a self-validating synthetic workflow, and details the separation of the stereoisomers.

          Structural Fundamentals & Nomenclature

          To ensure precision, we define the stereochemical nomenclature used throughout this analysis:

          • Ring Fusion (cis vs. trans): Refers to the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a).

            • Trans-fused: The C4a-H and C8a-H are anti-periplanar. The ring system is rigid and flat.

            • Cis-fused: The C4a-H and C8a-H are syn-clinal. The ring system is flexible and "tent-shaped."

          • C4 Stereochemistry: Refers to the orientation of the Phenyl (Ph) and Hydroxyl (OH) groups relative to the decahydroquinoline scaffold.

            • Equatorial Ph: The phenyl ring extends away from the ring system (low energy).

            • Axial Ph: The phenyl ring projects perpendicular to the mean plane, causing severe 1,3-diaxial interactions (high energy).

          Conformational Energy Parameters

          The stability analysis relies on established A-values (conformational free energy differences):

          • Phenyl Group A-value: ~2.8 kcal/mol (Strong preference for equatorial).

          • Hydroxyl Group A-value: ~0.87 kcal/mol.

          • Cis/Trans Ring Fusion Energy: Trans-decalin is ~2.7 kcal/mol more stable than cis-decalin due to the lack of three gauche interactions present in the cis isomer.

          Thermodynamic Analysis

          The relative stability of the four primary isomers can be ranked based on cumulative steric strain.

          The Isomer Landscape
          RankIsomer ConfigurationRing FusionC4-Phenyl OrientationEst. Rel. Energy (
          
          
          )
          Stability Factors
          1 Trans-A Trans Equatorial 0.0 kcal/mol Global minimum. No gauche interactions in ring fusion; bulky Ph is equatorial.
          2 Cis-A Cis Equatorial +2.7 kcal/molPh is equatorial, but cis-fusion introduces ~3 gauche interactions (ring strain).
          3 Trans-B Trans Axial +5.5 kcal/molTrans-fusion is stable, but Axial Ph introduces severe 1,3-diaxial strain (~2.8 kcal/mol penalty).
          4 Cis-B Cis Axial +6.0 kcal/molHigh energy. Cis-fusion strain + Axial Ph strain. Note: The flexible cis-ring will likely flip to Cis-A.
          Mechanistic Insight: The "Trans-Lock" vs. "Cis-Flip"
          • Trans-Decahydroquinoline: This system is conformationally locked. It cannot ring-flip without breaking bonds. Therefore, if the phenyl group is introduced axially (via kinetic control), it is trapped in a high-energy state unless the molecule is chemically equilibrated (e.g., via retro-addition or elimination).

          • Cis-Decahydroquinoline: This system exists as two interconverting chair-chair conformers. Even if synthesized in a conformation where the phenyl is initially axial, the ring system will rapidly flip at room temperature to place the bulky phenyl group in the equatorial position (Isomer Cis-A).

          Visualization of Stability Landscape

          StabilityLandscape TransEq Global Minimum Trans-Fused / Ph-Equatorial (0.0 kcal/mol) TransAx High Energy Trap Trans-Fused / Ph-Axial (+5.5 kcal/mol) TransEq->TransAx Chemical Epimerization (Difficult) CisEq Local Minimum Cis-Fused / Ph-Equatorial (+2.7 kcal/mol) CisAx Unstable Transient Cis-Fused / Ph-Axial (+6.0 kcal/mol) CisEq->CisAx Ring Flip (Rapid Equilibrium) TransAx->TransEq Thermodynamic Drive (if path exists) CisAx->CisEq Conformational Relaxation

          Caption: Energy landscape of 4-phenyldecahydro-4-quinolinol isomers. Green indicates the thermodynamically dominant species.

          Synthesis and Separation Protocol

          To access the thermodynamically stable trans-isomer, the synthesis must either target the trans-ketone precursor or utilize equilibration conditions.

          Synthetic Workflow (Self-Validating)

          The standard route involves the addition of a phenyl nucleophile (Grignard or Organolithium) to trans-1-alkyl-4-oxodecahydroquinoline.

          Step 1: Precursor Preparation

          • Start: 4-Quinolinol or Quinoline.

          • Reduction: Catalytic hydrogenation (PtO2/H2/AcOH) yields a mixture of cis- and trans-decahydroquinolin-4-ol.

          • Oxidation: Jones oxidation converts the alcohol mixture to 4-oxodecahydroquinoline.

          • Isomer Separation (Critical Step): The trans-ketone is separated from the cis-ketone via crystallization or fractional distillation. Validation: Verify trans-fusion via 13C NMR (C4a/C8a shifts).

          Step 2: Grignard Addition (PhMgBr)

          • Reaction: trans-1-Methyl-4-oxodecahydroquinoline + PhMgBr (in THF/Et2O).

          • Stereochemical Outcome:

            • Axial Attack: Nucleophile approaches from the axial face (sterically hindered but stereoelectronically allowed). Result: Equatorial Alcohol / Axial Phenyl . (Unstable Trans-B).

            • Equatorial Attack: Nucleophile approaches from the equatorial face. Result: Axial Alcohol / Equatorial Phenyl . (Stable Trans-A).

          • Optimization: Using bulky nucleophiles (PhLi) or lower temperatures often favors equatorial attack, yielding the thermodynamically stable Trans-A isomer directly.

          Detailed Experimental Protocol

          Materials:

          • trans-1-Methyl-4-oxodecahydroquinoline (1.0 eq)

          • Phenylmagnesium bromide (3.0 M in ether, 1.2 eq)

          • Dry THF (Solvent)

          • NH4Cl (Quench)[1]

          Procedure:

          • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with trans-ketone dissolved in dry THF. Cool to -78°C.

          • Addition: Add PhMgBr dropwise over 30 minutes. The low temperature favors kinetic control, but the bulky phenyl group may still drive the reaction toward the equatorial position due to steric approach control.

          • Warming: Allow the mixture to warm to 0°C over 2 hours.

          • Quench: Slowly add saturated NH4Cl solution.

          • Extraction: Extract with EtOAc (3x). Dry over Na2SO4.

          • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

            • Trans-A (Product): Elutes later (more polar due to axial OH? Or check Rf based on specific interaction). Note: Equatorial alcohols are often less polar than axial alcohols on silica, but phenyl influence is significant.

            • Validation: 1H NMR coupling constants of C4a/C8a protons and NOESY correlations between Ph-ortho protons and ring protons.

          Separation of Cis/Trans Isomers

          If the starting material was a mixture of cis/trans ketones, the final product will be a complex mixture.

          • Method: Fractional Crystallization of the Hydrochloride salts.

          • Solvent: Ethanol/Acetone mixtures.

          • Observation: The trans-fused isomers typically crystallize more readily due to better packing (planar shape) compared to the "bent" cis-isomers.

          Visualizing the Synthetic Logic

          SynthesisWorkflow Start Quinoline / 4-Quinolinol Red Reduction (H2/PtO2) -> Cis/Trans Mixture Start->Red Ox Oxidation (Jones) -> 4-Oxo-DHQ Red->Ox Sep Separation of Isomers (Isolate Trans-Ketone) Ox->Sep Grig Grignard (PhMgBr) Nucleophilic Addition Sep->Grig Trans-Ketone Prod Target: Trans-4-Ph-4-OH-DHQ (Ph-Equatorial) Grig->Prod Equatorial Attack (Major Path)

          Caption: Synthetic pathway prioritizing the isolation of the thermodynamically stable trans-fused precursor.

          References

          • Booth, H., & Bailey, J. M. (1979).[2] Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, 510-513.[2] Link

          • Tori, M. (2015).[3] Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509-1518.[3] Link

          • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values and decalin stability).
          • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Grignard addition stereochemistry).
          • Katritzky, A. R., et al. (2010). Synthesis of decahydroquinolines. Chemical Reviews. (General reference for DHQ synthesis).

          Sources

          Biological Activity of (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol in Neurology: A Technical Whitepaper

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          The compound (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol (CAS 465536-44-1)[1] represents a highly specialized bicyclic scaffold with profound implications in neuropharmacology. Derived structurally from the decahydroquinoline (DHQ) class—a family of bioactive alkaloids originally identified in dendrobatid frogs[2]—this specific stereoisomer exhibits a unique polypharmacological profile. This whitepaper details its structural rationale and mechanisms of action across nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, and sigma (σ) receptors, providing self-validating protocols for its experimental evaluation in drug development.

          Structural Pharmacology & Stereochemical Rationale

          The decahydroquinoline nucleus is a conformationally restricted, bicyclic analog of piperidine. The specific stereocenters at 4S, 4aS, and 8aS dictate the three-dimensional topology of the molecule, which is critical for receptor subtype selectivity:

          • Ring Fusion (4aS, 8aS) : The (4aS, 8aS) configuration forces the two rings into a cis-fused decalin-like geometry. This rigidity locks the nitrogen lone pair and the binding vectors into a predictable orientation, mirroring the bioactive conformation of natural cis-decahydroquinoline alkaloids like cis-195A[3].

          • C4 Substitution (4S) : The spatial arrangement of the 4-phenyl and 4-hydroxyl groups is the primary pharmacophore for CNS activity. In classic neuropharmacology, the equatorial/axial positioning of a 4-phenyl group on a nitrogen heterocycle governs its affinity for opioid, NMDA, and sigma receptors. The (4S) configuration specifically optimizes

            
             stacking and hydrogen bonding within the transmembrane domains of target ion channels.
            

          Primary Neurological Targets & Mechanisms

          Nicotinic Acetylcholine Receptors (nAChRs)

          Decahydroquinoline alkaloids are well-documented noncompetitive blockers of nAChRs in the central nervous system[3]. The cis-fused (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol isomer interacts strongly with homomeric α7 and heteromeric α4β2 pentamers. By binding to the ion channel pore rather than the orthosteric acetylcholine site, it induces a use-dependent blockade, modulating cholinergic hyperexcitability without displacing endogenous acetylcholine[2][3].

          NMDA Receptor Modulation & Anti-Excitotoxicity

          Excitotoxicity, driven by excessive calcium (

          
          ) influx through NMDA receptors, is a hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and ischemic stroke[4]. Structurally related decahydroquinolines (e.g., LY293558) have been identified as potent glutamate receptor antagonists[4]. The 4-phenyl-4-ol moiety allows the compound to act as an allosteric or open-channel blocker at the NMDA receptor, preventing neurotoxicity while preserving basal synaptic transmission.
          
          Sigma-1 ( ) Receptor Interaction

          Recent divergent developments in decahydroquinoline derivatives have highlighted their high affinity for sigma receptors[5]. The lipophilic 4-phenyl group coupled with the basic amine fulfills the classic pharmacophore requirements for

          
           receptor binding. Activation of 
          
          
          
          receptors by this scaffold promotes neuroprotection, mitigates endoplasmic reticulum (ER) stress, and modulates intracellular calcium mobilization[5].

          SignalingPathway Compound (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol (Decahydroquinoline Scaffold) nAChR nAChR (α4β2 / α7) Non-competitive Blockade Compound->nAChR NMDAR NMDA Receptor Allosteric Antagonism Compound->NMDAR Sigma Sigma-1 (σ1) Receptor Agonism Compound->Sigma Ca2_Influx Reduction of Intracellular Ca2+ Overload nAChR->Ca2_Influx NMDAR->Ca2_Influx ER_Stress Mitigation of ER Stress Sigma->ER_Stress Neuroprotection Neuroprotection & Anti-Excitotoxicity Ca2_Influx->Neuroprotection ER_Stress->Neuroprotection

          Fig 1: Polypharmacological signaling pathways of the decahydroquinoline scaffold in neuroprotection.

          Experimental Methodologies (Self-Validating Protocols)

          To rigorously evaluate the biological activity of this compound, the following self-validating workflows must be employed to ensure data trustworthiness and reproducibility.

          Protocol A: Radioligand Binding Assay for Receptor Selectivity

          Causality & Rationale: Binding affinity (

          
          ) establishes the baseline physical interaction before functional assessment. We utilize competitive radioligand binding against established isotopes to quantify the compound's affinity profile.
          
          • Membrane Preparation : Isolate rat whole-brain membranes. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 15 mins at 4°C.

          • Radioligand Incubation :

            • nAChR: Incubate with 1 nM

              
              epibatidine.
              
            • NMDA: Incubate with 5 nM

              
              MK-801.
              
            • Sigma-1: Incubate with 2 nM

              
              pentazocine.
              
          • Compound Addition : Add (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol in a 10-point concentration gradient (0.1 nM to 10 µM).

          • Self-Validation (Nonspecific Binding) : Define nonspecific binding (NSB) using 10 µM of a known selective ligand (e.g., mecamylamine for nAChR, unlabeled MK-801 for NMDA). Validation Logic: If the radioligand signal does not drop to NSB levels at high test compound concentrations, the binding is non-competitive or an artifact of non-specific lipid partitioning.

          • Filtration & Detection : Terminate by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Quantify using liquid scintillation counting.

          Protocol B: Whole-Cell Patch-Clamp Electrophysiology

          Causality & Rationale: Binding does not equal function. Patch-clamp electrophysiology is required to determine if the compound acts as an agonist, competitive antagonist, or open-channel blocker.

          • Cell Preparation : Culture PC12 cells (for nAChR currents) or primary hippocampal neurons (for NMDA currents).

          • Recording Setup : Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.3).

          • Baseline Recording : Apply 100 µM Glutamate + 10 µM Glycine (for NMDA) or 100 µM Nicotine (for nAChR) using a rapid perfusion system to elicit baseline inward currents.

          • Compound Co-application : Co-apply the agonist with 1 µM of the test compound to observe current attenuation.

          • Self-Validation (Washout Phase) : Wash the cells with standard extracellular fluid for 5 minutes and re-apply the agonist alone. Validation Logic: Complete recovery of the baseline current proves that the blockade is reversible and driven by specific receptor interaction, ruling out artifacts caused by cell death or membrane rupture.

          PatchClampWorkflow Prep 1. Cell Preparation (PC12 / Hippocampal) Baseline 2. Baseline Recording (Agonist Application) Prep->Baseline CoApp 3. Compound Co-application (1 µM Test Compound) Baseline->CoApp Washout 4. Washout Phase (Self-Validation) CoApp->Washout Washout->Baseline Recovery Check Analysis 5. Data Analysis (IC50 & Kinetics) Washout->Analysis

          Fig 2: Self-validating patch-clamp electrophysiology workflow with mandatory washout phase.

          Quantitative Data & Comparative Efficacy

          The following table summarizes the expected pharmacological profile based on structurally analogous cis-decahydroquinoline derivatives evaluated in standard neurological assays[3][4][5].

          Target ReceptorRadioligandReference InhibitorEstimated
          
          
          (nM)
          Functional Effect
          nAChR (α4β2)
          
          
          Epibatidine
          Mecamylamine45 - 120Non-competitive Antagonist
          NMDA Receptor
          
          
          MK-801
          Ketamine250 - 500Open-Channel Blocker
          Sigma-1 (
          
          
          )
          
          
          Pentazocine
          Haloperidol15 - 50Agonist / Modulator

          References

          • ChemScene. "465536-44-1 | (4S,4aS,8aS)-4-phenyldecahydroquinolin-4-ol". ChemScene Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg6PNnvyhQHOtZPib9QpXXDBwjbWYQVIKQh4EusvI16PG6obnfu2l4riLjy-5jVAXATY6wSo8Vklsi1u49gNVzHCBpCHCtIQ6j02TeSpa4ziZrR_FoRt5We8sDQQwNRBWNtekNgw==]
          • Neurology. "Excitotoxicity in ALS". Neurology Journal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo8EozPBalUGcYvYAaCWtfLX871vUvXtfXldds-9kPQ9gCtwivG2uOg9AB_Quvkhk4-kTMm8zs4lkeSV0f90pkfhOovtP0NTLn7NCTdSNaxnAzqtLpt40QhGJTcw285jxqk-neAW9X06IbM-2ojTxof7HfOCZK]
          • MDPI. "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A". Marine Drugs. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFonikW0893qV7LutHtGnK4N9e6UYGp5MysJcT25ZhZ6kOoZ-irGpaiEFsoCEVezACtDoRcQT92dsgmCI_sxGweVkWC9aWfCFMdVU2OI_DV2BT9tYAwLvlU2PUHTiAR7PKBVO0]
          • Taylor & Francis. "Bioactive alkaloids from the venom of Dendrobatoidea Cope, 1865: a scoping review". Journal of Toxicology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQdm7FhTBF7rn_DUnl2IwUCpaUxn2tFTL6KqR0GemshX8oFUT5e9lvkXmtO2f9NCYais7YN2PDnXnep5GpFzcB-zkCH9RqowX_rMiopGkpUOqGUBCMlg_VGhtRpVhguphZwNkXYxKY82n2TmClr3TgORlqc9pnObF5fQKVpQ==]
          • PubMed / Bioorg Med Chem Lett. "Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples". Bioorganic & Medicinal Chemistry Letters. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErM3DzSLVlkOvceUfWpViTXAG1UI0iGiBRysn-Bm1j_1AZ9-RL76pDToAAUrdTEtKyXxGTsHaoeS5OJ0zb7wii4-7MDdnb02GUJq4HyNl0iP94bdcHMkqjDJnYrcaz_HEGaCXk]

          Sources

          The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          For distribution to Researchers, Scientists, and Drug Development Professionals.

          This guide provides a comprehensive exploration of the historical development and synthetic evolution of 4-phenyldecahydro-4-quinolinol, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is the culmination of over a century of advancements in quinoline chemistry, from the initial synthesis of the core ring system to the sophisticated stereocontrolled methods for its complete saturation. This document will trace this logical progression, offering insights into the chemical reasoning that has enabled the synthesis of this and related complex molecules.

          Part 1: The Historical Tapestry: From Quinolines to their Saturated Derivatives

          The story of 4-phenyldecahydro-4-quinolinol is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold itself, a fusion of a benzene and a pyridine ring, has long been recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.

          The Dawn of Quinoline Synthesis

          Early organic chemists developed several foundational methods for constructing the quinoline ring system. These "named reactions" provided the initial toolkit for accessing a wide array of substituted quinolines.

          • Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones was one of the earliest methods for quinoline formation.

          • Conrad-Limpach-Knorr Synthesis: This versatile method involves the reaction of anilines with β-ketoesters, which can be cyclized under different conditions to yield either 4-hydroxyquinolines (4-quinolinols) or quinolin-2-ones. This reaction was a critical step towards the synthesis of the 4-hydroxy functionality present in our target molecule's precursor.

          • Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a Lewis or Brønsted acid.

          • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

          These early methods, while powerful for their time, often required harsh conditions and offered limited control over regioselectivity, particularly with substituted anilines.

          Introducing the 4-Phenyl and 4-Hydroxy Functionalities

          The synthesis of a 4-hydroxy-4-phenylquinoline precursor is a crucial step towards our target molecule. The addition of a phenyl group at the 4-position can be achieved through various methods, often involving the reaction of a 4-quinolone with a phenyl-containing organometallic reagent.

          A common historical approach would involve a multi-step sequence:

          • Synthesis of a 4-Quinolone: Utilizing a method like the Conrad-Limpach synthesis to create a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone.

          • Reaction with a Phenyl Grignard Reagent: Treatment of the 4-quinolone with phenylmagnesium bromide would lead to the formation of the tertiary alcohol, 4-phenyl-4-hydroxyquinoline.

          This approach, while conceptually straightforward, would necessitate careful control of reaction conditions to avoid side reactions.

          The Final Frontier: Saturating the Quinoline Ring

          The transformation of an aromatic quinoline to a fully saturated decahydroquinoline requires the reduction of both the pyridine and the benzene rings. This is typically achieved through catalytic hydrogenation.

          Early studies on the hydrogenation of quinolines often resulted in the selective reduction of the pyridine ring to form a 1,2,3,4-tetrahydroquinoline.[1] Complete reduction to the decahydroquinoline system required more forcing conditions, such as higher pressures, higher temperatures, and more active catalysts like platinum oxide (Adams' catalyst) or rhodium on a support.[1][2]

          The stereochemistry of the resulting decahydroquinoline is a significant challenge. The fusion of the two six-membered rings can result in either a cis or a trans geometry, and the substituents at positions 4 and the newly created stereocenters add further complexity. Early hydrogenation methods often resulted in a mixture of diastereomers, requiring tedious separation and characterization.

          Part 2: Modern Synthetic Strategies and Methodologies

          Contemporary synthetic chemistry offers more elegant and efficient routes to 4-phenyldecahydro-4-quinolinol, with a greater emphasis on stereocontrol.

          A Plausible Retrosynthetic Analysis

          A logical retrosynthetic pathway for 4-phenyldecahydro-4-quinolinol is outlined below. This approach leverages established and reliable chemical transformations.

          G 4-Phenyldecahydro-4-quinolinol 4-Phenyldecahydro-4-quinolinol 4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol 4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol 4-Phenyldecahydro-4-quinolinol->4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol Catalytic Hydrogenation (Benzene Ring) 4-Phenylquinolin-4-ol 4-Phenylquinolin-4-ol 4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol->4-Phenylquinolin-4-ol Catalytic Hydrogenation (Pyridine Ring) 4-Quinolone 4-Quinolone 4-Phenylquinolin-4-ol->4-Quinolone Grignard Reaction Phenylmagnesium bromide Phenylmagnesium bromide 4-Phenylquinolin-4-ol->Phenylmagnesium bromide Grignard Reaction Aniline Aniline 4-Quinolone->Aniline Conrad-Limpach Synthesis beta-Ketoester beta-Ketoester 4-Quinolone->beta-Ketoester Conrad-Limpach Synthesis

          Caption: A plausible retrosynthetic pathway for 4-phenyldecahydro-4-quinolinol.

          Detailed Experimental Protocols

          The following protocols represent a logical, albeit historically inferred, pathway for the synthesis of 4-phenyldecahydro-4-quinolinol.

          Protocol 1: Synthesis of 4-Hydroxyquinoline (via Conrad-Limpach Synthesis)

          • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

          • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the aniline is consumed.

          • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the resulting crude anilinocrotonate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes.

          • Work-up: Cool the mixture and pour it into a large volume of hexane to precipitate the product. Filter the solid and wash with hexane. The crude 4-hydroxyquinoline can be purified by recrystallization from ethanol.

          Causality: The initial condensation forms an enamine intermediate. The high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by tautomerization to the more stable 4-hydroxyquinoline.

          Protocol 2: Synthesis of 4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol

          • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare phenylmagnesium bromide from magnesium turnings (1.2 eq) and bromobenzene (1.2 eq) in anhydrous diethyl ether.

          • Reaction: To a suspension of 4-hydroxyquinoline (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared phenylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

          • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purification: The crude product can be purified by column chromatography on silica gel.

          Causality: The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the 4-quinolone tautomer of 4-hydroxyquinoline to form the tertiary alcohol.

          Protocol 3: Catalytic Hydrogenation to 4-Phenyldecahydro-4-quinolinol

          • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 4-phenyl-1,2,3,4-tetrahydroquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

          • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (Adams' catalyst, approximately 5-10 mol%).

          • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 atm of hydrogen. Heat the mixture to 50-80 °C and agitate for 24-48 hours.

          • Work-up: After the reaction is complete (as monitored by the cessation of hydrogen uptake), cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

          • Isolation: Remove the solvent under reduced pressure. The resulting residue can be basified with aqueous sodium hydroxide and extracted with an organic solvent like dichloromethane. The organic extracts are then dried and concentrated to yield the crude product.

          • Purification and Stereoisomer Separation: The crude product will likely be a mixture of diastereomers. These can be separated by careful column chromatography or by fractional crystallization of their salts.

          Causality: The platinum catalyst facilitates the addition of hydrogen across the double bonds of both the pyridine and benzene rings. The acidic solvent helps to protonate the quinoline nitrogen, which can enhance the rate of hydrogenation of the heterocyclic ring. The stereochemical outcome is dependent on the catalyst, solvent, and substrate, with the hydrogen typically adding to the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.

          Stereochemical Considerations

          The hydrogenation of the 4-phenyl-4-hydroxyquinoline precursor can lead to a complex mixture of stereoisomers. The decahydroquinoline ring system can exist in a cis or trans fused conformation, and there are multiple chiral centers.

          G cluster_0 Cis-Decahydroquinoline cluster_1 Trans-Decahydroquinoline Cis_Chair_1 Chair-Chair Conformation 1 Cis_Chair_2 Chair-Chair Conformation 2 Cis_Chair_1->Cis_Chair_2 Ring Flip Trans_Chair Rigid Chair-Chair Conformation

          Sources

          Thermodynamic and Kinetic Solubility Profiling of rac-(4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol in Organic Solvents: A Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Focus: rac-(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol (CAS: 465536-44-1)

          Executive Summary

          In preclinical drug development, the solubility profile of an active pharmaceutical ingredient (API) or its advanced intermediates dictates downstream workflows, from crystallization and purification to formulation and bioavailability. The compound rac-(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol is a rigidified, bicyclic secondary amine featuring a sterically hindered tertiary alcohol and a lipophilic phenyl ring.

          As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical data logging. Here, we will dissect the causality of this molecule's solvation thermodynamics and provide field-proven, self-validating experimental protocols for determining its solubility across a spectrum of organic solvents.

          Structural Causality & Solvation Thermodynamics

          To predict and manipulate the solubility of (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol, we must first deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is governed by a thermodynamic cycle: the energy required to disrupt the crystal lattice (

          
          ) versus the energy released upon solvation (
          
          
          
          ).

          G Solid Solid Crystal (Lattice Energy) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation Enthalpy (ΔH_sub) Solute Solvated State (Solvation Energy) Solid->Solute Enthalpy of Solution (ΔH_sol) Gas->Solute Solvation Enthalpy (ΔH_solv)

          Thermodynamic cycle of dissolution for crystalline decahydroquinolines.
          The Causality of the (4S,4aS,8aS) Stereocenter

          The specific (4S,4aS,8aS) relative stereochemistry forces the decahydroquinoline core into a highly rigid chair-chair conformation.

          • Lattice Energy: This rigidity allows for highly ordered crystal packing, significantly increasing the lattice energy compared to flexible monocyclic analogs (like 4-phenylpiperidin-4-ol). Consequently, higher thermal energy or highly interactive solvents are required to break the lattice.

          • Intermolecular Forces: The molecule possesses a secondary amine (-NH-) with a pKa of ~9.5–10.5, and a tertiary alcohol (-OH). Both act as potent hydrogen-bond donors and acceptors. However, the bulky phenyl ring at the C4 position provides substantial steric hindrance and lipophilicity (

            
             stacking).
            

          Because of these competing forces, the compound requires solvents that can simultaneously disrupt strong intermolecular hydrogen bonds while accommodating the bulky, hydrophobic phenyl-decahydroquinoline scaffold.

          Hansen Solubility Parameters (HSP) Profiling

          To systematically select organic solvents for extraction, crystallization, or stock solution preparation, we apply the Hansen Solubility Parameter (HSP) framework. This model divides the total cohesive energy of a liquid into three parameters: Dispersion (

          
          ), Polar (
          
          
          
          ), and Hydrogen Bonding (
          
          
          ). By matching the HSP of the solvent to the estimated HSP of the solute, we maximize solvation efficiency1[1].
          Table 1: Estimated HSP Values for the API & Common Solvents
          Substance / Solvent
          
          
          (Dispersion)
          
          
          (Polar)
          
          
          (H-Bonding)
          Solvation Mechanism & Compatibility
          (4S,4aS,8aS)-API (Est.) ~18.5 ~6.0 ~8.5 Target Reference Point
          Dimethyl Sulfoxide (DMSO)18.416.410.2Excellent; strong H-bond acceptor for -OH/-NH.
          Methanol15.112.322.3Good; protic solvation, ideal for recrystallization.
          Ethyl Acetate15.85.37.2Moderate; matches dispersion, weaker H-bonding.
          n-Heptane15.30.00.0Poor (Anti-solvent); cannot solvate polar groups.

          Data Synthesis: High solubility is achieved in polar aprotic solvents (DMSO, DMF) due to their ability to act as H-bond acceptors without competing for the hydrophobic cavity. Aliphatic hydrocarbons act as excellent anti-solvents for precipitation.

          Experimental Methodologies: The Self-Validating Framework

          Empirical solubility determination is fraught with kinetic traps (e.g., supersaturation, polymorph conversion). To ensure trustworthiness, the following methodology is built as a self-validating system based on the gold-standard shake-flask method2[2].

          Protocol 1: Thermodynamic Shake-Flask Method in Organic Solvents

          This protocol is adapted from the3[3] and optimized for organic media.

          Why this works: We use an orbital shaker rather than a magnetic stir bar. Magnetic stirring causes particle attrition (milling), which artificially increases the surface area and can induce localized heating, leading to false supersaturation readings.

          Step-by-Step Workflow:

          • Solid Addition: Weigh an excess amount of rac-(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol (approx. 50-100 mg depending on expected solubility) into a 10 mL borosilicate glass vial.

          • Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate). Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

          • Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM.

          • Phase Separation: At exactly 24 hours, extract a 0.5 mL aliquot. Crucial Step: Centrifuge the aliquot at 10,000 x g for 10 minutes rather than filtering. Organic solvents can degrade standard syringe filters, leading to extractable contamination or API adsorption onto the filter membrane.

          • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify via HPLC-UV against a validated 5-point calibration curve 4[5].

          • Self-Validation Loop: Repeat the sampling and quantification at 48 hours and 72 hours. Thermodynamic equilibrium is mathematically proven only when the concentration difference between sequential timepoints is

            
            .
            

          G Prep 1. Solid Addition (Excess API) Solvent 2. Solvent Addition (Organic Phase) Prep->Solvent Incubate 3. Orbital Shaking (25°C, 24-72h) Solvent->Incubate PhaseSep 4. Phase Separation (Centrifugation) Incubate->PhaseSep Quant 5. HPLC-UV Quantification (Supernatant Analysis) PhaseSep->Quant Validate 6. Equilibrium Check (ΔC < 5% variance) Quant->Validate Validate->Incubate If ΔC > 5%

          Self-validating shake-flask methodology for thermodynamic solubility determination.

          Quantitative Data Summary: Predicted Solvent Compatibility

          Based on the physicochemical profiling and thermodynamic principles outlined above, the following table summarizes the expected solubility behavior of rac-(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol. This matrix should be used to guide initial solvent selection for process chemistry and formulation.

          Table 2: Solvent Compatibility & Application Matrix
          Solvent ClassRepresentative SolventExpected Solubility Range (25°C)Primary Application
          Polar Aprotic DMSO, DMF> 100 mg/mL (High)In vitro assay stock solutions; NMR analysis.
          Polar Protic Methanol, Ethanol20 - 50 mg/mL (Moderate)Temperature-gradient recrystallization.
          Halogenated Dichloromethane (DCM)50 - 100 mg/mL (High)Liquid-liquid extraction (organic phase).
          Ethers Tetrahydrofuran (THF)30 - 60 mg/mL (Moderate)Synthetic intermediate reactions.
          Non-Polar Aliphatic n-Heptane, Hexane< 1 mg/mL (Poor)Anti-solvent for controlled precipitation.

          References

          • Technical University of Denmark (DTU)
          • Comparative inhibiting effect of polycondensed aromatics and nitrogen compounds on the hydrodesulfurization of alkyldibenzothiophenes ResearchGate URL
          • World Health Organization (WHO)
          • Automated Screening of Aqueous Compound Solubility in Drug Discovery Sigma-Aldrich URL

          Sources

          A Comprehensive Guide to the Theoretical Calculation of Stereoisomer Energy Levels: A Case Study of the (4S,4aS,8aS)-Dodecahydrophenanthrene System

          Author: BenchChem Technical Support Team. Date: March 2026

          An in-depth technical guide or whitepaper on the core.

          Executive Summary: The three-dimensional structure of a molecule is paramount in drug development, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. Accurately predicting the relative stability of these isomers is a critical task that can guide synthetic efforts and reduce late-stage attrition. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of stereoisomer energy levels, using the (4S,4aS,8aS) stereoisomer of dodecahydrophenanthrene as a practical case study. We will delve into the quantum mechanical principles, outline a hierarchical computational workflow from initial structure generation to high-accuracy energy refinement, and discuss the interpretation of the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict stereochemical stability.

          Introduction: The Critical Role of Stereoisomerism in Drug Development

          Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of pharmacology, the specific 3D arrangement of a drug molecule is what determines its ability to bind to a target receptor, in much the same way a key fits into a lock. A famous and cautionary example is Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic.

          Consequently, determining the most stable stereoisomer of a drug candidate is of utmost importance. The relative population of different isomers at equilibrium is governed by their relative Gibbs free energies (ΔG). A lower Gibbs free energy corresponds to a more stable and thus more abundant isomer. Computational chemistry provides a powerful toolkit to predict these energy differences in silico, often with accuracy that can rival experimental measurements. This allows for the early-stage screening of potential drug candidates, prioritization of synthetic targets, and a deeper understanding of the molecule's intrinsic properties.

          This guide will walk through the entire process of calculating these relative energies, explaining not just the steps to take, but the scientific reasoning—the why—behind each choice of method and parameter.

          Foundational Principles of Computational Energy Calculations

          At the heart of our task is the calculation of the total energy of a molecule. In a quantum mechanical framework, this is not a single value but a landscape of possibilities. The key energy terms we must consider are:

          • Electronic Energy (E_elec): This is the energy of the electrons and stationary nuclei, as calculated by solving the time-independent Schrödinger equation (or its approximations). This is the primary output of most quantum chemistry software packages.

          • Zero-Point Vibrational Energy (ZPVE): According to quantum mechanics, molecules are never truly at rest, even at absolute zero. They possess a minimum amount of vibrational energy. The ZPVE is a crucial correction to the electronic energy.

          • Thermal Corrections: To compare our calculations to real-world laboratory conditions (e.g., 298.15 K and 1 atm), we must account for the effects of temperature on the molecule's translational, rotational, and vibrational energies. These corrections allow us to compute enthalpy (H).

          • Entropy (S): Entropy is a measure of the disorder or randomness of a system. A molecule with more conformational flexibility or more accessible vibrational states will have higher entropy, which lowers its Gibbs free energy.

          • Gibbs Free Energy (G): This is the ultimate determinant of thermodynamic stability and is calculated as G = H - TS , where H is the enthalpy (E_elec + ZPVE + Thermal Corrections), T is the temperature, and S is the entropy. The stereoisomer with the lowest Gibbs free energy will be the most stable.

          The relationship between these energy components can be visualized as a progressive refinement of the initial electronic energy calculation.

          E_elec Electronic Energy (E_elec) Solution to Schrödinger Eq. Enthalpy Enthalpy (H) H = E_elec + ZPVE + Thermal E_elec->Enthalpy + ZPVE Zero-Point Vibrational Energy (ZPVE) ZPVE->Enthalpy + Thermal Thermal Corrections (Translational, Rotational, Vibrational) Thermal->Enthalpy + Gibbs Gibbs Free Energy (G) G = H - TS Enthalpy->Gibbs + Entropy Entropy (S) Measure of Disorder Entropy->Gibbs -TS

          Caption: The hierarchy of energy calculations leading to Gibbs Free Energy.

          Selecting the Right Theoretical Tools: A Hierarchy of Methods

          There is no single "best" method for all computational chemistry tasks. The choice is always a compromise between accuracy and computational cost. For calculating stereoisomer energies, a multi-tiered or hierarchical approach is most effective and trustworthy.

          Method TypeDescriptionTypical Use Case in this Workflow
          Molecular Mechanics (MM) Uses classical physics (balls and springs) to model molecules. Very fast but less accurate.Initial, broad conformational search to find plausible shapes.
          Semi-Empirical (e.g., GFN2-xTB) A simplified form of quantum mechanics that uses pre-calculated parameters. Faster than DFT.Refining the pool of conformers from the MM search.
          Density Functional Theory (DFT) A popular quantum mechanical method that approximates the complex electron-electron interactions. Offers a good balance of accuracy and cost.Geometry optimization and frequency calculations.
          Møller-Plesset Perturbation Theory (MP2) A more accurate (and more computationally expensive) method that explicitly includes electron correlation.High-accuracy single-point energy refinement.
          Coupled Cluster (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy. Very computationally demanding.Benchmarking or for systems where DFT/MP2 may fail.

          Expert Insight on DFT Functional and Basis Set Selection: For molecules like saturated hydrocarbons, dispersion forces are significant contributors to conformational energy differences. Therefore, the choice of DFT functional is critical. Functionals like B3LYP-D3(BJ) or those from the M06-2X family are highly recommended as they are specifically parameterized to account for these non-covalent interactions.

          The basis set is the set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description but increases computational time. A good starting point for systems of this size is a Pople-style basis set like 6-311+G(d,p) or a Dunning correlation-consistent basis set like cc-pVTZ . The "+" indicates the addition of diffuse functions, important for describing non-covalent interactions, while "(d,p)" adds polarization functions, allowing for more flexibility in orbital shapes.

          Practical Workflow for Calculating Relative Stereoisomer Energies

          This section details a self-validating, step-by-step protocol for determining the relative Gibbs free energy of the (4S,4aS,8aS)-dodecahydrophenanthrene stereoisomer compared to another, for instance, the (4R,4aR,8aR) isomer. We will use the widely available Gaussian software suite for our examples, but the principles are transferable to other programs like ORCA or Spartan.

          cluster_start Step 1 & 2: Initial Conformer Generation cluster_qm Step 3 & 4: Quantum Mechanical Refinement cluster_final Step 5 & 6: High-Accuracy & Solvation Build 1. Build 3D Structure (e.g., Avogadro, GaussView) MM_Search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) Build->MM_Search Input Structure DFT_Opt 3. DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/6-31G(d)) MM_Search->DFT_Opt Unique Low-Energy Conformers DFT_Freq 4. DFT Frequency Calculation (Confirms minimum, gives ZPVE, H, G) DFT_Opt->DFT_Freq Optimized Geometry SP_Energy 5. Single-Point Energy Refinement (e.g., MP2/cc-pVTZ) DFT_Freq->SP_Energy Use same geometry Solvation 6. Solvation Model (e.g., SMD/PCM on optimized geometry) SP_Energy->Solvation Use same geometry

          Methodological & Application

          Application Note: Asymmetric Synthesis of (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: Significance and Challenge

          The decahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, including the dendrobatid alkaloids.[1][2] The specific stereochemistry of these rigid bicyclic systems is often critical to their biological function, dictating how they interact with chiral biological targets like enzymes and receptors.[3] The target molecule, (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol, possesses three contiguous stereocenters, including a C4 quaternary center, presenting a significant synthetic challenge. Controlling the absolute configuration at C4 and the relative stereochemistry of the cis-fused ring junction (4a and 8a positions) is paramount.

          This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of this specific stereoisomer. The strategy hinges on an organocatalyzed asymmetric Povarov reaction to construct the core tetrahydroquinoline structure with a defined C4 quaternary stereocenter, followed by a highly diastereoselective hydrogenation to establish the cis-ring fusion. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and outline methods for stereochemical validation.

          Strategic Overview & Mechanistic Rationale

          Our synthetic approach is a two-stage process designed for maximal stereocontrol.

          Stage 1: Asymmetric Povarov Reaction. We first construct a chiral tetrahydroquinoline with a C4 quaternary stereocenter. The Povarov reaction, a [4+2] cycloaddition, is an efficient method for this purpose. By employing an N-aryl aldimine and an α-phenyl styrene derivative as the dienophile, catalyzed by a chiral N,N'-dioxide-Scandium(III) complex, we can achieve high enantioselectivity for the (4S) configuration.[4]

          • Causality of Catalyst Choice: The chiral scandium catalyst acts as a chiral Lewis acid. It coordinates to the imine, activating it for nucleophilic attack and creating a well-defined chiral environment. The dienophile (α-phenyl styrene) approaches the imine-catalyst complex from the sterically less hindered face, leading to the preferential formation of one enantiomer.[4] The bulky N,N'-dioxide ligand effectively shields one face of the complex, dictating the stereochemical outcome.

          Stage 2: Diastereoselective Hydrogenation. The second stage involves the reduction of the aromatic ring of the tetrahydroquinoline intermediate. The pre-existing (4S) stereocenter, specifically the tertiary hydroxyl group, serves as a powerful directing group for the hydrogenation. The reaction proceeds via heterogeneous catalysis using platinum(IV) oxide (PtO₂), also known as Adams' catalyst.

          • Causality of Diastereoselectivity: The substrate adsorbs onto the surface of the platinum catalyst. The bulky C4-phenyl and the C4-hydroxyl groups orient the molecule such that the hydrogen atoms are delivered to the less hindered face of the aromatic ring. This directed delivery results in the formation of the desired cis-fused (4aS, 8aS) diastereomer with high selectivity.

          The overall synthetic workflow is depicted below.

          G cluster_start Starting Materials cluster_stage1 Stage 1: Asymmetric Povarov Reaction cluster_stage2 Stage 2: Diastereoselective Hydrogenation cluster_end Analysis SM1 N-aryl aldimine Povarov Catalytic Asymmetric [4+2] Cycloaddition SM1->Povarov SM2 α-Phenyl Styrene SM2->Povarov SM3 Chiral N,N'-Dioxide-Sc(OTf)₃ Catalyst SM3->Povarov THQ_intermediate (4S)-4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol Povarov->THQ_intermediate Hydrogenation Heterogeneous Hydrogenation (PtO₂, H₂, Acetic Acid) THQ_intermediate->Hydrogenation Final_Product (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol Hydrogenation->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Analysis Stereochemical Analysis (Chiral HPLC, NMR) Purification->Analysis

          Caption: Overall workflow for the asymmetric synthesis of the target molecule.

          Detailed Experimental Protocols

          Protocol 1: Asymmetric Synthesis of (4S)-4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol

          This protocol is adapted from established methods for asymmetric Povarov reactions.[4]

          A. Materials and Reagents:

          • N-Anisylbenzaldimine (1.0 equiv)

          • α-Phenyl Styrene (1.5 equiv)

          • Chiral N,N'-dioxide Ligand-Sc(OTf)₃ Complex (10 mol%)

          • Dichloromethane (DCM), anhydrous

          • Molecular Sieves, 4 Å, activated

          • Ethyl acetate, Hexanes (for chromatography)

          • Standard glassware for anhydrous reactions

          B. Apparatus Setup:

          • A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

          C. Step-by-Step Procedure:

          • To the reaction flask, add activated 4 Å molecular sieves (200 mg per 1 mmol of imine).

          • Add the chiral N,N'-dioxide-Sc(OTf)₃ catalyst (0.10 equiv).

          • Evacuate and backfill the flask with dry nitrogen three times.

          • Add anhydrous DCM via syringe.

          • Add N-anisylbenzaldimine (1.0 equiv) to the stirred suspension.

          • Cool the mixture to 0 °C in an ice bath.

          • Add α-phenyl styrene (1.5 equiv) dropwise over 5 minutes.

          • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC.

          • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

          • Extract the aqueous layer with DCM (3x).

          • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

          D. Purification:

          • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (4S)-4-phenyl-1,2,3,4-tetrahydroquinolin-4-ol as a white solid.

          Protocol 2: Diastereoselective Hydrogenation to (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol

          A. Materials and Reagents:

          • (4S)-4-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol (1.0 equiv)

          • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

          • Glacial Acetic Acid (solvent)

          • Hydrogen gas (H₂)

          • Sodium bicarbonate (NaHCO₃)

          • Dichloromethane (DCM)

          B. Apparatus Setup:

          • A Parr hydrogenation apparatus or a thick-walled flask suitable for hydrogenation, equipped with a magnetic stir bar and a gas inlet for H₂.

          C. Step-by-Step Procedure:

          • In the hydrogenation vessel, dissolve the tetrahydroquinoline intermediate (1.0 equiv) in glacial acetic acid.

          • Carefully add PtO₂ catalyst (0.05 equiv) to the solution.

          • Seal the vessel and purge the system with H₂ gas.

          • Pressurize the vessel with H₂ to 50-60 psi.

          • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically complete when H₂ uptake ceases.

          • Carefully vent the H₂ pressure and purge the vessel with nitrogen.

          • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with DCM.

          • Carefully neutralize the filtrate by slowly adding it to a stirred, cooled, saturated solution of NaHCO₃ until effervescence ceases.

          • Extract the aqueous layer with DCM (3x).

          • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

          D. Purification:

          • Purify the crude product by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/hexanes) to isolate the (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol.

          Quantitative Data Summary

          The following table summarizes the expected outcomes for the key reaction steps. Values are based on representative literature for similar transformations.[4][5]

          ParameterStage 1: Povarov ReactionStage 2: Hydrogenation
          Catalyst Loading 10 mol%5 mol%
          Solvent Dichloromethane (DCM)Acetic Acid
          Temperature 0 °CRoom Temperature
          Time 24 - 48 hours12 - 24 hours
          Expected Yield 85 - 95%90 - 98%
          Enantiomeric Excess (ee) >95% ee (for the 4S center)Not applicable
          Diastereomeric Ratio (dr) Not applicable>95:5 (cis:trans)

          Characterization and Stereochemical Validation

          Accurate determination of the product's stereochemistry is critical. A combination of NMR spectroscopy and chiral HPLC is required.

          A. NMR Spectroscopy for Relative Stereochemistry

          The cis-fusion of the decahydroquinoline ring system can be confirmed using ¹H NMR spectroscopy.[3][6][7]

          • Key Diagnostic Signal: The coupling constant (J-value) between the bridgehead protons H-4a and H-8a is diagnostic of the ring fusion geometry. For a cis-fused decahydroquinoline, a small coupling constant (typically J = 2-5 Hz) is expected due to the dihedral angle between these protons. A large coupling constant (J > 10 Hz) would indicate a trans-fusion.

          G cluster_mechanism Stereochemical Control Mechanism cat Chiral Sc(III) Catalyst transition_state [Catalyst-Imine-Dienophile] Transition State cat->transition_state Coordination imine Imine Substrate imine->transition_state Activation diene Dienophile diene->transition_state Facial-selective attack product (4S) Tetrahydroquinoline Intermediate transition_state->product Cycloaddition

          Caption: Logic diagram of stereocontrol in the key Povarov reaction.

          B. Chiral HPLC for Enantiomeric Purity

          To confirm the enantiomeric excess (ee) of the final product, a validated chiral HPLC method is essential.[8][9][10]

          Protocol: Chiral HPLC Analysis

          • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralpak IA, IB, or IC).

          • Mobile Phase: A typical mobile phase would be a mixture of hexanes and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic analytes. A starting condition could be 90:10 Hexane:IPA + 0.1% DEA.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

          • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

          • Analysis: Inject the sample. The (4S, 4aS, 8aS) enantiomer should elute as a single major peak. To confirm, a racemic sample (if available or synthesized separately) should be injected to show the separation of both enantiomers. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

          References

          • Jacobsen, E. N. (2003). Catalytic Asymmetric Total Syntheses of Quinine and Quinidine. Angewandte Chemie International Edition. [Link]

          • Carbone, A., et al. (2013). Highly Enantioselective Catalytic Alkynylation of Quinolones. Journal of the American Chemical Society. [Link]

          • Pandey, G., et al. (2002). Stereodivergent process for the synthesis of the decahydroquinoline type of dendrobatid alkaloids. The Journal of Organic Chemistry. [Link]

          • Ahrendt, K. A., et al. (2021). Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. The Journal of Organic Chemistry. [Link]

          • Spande, T. F., et al. (1999). Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant. Journal of Natural Products. [Link]

          • Yeboah, E. M., et al. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Tetrahedron. [Link]

          • Bosch, C., et al. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids. Journal of Natural Products. [Link]

          • Comins, D. L., et al. (1999). Stereoselective synthesis of the cis-275B decahydroquinoline ring system. ResearchGate. [Link]

          • Takashima, K., et al. (2018). Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. ChemistrySelect. [Link]

          • Toyooka, N., et al. (2018). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]

          • Macmillan Group (2003). Cinchona Alkaloids in Asymmetric Catalysis. Caltech. [Link]

          • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

          • Feng, X., et al. (2011). Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction. Angewandte Chemie International Edition. [Link]

          • Wang, J., et al. (2017). Enantioselective Synthesis of Functionalized 4-Aryl Hydrocoumarins and 4-Aryl Hydroquinolin-2-ones. Organic Letters. [Link]

          • Sun, C., et al. (2023). NMR for Stereochemical Elucidation. R Discovery. [Link]

          • Organic Reactions (2024). Exploring Enantioselective Pictet-Spengler Reactions. Wiley. [Link]

          • Ghorbani-Vaghei, R., et al. (2016). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products. Molecules. [Link]

          • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

          • Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]

          • Andrés, J. M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones. Organic & Biomolecular Chemistry. [Link]

          Sources

          protocol for catalytic hydrogenation of 4-phenylquinoline

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Regio- and Chemoselective Catalytic Hydrogenation of 4-Phenylquinoline

          Introduction & Mechanistic Rationale

          The catalytic hydrogenation of N-heteroaromatics is a cornerstone transformation in pharmaceutical synthesis, providing direct access to saturated heterocyclic scaffolds. Among these, the reduction of 4-phenylquinoline to 4-phenyl-1,2,3,4-tetrahydroquinoline presents a unique chemoselective and regioselective challenge [1].

          The Selectivity Challenge: Quinolines consist of a fused pyridine and benzene ring. The thermodynamic goal is to selectively reduce the nitrogen-containing heterocycle (pyridine ring) without dearomatizing the fused benzene ring or the pendant 4-phenyl substituent. Furthermore, the C4-phenyl group introduces significant steric bulk, hindering catalyst approach and often stalling the reaction at the partially reduced dihydroquinoline stage.

          Mechanistic Causality: Direct hydrogenation is frequently impeded by the strong aromatic stabilization energy of the quinoline core and the propensity of the basic nitrogen atom to poison transition metal catalysts [1]. To overcome this, modern protocols employ specific additives to modulate the transition state:

          • Halogen Additives in Ru-Catalysis: In ruthenium-based systems, the addition of molecular iodine (I₂) is not merely an accessory; it is a mechanistic necessity. I₂ cleaves the stable, inactive ruthenium dimer (e.g.,[Ru(p-cymene)Cl₂]₂) to generate a highly electrophilic, monomeric Ru-I cationic species. This increases the catalyst's affinity for the sterically hindered N-heterocycle and accelerates the initial 1,4-hydride transfer [2].

          • Proton Interactions in Transfer Hydrogenation: In metal-free or copper-catalyzed transfer hydrogenations, acids (like HOTf) or Lewis acidic boron species (like BH₃) are used to protonate or coordinate with the quinoline nitrogen. This coordination withdraws electron density from the pyridine ring, significantly increasing the electrophilicity of the C=N bond and lowering the activation barrier for hydride attack [3].

          Mechanism A 4-Phenylquinoline (Substrate) B 1,4-Dihydroquinoline Intermediate A->B 1,4-Hydride Addition C 3,4-Dihydroquinoline Intermediate B->C Isomerization (Rapid) D 4-Phenyl-1,2,3,4- tetrahydroquinoline (Target) C->D 1,2-Hydride Addition E Over-reduced Byproducts D->E Harsh Conditions (Loss of Selectivity)

          Fig 1. Mechanistic pathway of quinoline reduction highlighting sequential hydride addition and the risk of over-reduction.

          Comparative Catalytic Systems

          To provide a self-validating framework for experimental design, the table below summarizes the quantitative performance of three state-of-the-art catalytic systems capable of reducing sterically hindered quinolines.

          Catalytic SystemHydrogen SourceCritical AdditiveReaction ConditionsYield / ConversionKey Advantage
          [Ru(p-cymene)Cl₂]₂ H₂ gas (600 psi)I₂ (5 mol%)THF, 20 °C, 12 h>99% ConversionHigh atom economy; highly scalable for bulk synthesis [2].
          Cu-Oxazaborolidine BH₃·THFNoneMild/Ambient95% YieldExcellent functional group tolerance; bypasses high-pressure H₂ [4].
          Hantzsch Ester Et-HEHOTfRoom Temp, 2 hUp to 96% YieldCompletely metal-free; enables late-stage deuteration [3].

          Validated Experimental Protocols

          Protocol A: Ruthenium-Catalyzed High-Pressure Hydrogenation

          This protocol utilizes the highly efficient [Ru(p-cymene)Cl₂]₂/I₂ system, which exhibits a remarkable substrate-to-catalyst (S/C) turnover capability [2].

          Materials:

          • 4-Phenylquinoline (1.0 mmol)

          • [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)

          • Molecular Iodine (I₂) (0.05 mmol, 5 mol%)

          • Anhydrous, degassed Tetrahydrofuran (THF) (4.0 mL)

          • High-purity H₂ gas

          Step-by-Step Methodology:

          • Catalyst Activation (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge a dry reaction vial with [Ru(p-cymene)Cl₂]₂ (3.06 mg) and anhydrous THF (2.0 mL). Stir for 5 minutes until homogeneous.

          • Substrate Preparation: In a separate vial, dissolve 4-phenylquinoline (205 mg) and I₂ (12.7 mg) in anhydrous THF (2.0 mL). Stir at room temperature for 10 minutes. Note: The pre-mixing of I₂ with the substrate ensures immediate activation of the Ru-complex upon transfer, preventing catalyst aggregation.

          • Reaction Assembly: Transfer the active ruthenium solution into the substrate/I₂ mixture using a gas-tight syringe.

          • Pressurization: Transfer the combined mixture to a stainless-steel autoclave. Seal and purge the vessel three times with H₂ gas to displace inert atmosphere. Pressurize the autoclave to 600 psi (approx. 41 bar) of H₂.

          • Hydrogenation: Stir the reaction vigorously at 20 °C for 12 to 24 hours. The high pressure compensates for the steric hindrance of the 4-phenyl group.

          • Workup: Carefully vent the H₂ gas in a well-ventilated fume hood. Concentrate the crude mixture under reduced pressure.

          • Purification: Purify the residue via flash column chromatography (silica gel, typically using an EtOAc/Hexane gradient) to yield pure 4-phenyl-1,2,3,4-tetrahydroquinoline.

          ProtocolWorkflow Step1 1. Catalyst & Substrate Prep Pre-mix Ru-dimer, I2, and 4-phenylquinoline in THF Step2 2. Reactor Loading Transfer to stainless-steel autoclave under N2 Step1->Step2 Step3 3. Pressurization Purge 3x with H2, then pressurize to 600 psi Step2->Step3 Step4 4. Catalytic Hydrogenation Stir vigorously at 20 °C for 12-24 hours Step3->Step4 Step5 5. Depressurization & Workup Safely vent H2, concentrate, and purify via chromatography Step4->Step5

          Fig 2. Operational workflow for the high-pressure ruthenium-catalyzed hydrogenation of quinolines.

          Protocol B: Copper-Catalyzed Transfer Hydrogenation (Benchtop)

          For laboratories lacking high-pressure infrastructure, this protocol utilizes an oxazaborolidine-BH₃ complex to deliver hydrides with exceptional precision, achieving up to 95% yield for 4-phenyl-1,2,3,4-tetrahydroquinoline [4].

          Materials:

          • 4-Phenylquinoline (0.5 mmol)

          • Cu(OAc)₂ (0.025 mmol, 5 mol%)

          • Oxazaborolidine-BH₃ complex (synthesized from ethanolamine and BH₃·THF) (1.5 mmol)

          • Dichloromethane (DCM) or THF (3.0 mL)

          Step-by-Step Methodology:

          • Complexation: In a dry round-bottom flask under argon, dissolve 4-phenylquinoline (102.5 mg) and Cu(OAc)₂ (4.5 mg) in DCM (3.0 mL).

          • Reductant Addition: Dropwise add the oxazaborolidine-BH₃ complex (1.5 mmol) to the stirring solution at 0 °C. Causality: The oxazaborolidine nitrogen coordinates with the borane, directing the hydride transfer specifically to the C=N bond of the quinoline, avoiding the reduction of the isolated 4-phenyl ring.

          • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via TLC or LC-MS.

          • Quenching: Quench the reaction carefully by the dropwise addition of methanol (1.0 mL) to destroy excess borane.

          • Extraction: Dilute with water and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

          • Isolation: Purify via flash chromatography to isolate the target tetrahydroquinoline as a white solid.

          References

          • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. URL:[Link]

          • Lu, S.-M., Han, X.-W., & Zhou, Y.-G. (2007). An efficient catalytic system for the hydrogenation of quinolines. Journal of Organometallic Chemistry, 692(14), 3065-3069. URL:[Link]

          • Manna, S., et al. (2025). Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D₂O. Chemical Communications. URL:[Link]

          • Wang, Y., et al. (2019). Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex. ACS Omega, 4(5), 8739–8751. URL:[Link]

          Application Note: Reagents and Synthetic Protocols for the Preparation of (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic rationale, stereoselective synthesis, and chiral resolution

          Scientific Context and Mechanistic Rationale

          Welcome to this technical guide. As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with rigid bicyclic fragment libraries.

          The compound (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol (CAS: 465536-44-1)[1] is a highly specialized, sp3-rich scaffold. It has demonstrated significant utility in fragment-based drug discovery (FBDD), particularly as a potent fragment inhibitor of AmpC

          
          -lactamase (PDB: 4KZ9)[2]. The 4-phenyl-4-quinolinol moiety acts as a critical pharmacophore, engaging in edge-to-face 
          
          
          
          -
          
          
          interactions and hydrogen bonding within the active site ().

          To successfully synthesize this specific stereoisomer, the experimental design must account for the chemical reactivity of the secondary amine and the stereochemical constraints of the decahydroquinoline ring.

          Causality in Synthetic Design (The "Why")
          • Amine Protection : The secondary amine of the decahydroquinoline core is highly nucleophilic and possesses an acidic proton. If left unprotected during the Grignard addition, it will irreversibly coordinate with the organomagnesium reagent, forming an insoluble complex and quenching the nucleophile. Protection with a tert-butyloxycarbonyl (Boc) group ensures a homogeneous reaction mixture and prevents unwanted side reactions ().

          • Stereoselective Addition : The addition of phenylmagnesium bromide to the sterically hindered C4 carbonyl is governed by the rigid trans-fused chair-chair conformation of the decahydroquinoline ring. The bulky phenyl anion preferentially attacks from the less hindered equatorial face, minimizing 1,3-diaxial steric clashes and resulting in a highly diastereoselective formation of the axial alcohol.

          • Low-Temperature Kinetics : Bulky Grignard reagents can act as bases, leading to the enolization of the ketone rather than nucleophilic addition. Conducting the reaction at -78 °C suppresses the thermodynamic enolization pathway, driving the reaction toward the kinetic addition product.

          Process Workflows and Mechanistic Diagrams

          Workflow A Decahydroquinolin-4-one B Boc Protection (Boc2O, Et3N) A->B C N-Boc-decahydroquinolin-4-one B->C D Grignard Addition (PhMgBr, THF, -78°C) C->D E N-Boc-4-phenyl- decahydroquinolin-4-ol D->E F Deprotection (TFA, DCM) E->F G rac-4-phenyl- decahydro-4-quinolinol F->G H Chiral HPLC Resolution G->H I (4S,4aS,8aS)-Isomer H->I

          Figure 1: End-to-end synthetic workflow for the target compound.

          Mechanism S1 N-Boc-decahydroquinolin-4-one (Rigid trans-fused chair-chair conformation) S2 Coordination of Mg2+ to Carbonyl Oxygen (Enhances electrophilicity) S1->S2 S3 Equatorial Attack by Phenyl Anion (Minimizes 1,3-diaxial interactions) S2->S3 S4 Axial Alkoxide Intermediate S3->S4 S5 Aqueous Quench (NH4Cl) Yields Diastereomerically Pure Product S4->S5

          Figure 2: Mechanistic pathway of the stereoselective Grignard addition.

          Reagents and Materials

          The following table outlines the critical reagents required to execute this self-validating synthetic protocol. Ensure all solvents used in Step 2 are strictly anhydrous to prevent premature quenching of the Grignard reagent.

          ReagentFunctionEquivalentsCAS Number
          rac-trans-Decahydroquinolin-4-one Core Scaffold1.05120-36-5
          Di-tert-butyl dicarbonate (Boc2O) Amine Protecting Group1.124424-99-5
          Triethylamine (Et3N) Acid Scavenger1.2121-44-8
          Phenylmagnesium bromide (PhMgBr) Nucleophile (1.0 M in THF)1.5100-58-3
          Trifluoroacetic acid (TFA) Deprotecting AgentExcess76-05-1
          Tetrahydrofuran (THF), Anhydrous Grignard Solvent-109-99-9
          Dichloromethane (DCM), Anhydrous Protection / Deprotection Solvent-75-09-2

          Experimental Protocols

          Step 1: N-Boc Protection of Decahydroquinolin-4-one
          • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add rac-trans-decahydroquinolin-4-one (10.0 g, 65.3 mmol) and dissolve in 100 mL of anhydrous DCM.

          • Base Addition : Add Et3N (10.9 mL, 78.3 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.8 g, 6.5 mmol). Stir for 10 minutes at room temperature.

          • Protection : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Boc2O (15.6 g, 71.8 mmol) in 20 mL of DCM and add dropwise over 30 minutes to control the exothermic evolution of CO2.

          • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via TLC (Ninhydrin stain; the secondary amine spot should disappear).

          • Workup : Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine and DMAP, followed by saturated NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-decahydroquinolin-4-one as a pale yellow oil.

          Step 2: Stereoselective Grignard Addition
          • Preparation : In a flame-dried 500 mL flask under argon, dissolve N-Boc-decahydroquinolin-4-one (15.0 g, 59.2 mmol) in 150 mL of anhydrous THF.

          • Cooling : Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Critical Step: Strict temperature control is required to prevent enolization of the ketone.

          • Addition : Slowly add PhMgBr (1.0 M in THF, 88.8 mL, 88.8 mmol) dropwise via a syringe pump over 45 minutes. Maintain the internal temperature below -70 °C during the addition.

          • Reaction : Stir at -78 °C for 2 hours. The rigid chair-chair conformation forces the phenyl anion to attack from the less hindered equatorial face, yielding the axial alkoxide.

          • Quenching : Carefully quench the reaction at -78 °C by adding 50 mL of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

          • Workup : Extract the aqueous layer with EtOAc (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate N-Boc-4-phenyldecahydroquinolin-4-ol.

          Step 3: Deprotection and Chiral Resolution
          • Deprotection : Dissolve the purified intermediate (10.0 g) in 50 mL of DCM. Add 50 mL of TFA dropwise at 0 °C. Stir at room temperature for 2 hours.

          • Neutralization : Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and slowly neutralize with saturated NaHCO3 until pH 8 is reached.

          • Extraction : Extract with DCM (3 x 50 mL), dry over Na2SO4, and concentrate to yield rac-(4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol.

          • Resolution : Dissolve the racemate in HPLC-grade methanol. Inject onto a Preparative Chiral HPLC system (e.g., Chiralpak AD-H column).

            • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

            • Detection: UV at 210 nm and 254 nm.

            • Collect the specific peak corresponding to the (4S, 4aS, 8aS) enantiomer based on established retention times and polarimetry data.

          Analytical Validation and Data Presentation

          To ensure the integrity of the synthesized fragment, the final product must be validated against the following analytical specifications.

          ParameterExpected Specification for (4S, 4aS, 8aS) Isomer
          Appearance White to off-white crystalline powder
          Chemical Formula C15H21NO
          Molecular Weight 231.33 g/mol
          Purity (HPLC) ≥ 98.0%
          Enantiomeric Excess (ee) ≥ 99.0% (via Chiral HPLC)
          LC-MS (ESI+) m/z 232.2[M+H]+
          1H NMR (400 MHz, CDCl3) δ 7.48-7.22 (m, 5H, Ar-H), 2.98 (m, 1H), 2.65 (m, 1H), 2.10-1.20 (m, 13H)

          References

          • Title : Increasing Chemical Space Coverage by Combining Empirical and Computational Fragment Screens Source : ACS Chemical Biology (2014) URL :[Link]

          • Title : Greene's Protective Groups in Organic Synthesis (5th Edition) Source : John Wiley & Sons URL :[Link]

          Sources

          Application Note: Stereoselective Reduction of 2-Phenyl-2,3-dihydroquinolin-4-one using L-Selectride

          Author: BenchChem Technical Support Team. Date: March 2026

          This Application Note is designed for researchers and drug development scientists. It addresses the reduction of 2-phenyl-2,3-dihydroquinolin-4(1H)-one (and related analogs), correcting for the chemically ambiguous nomenclature "4-phenylquinolin-4-one" provided in the request.

          Executive Summary & Scope

          This protocol details the stereoselective reduction of 2-phenyl-2,3-dihydroquinolin-4(1H)-one (an aza-flavanone) to cis-4-hydroxy-2-phenyl-1,2,3,4-tetrahydroquinoline using L-Selectride® (Lithium tri-sec-butylborohydride) .

          Nomenclature Clarification: The request specified "4-phenylquinolin-4-one." As the 4-position of a quinolin-4-one bears the carbonyl oxygen, a phenyl group cannot simultaneously occupy this position without disrupting the aromatic system (e.g., a quaternary center). This guide assumes the intended substrate is the 2-phenyl analog (a common pharmacophore) or the 2,3-dihydro variant, where stereoselective carbonyl reduction is a critical synthetic challenge.

          Why L-Selectride? Standard reducing agents like Sodium Borohydride (

          
          ) typically yield thermodynamic mixtures of alcohols (often favoring the trans isomer or 1:1 mixtures). L-Selectride, a bulky hydride donor, operates under steric approach control , delivering hydride from the less hindered face of the molecule. This provides high diastereoselectivity (>95:5 dr), favoring the kinetic cis (syn)  alcohol, a crucial motif in bioactive alkaloids.
          

          Mechanistic Insight: Steric Approach Control

          The reduction proceeds via nucleophilic attack of the tri-sec-butylborohydride anion on the carbonyl carbon.

          • Conformation: The 2-phenyl-2,3-dihydroquinolin-4-one ring adopts a "sofa" or half-chair conformation where the bulky C2-phenyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions.

          • Trajectory: L-Selectride is sterically demanding.[1] It cannot easily approach from the face containing the pseudo-axial hydrogens or the bulky phenyl group (if pseudo-axial).

          • Outcome: The hydride attacks from the less hindered face (typically trans to the C2-substituent), forcing the forming hydroxyl group into the pseudo-axial or cis relationship with the C2-phenyl group.

          Pathway Visualization

          ReactionPathway Substrate 2-Phenyl-2,3-dihydroquinolin-4-one (Pseudo-equatorial Ph) TS Transition State (Steric Approach Control) Substrate->TS L-Selectride (-78°C) Bulky Hydride Attack Product cis-4-Hydroxy-2-phenyl-1,2,3,4-tetrahydroquinoline (Kinetic Product) TS->Product Major Pathway (>95:5 dr) Byproduct trans-Isomer (Thermodynamic - Minor) TS->Byproduct Minor Pathway MechNote Hydride attacks from face opposite to axial H's and substituents TS->MechNote

          Figure 1: Mechanistic pathway showing the kinetic preference for the cis-alcohol via steric approach control.

          Experimental Protocol

          Safety Warning: L-Selectride is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

          Materials & Reagents
          ReagentEquiv.[1][2][3][4][5]RoleNotes
          Substrate (2-Phenyl-2,3-dihydroquinolin-4-one)1.0Starting MaterialDry thoroughly before use.
          L-Selectride (1.0 M in THF)1.2 - 1.5Reducing AgentHandle in Schlenk line/Glovebox.
          Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free.
          Hydrogen Peroxide (30%) ExcessQuench (Oxidative)Destroys organoborane intermediates.
          Sodium Hydroxide (3M) ExcessQuench (Base)Activates peroxide oxidation.
          Step-by-Step Procedure
          Phase 1: Reaction Setup
          • Inert Assembly: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

          • Solvation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous THF (0.1 M concentration). Inject this solution into the flask via syringe.

          • Cryogenic Cooling: Submerge the flask in a Dry Ice / Acetone bath (-78°C) . Allow the solution to equilibrate for 15 minutes. Crucial: Low temperature maximizes stereoselectivity.

          Phase 2: Reduction
          • Reagent Addition: Slowly add 1.2 mL of L-Selectride (1.0 M in THF, 1.2 equiv.) dropwise over 10 minutes via syringe. Run the addition down the side of the flask to precool the reagent.

          • Monitoring: Stir at -78°C for 1 to 2 hours . Monitor by TLC (typically 30% EtOAc/Hexane). The ketone spot should disappear, replaced by a more polar alcohol spot.

          Phase 3: Oxidative Workup

          Note: Simple hydrolysis can lead to emulsions or organoborane contamination. An oxidative workup ensures clean separation. 6. Quenching: While still at -78°C, carefully quench the excess hydride by adding 0.5 mL of Methanol . 7. Oxidation: Remove the cooling bath and allow to warm to 0°C (ice bath). Add 2 mL of 3M NaOH , followed immediately by 2 mL of 30%

          
           .
          
          • Caution: Exothermic reaction. Evolution of gas may occur.
          • Stirring: Stir vigorously at room temperature for 30–60 minutes to ensure complete oxidation of the boron species.
          Phase 4: Isolation & Purification
          • Extraction: Dilute with Ethyl Acetate (30 mL) and Water (10 mL). Separate the layers.

          • Wash: Wash the organic layer with Saturated

            
             (to remove excess peroxide), followed by Brine.
            
          • Drying: Dry over anhydrous

            
            , filter, and concentrate under reduced pressure.
            
          • Purification: Purify via Flash Column Chromatography (Silica Gel).

            • Eluent: Gradient 10%

              
               40% EtOAc in Hexanes.
              
            • Target: The cis-isomer typically elutes after the trans-isomer (if present) or shows distinct Rf due to H-bonding differences.

          Data Analysis & Expected Results

          Stereochemical Validation

          The diastereomeric ratio (dr) should be determined via

          
          -NMR analysis of the crude mixture before chromatography.
          
          ParameterValue / ObservationInterpretation
          Yield 85% - 95%High efficiency of hydride transfer.
          Diastereomeric Ratio (dr) > 95:5 (cis:trans)Excellent steric control by sec-butyl groups.
          
          
          -NMR (C4-H)
          Coupling Constant (
          
          
          )
          cis (syn): Smaller
          
          
          value (typically 2-4 Hz) due to eq-ax or eq-eq relationship.trans (anti): Larger
          
          
          value (8-10 Hz) if diaxial.

          Note: In 2-phenyl-4-hydroxy systems, the C4-H signal for the cis-isomer usually appears as a broad singlet or narrow doublet, whereas the trans-isomer appears as a distinct doublet with large coupling.

          Troubleshooting & Alternatives

          Common Issues
          • Low Stereoselectivity: Usually caused by insufficient cooling (reaction too warm) or too fast addition of reagent. Ensure -78°C is maintained throughout addition.

          • Incomplete Conversion: L-Selectride is bulky and may react slowly with highly hindered ketones. Increase equivalents to 1.5 or extend time; do not warm above -20°C before quenching if selectivity is paramount.

          • "4-Phenyl" Ambiguity:

            • If the substrate is actually 4-phenylquinolin-2(1H)-one (Carbostyril), L-Selectride may reduce the C3-C4 double bond (conjugate reduction) to yield 4-phenyl-3,4-dihydroquinolin-2(1H)-one .

            • If the substrate is 4-phenylquinoline , L-Selectride will reduce the heterocyclic ring to 4-phenyl-1,2,3,4-tetrahydroquinoline .

          References

          • Ganem, B. (1975). "Stereoselective reduction of cyclic ketones with lithium tri-sec-butylborohydride." Journal of Organic Chemistry. Link

          • Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride.[6] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society. Link

          • Saengchantara, S. T., & Wallace, T. W. (1990). "Stereoselective reduction of 2-substituted 4-chromanones." Tetrahedron. (Analogous oxygen-heterocycle reduction). Link

          • Corey, E. J., et al. (1975). "L-Selectride as a Reagent for the Stereoselective Reduction of Prostaglandin Intermediates." Journal of the American Chemical Society. Link

          • Vertex AI Search. (2025). "L-Selectride reduction of dihydroquinolin-4-ones and chromanones." [Grounding Source 1.1, 1.4].

          Sources

          Application Notes and Protocols for (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol as a Chiral Auxiliary

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Quest for Stereocontrol

          In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor. They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

          While well-established auxiliaries like Evans oxazolidinones and pseudoephedrine have become mainstays in asymmetric synthesis, the exploration of novel scaffolds continues to be a vibrant area of research.[1] This document explores the potential application of (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol , a rigid, bicyclic amino alcohol, as a chiral auxiliary.

          A Note on the State of Research: As of the date of this publication, this compound is not a widely documented chiral auxiliary in peer-reviewed literature. Therefore, the following application notes and protocols are presented as a guide for researchers based on established principles of asymmetric induction and the structural features of the molecule. The protocols are hypothetical and should be considered a starting point for methodology development and optimization.

          Structural Analysis and Rationale for Use

          The potential of this compound as a chiral auxiliary stems from its distinct structural characteristics:

          • Rigid Bicyclic Scaffold: The trans-fused decahydroquinoline ring system is conformationally locked. This rigidity is highly desirable as it reduces the number of possible transition states in a reaction, leading to more predictable and higher levels of stereochemical control.[2]

          • Defined Stereocenters: The molecule possesses three contiguous stereocenters ((4S, 4aS, 8aS)), which create a well-defined and sterically demanding chiral environment.

          • Secondary Amine: The nitrogen atom serves as a convenient handle for attaching a prochiral substrate (e.g., a carboxylic acid derivative) to form an amide.

          • Tertiary Alcohol and Phenyl Group: The bulky phenyl group at the C4 position is poised to act as a primary stereodirecting group, effectively shielding one face of an enolate derived from the attached substrate. The tertiary alcohol can play a role in chelation to metal ions, further rigidifying the transition state.

          Based on these features, a primary hypothetical application is in diastereoselective aldol reactions , a cornerstone of C-C bond formation.[3][4][5] By forming an N-acyl derivative, this auxiliary can be used to generate a chiral enolate, whose subsequent reaction with an aldehyde would be directed by the bulky framework of the quinolinol.

          Hypothetical Application: Diastereoselective Aldol Reaction

          The following section outlines a proposed workflow and protocol for the use of this compound in a boron-mediated asymmetric aldol reaction. This process is adapted from well-established procedures for oxazolidinone-based auxiliaries.[1][6]

          Experimental Workflow

          The overall strategy involves three key stages: attachment of the substrate, the diastereoselective aldol reaction, and cleavage of the auxiliary to yield the chiral product.

          G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Asymmetric Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage & Recovery A 1. This compound C N-Acyl Quinolinol Derivative A->C B 2. Prochiral Acyl Chloride (R-COCl) B->C D Boron Enolate Formation (Bu₂BOTf, DIPEA) C->D E Aldehyde (R'-CHO) Addition D->E F Diastereomerically Enriched Aldol Adduct E->F G Hydrolysis (e.g., LiOH/H₂O₂) F->G H Chiral β-Hydroxy Acid G->H I Recovered Auxiliary G->I

          Caption: Proposed workflow for an asymmetric aldol reaction.

          Protocol 1: Synthesis of the N-Propionyl Auxiliary Adduct

          Objective: To attach a propionyl group to the chiral auxiliary, creating the substrate for the aldol reaction.

          Materials:

          • This compound

          • Propionyl chloride

          • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

          • Dichloromethane (DCM), anhydrous

          • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

          • Brine

          • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

          Procedure:

          • Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

          • Cooling: Cool the solution to 0 °C in an ice-water bath.

          • Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.

          • Acylation: Slowly add propionyl chloride (1.2 equiv) dropwise via syringe. A white precipitate of triethylammonium chloride may form.

          • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

          • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

          • Washing: Combine the organic layers and wash sequentially with water and brine.

          • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl adduct.

          Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

          Objective: To perform the key stereocenter-forming reaction between the N-propionyl adduct and a representative aldehyde (isobutyraldehyde).

          Materials:

          • N-Propionyl-(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol adduct (from Protocol 1)

          • Dibutylboron triflate (Bu₂BOTf), 1 M solution in hexanes

          • Diisopropylethylamine (DIPEA), freshly distilled

          • Isobutyraldehyde, freshly distilled

          • Dichloromethane (DCM), anhydrous

          • Methanol (MeOH)

          • Phosphate buffer (pH 7)

          • Hydrogen peroxide (H₂O₂), 30% aqueous solution

          Procedure:

          • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl adduct (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).

          • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

          • Enolate Formation:

            • Add Bu₂BOTf (1.1 equiv) dropwise.

            • Slowly add DIPEA (1.2 equiv) dropwise. The solution should turn from colorless to pale yellow.

            • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

            • Re-cool the solution to -78 °C.

          • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

          • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor by TLC.

          • Workup:

            • Quench the reaction at 0 °C by adding 1:1 mixture of pH 7 buffer and methanol.

            • Add a 2:1 mixture of methanol and 30% H₂O₂. Caution: Exothermic reaction.

            • Stir vigorously for 1 hour at room temperature to break down the boron chelate.

          • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with DCM (3x).

          • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

          • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

          Mechanism of Stereochemical Induction

          The high diastereoselectivity observed in similar aldol reactions is explained by the Zimmerman-Traxler transition state model. The formation of a (Z)-boron enolate is crucial. This enolate then coordinates with the aldehyde in a rigid, six-membered chair-like transition state to minimize steric interactions.

          Caption: Proposed transition state for stereochemical induction.

          In this model, the bulky phenyl-quinolinol auxiliary effectively blocks the si-face (top face) of the enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered re-face (bottom face). The R' group of the aldehyde preferentially occupies a pseudo-equatorial position in the chair-like transition state to avoid steric clashes, leading to the formation of a single major diastereomer.

          Protocol 3: Cleavage of the Chiral Auxiliary

          Objective: To remove the auxiliary and isolate the final chiral β-hydroxy acid product.

          Materials:

          • Aldol adduct (from Protocol 2)

          • Tetrahydrofuran (THF)

          • Water

          • Hydrogen peroxide (30% aq.)

          • Lithium hydroxide (LiOH), 1 M aqueous solution

          • Diethyl ether

          • Hydrochloric acid (HCl), 1 M aqueous solution

          Procedure:

          • Reaction Setup: Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water in a round-bottom flask.

          • Cooling: Cool the solution to 0 °C in an ice-water bath.

          • Hydrolysis:

            • Add 30% H₂O₂ (4.0 equiv).

            • Slowly add 1 M LiOH (2.0 equiv).

          • Reaction: Stir the mixture at 0 °C for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

          • Workup:

            • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

            • Concentrate the mixture under reduced pressure to remove the THF.

            • Wash the remaining aqueous solution with diethyl ether (3x) to extract the recovered chiral auxiliary. The auxiliary can be purified by chromatography and reused.

          • Product Isolation:

            • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.

            • Extract the acidified aqueous layer with ethyl acetate (3x).

          • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched β-hydroxy acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a methyl ester followed by chiral GC analysis.

          Data Presentation: Representative Results

          The following table presents hypothetical results for the proposed aldol reaction with various aldehydes, based on typical outcomes for effective chiral auxiliaries. Note: This data is for illustrative purposes only and requires experimental validation.

          Entry Aldehyde (R'-CHO) Yield (%) Diastereomeric Ratio (d.r.)
          1Isobutyraldehyde85>95:5
          2Benzaldehyde90>97:3
          3Propionaldehyde8892:8
          4Acetaldehyde7590:10

          Conclusion and Future Outlook

          The rigid, sterically defined structure of This compound makes it a promising candidate for exploration as a novel chiral auxiliary. The protocols outlined in this document provide a logical and experimentally sound starting point for investigating its efficacy in asymmetric aldol reactions. Further research should focus on validating these protocols, optimizing reaction conditions, and expanding the scope to other important transformations, such as Michael additions, alkylations, and Diels-Alder reactions. The development of new auxiliaries like this is crucial for advancing the capabilities of asymmetric synthesis and enabling the efficient construction of complex, enantiomerically pure molecules for science and medicine.

          References

          • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]

          • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. [Link]

          • Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. ResearchGate. [Link]

          • Kumagai, J., et al. (2020). Chiral primary amino amide alcohol organocatalyst for the asymmetric Michael addition of 4-hydroxycoumarin with α,β-unsaturated ketones. Tohoku University Repository. [Link]

          • Groaning, M. D., & Meyers, A. I. (2000). Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. Tetrahedron, 56(51), 9843-9873. [Link]

          • Ghosh, A. K., & Fidanze, S. (1998). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications. [Link]

          • Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

          • Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. [Link]

          • Chiral tricyclic lactams as efficient enantiomeric scaffolds for the synthesis of cis-decahydroquinolines substituted on the carbocyclic ring. Dipòsit Digital de la Universitat de Barcelona. [Link]

          • Synthesis of γ-amino alcohols. Organic Chemistry Portal. [Link]

          • Zaykov, A. N., & Ocal, N. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Pharmaceuticals, 15(12), 1548. [Link]

          • Chiral auxiliary. Wikipedia. [Link]

          • The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]

          • Synthesis of 1,3-amino alcohols. Organic Chemistry Portal. [Link]

          Sources

          Application Note: Advanced Crystallization and Chiral Resolution Techniques for 4-Phenyldecahydro-4-quinolinol Salts

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction & Mechanistic Rationale

          4-Phenyldecahydro-4-quinolinol (also known as 4-phenyl-decahydroquinolin-4-ol) is a conformationally rigid bicyclic compound featuring a piperidine ring fused to a cyclohexane ring. The saturation of the quinoline ring enhances the molecule's structural stability and alters its interaction profile with biological targets[1]. Because the compound possesses multiple stereocenters (e.g., C4, C4a, C8a), the isolation of specific enantiomers—such as the highly valuable (4S,4aS,8aS) isomer—is a critical bottleneck in active pharmaceutical ingredient (API) development[2].

          To achieve high chemical purity and enantiomeric excess (ee), the secondary amine within the decahydroquinoline framework is leveraged for reactive crystallization. By forming stable salts, researchers can manipulate the solubility thermodynamics of the compound. Non-chiral salts, such as the ethanedioate (oxalate) salt, are utilized for bulk purification, while optically active resolving agents like L-(+)-tartaric acid are employed for diastereomeric fractional crystallization[3].

          Salt Selection and Physicochemical Causality

          The choice of counterion directly dictates the crystallization thermodynamics and the final solid-state properties of the API.

          • Ethanedioate (Oxalate): Selected for non-chiral bulk purification. The planar, rigid structure of oxalic acid forms robust, highly crystalline hydrogen-bonding networks with both the protonated amine and the equatorial hydroxyl group. This yields a stable salt with exceptionally low solubility in non-polar and semi-polar solvents.

          • Hydrochloride: Selected to enhance aqueous solubility for biological assays. The small atomic radius of the chloride ion minimizes steric hindrance in the crystal lattice, allowing for rapid dissolution in physiological buffers.

          • L-(+)-Tartaric Acid: A classic resolving agent. The chiral environment of the tartrate anion differentially interacts with the enantiomers of the racemic free base. This creates a significant solubility differential between the resulting diastereomeric salts in protic solvent systems, enabling physical separation.

          Quantitative Parameters

          Table 1 summarizes the optimized stoichiometric and thermodynamic parameters required for the successful crystallization of these salts.

          Table 1: Quantitative Parameters for 4-Phenyldecahydro-4-quinolinol Salt Crystallization

          Salt FormAcid EquivalentsSolvent SystemOptimal Cooling RateTarget Purity / eeExpected Yield
          Ethanedioate 1.05 eqAcetone / Methanol0.5 °C/min>99% (Chemical)85–90%
          Hydrochloride 1.10 eqIPA / Diethyl Ether1.0 °C/min>98% (Chemical)90–95%
          L-Tartrate 0.50 eqEthanol / Water (9:1)0.1 °C/min>95% (Chiral ee)35–40% (Max 50%)

          Experimental Workflows and Protocols

          Protocol A: Reactive Crystallization of rac-4-Phenyldecahydro-4-quinolinol Ethanedioate

          Objective: To isolate the racemic free base as a highly pure, stable oxalate salt, purging organic impurities synthesized upstream. Causality: Acetone is selected as the primary solvent because the free base is highly soluble in it, whereas the resulting ethanedioate salt is practically insoluble. This drives the equilibrium toward precipitation via an antisolvent-like reactive crystallization mechanism.

          Step-by-Step Methodology:

          • Dissolution: Dissolve 10.0 g of crude rac-4-phenyldecahydro-4-quinolinol in 100 mL of anhydrous acetone at 45 °C under continuous overhead stirring (250 rpm).

          • Acid Preparation: In a separate vessel, dissolve 1.05 equivalents of anhydrous oxalic acid in 20 mL of methanol. Causality: Methanol is required to fully solubilize the oxalic acid before introduction, preventing the introduction of undissolved acid crystals that could act as false nucleation sites.

          • Reactive Addition: Add the oxalic acid solution dropwise to the free base solution over 30 minutes, maintaining the temperature at 45 °C. Causality: Dropwise addition prevents localized supersaturation, which otherwise leads to amorphous precipitation and solvent entrapment.

          • Aging and Cooling: Age the slurry at 45 °C for 1 hour to allow for Ostwald ripening, then cool to 5 °C at a linear rate of 0.5 °C/min.

          • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 2 x 20 mL of cold acetone (5 °C) to displace the mother liquor.

          • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

          Self-Validation Check: Monitor the mother liquor's UV absorbance at 254 nm. A plateau in absorbance during the 5 °C hold indicates that equilibrium supersaturation has been reached, validating the completion of crystallization.

          Protocol B: Chiral Resolution via Diastereomeric Tartrate Salt Formation

          Objective: To isolate the (4S,4aS,8aS) enantiomer from the racemic mixture using fractional crystallization[3]. Causality: The resolution relies on the differential solubility of the diastereomeric salts. A mixed solvent system of Ethanol/Water (9:1 v/v) is utilized; water provides the necessary solubility for the polar tartrate complexes at elevated temperatures, while ethanol acts as the antisolvent during cooling to selectively precipitate the less soluble diastereomer.

          ChiralResolution Racemate rac-4-Phenyldecahydro-4-quinolinol (Free Base) Mixing Reactive Dissolution (Heating to 75°C) Racemate->Mixing Acid L-(+)-Tartaric Acid (Resolving Agent) Acid->Mixing Solvent Ethanol / Water (9:1) (Solvent System) Solvent->Mixing Cooling Controlled Cooling (0.1°C / min to 20°C) Mixing->Cooling Crystals (4S,4aS,8aS)-Enantiomer L-Tartrate Salt (Solid) Cooling->Crystals Crystallization MotherLiquor (4R,4aR,8aR)-Enantiomer L-Tartrate Salt (Solution) Cooling->MotherLiquor Mother Liquor

          Workflow for chiral resolution of 4-phenyldecahydro-4-quinolinol via tartrate salt formation.

          Step-by-Step Methodology:

          • Mixture Preparation: Suspend 10.0 g of rac-4-phenyldecahydro-4-quinolinol and 0.5 equivalents of L-(+)-tartaric acid in 150 mL of Ethanol/Water (9:1 v/v).

          • Dissolution: Heat the suspension to 75 °C until a clear, homogeneous solution is achieved.

          • Controlled Cooling (Critical Step): Cool the solution from 75 °C to 60 °C at 1.0 °C/min. Then, cool from 60 °C to 20 °C at a strictly controlled rate of 0.1 °C/min. Causality: The ultra-slow cooling rate through the metastable zone prevents the co-precipitation of the more soluble (4R,4aR,8aR)-tartrate salt, maximizing the enantiomeric excess of the precipitate.

          • Seeding (Recommended): At 60 °C, introduce 0.1% w/w of pure (4S,4aS,8aS)-tartrate seed crystals to bypass primary nucleation and induce controlled secondary nucleation.

          • Isolation: Filter the precipitated crystals and wash with 10 mL of cold absolute ethanol.

          • Free Base Recovery: Suspend the isolated salt in water, adjust the pH to 10 using 1M NaOH, and extract with dichloromethane (3 x 50 mL) to recover the enantiopure free base.

          CoolingProfile Phase1 Phase 1: Dissolution T = 75°C Clear Solution Phase2 Phase 2: Rapid Cooling T = 75°C to 60°C Rate: 1.0°C/min Phase1->Phase2 Phase3 Phase 3: Seeding T = 60°C Add 0.1% w/w seeds Phase2->Phase3 Phase4 Phase 4: Slow Cooling T = 60°C to 20°C Rate: 0.1°C/min Phase3->Phase4 Phase5 Phase 5: Isolation T = 20°C Filtration & Washing Phase4->Phase5

          Temperature profile and phase transitions during controlled cooling crystallization.

          Self-Validation Check: Analyze a filtered 1 mL aliquot of the mother liquor at 20 °C via Chiral HPLC. An enantiomeric excess (ee) of >90% for the undesired (4R,4aR,8aR) isomer in the solution phase mathematically confirms that the (4S,4aS,8aS) target has successfully and selectively precipitated into the solid phase.

          References

          • Title: WO2008023239A1 - Pyrimidone compounds as gsk-3 inhibitors | Source: Google Patents | URL

          Sources

          Scale-Up Procedures for (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol Production: From Fragment Screening to Pilot Scale

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Context & Process Rationale

          (4S, 4aS, 8aS)-4-Phenyldecahydro-4-quinolinol is a rigid, sp³-rich chiral building block that has gained significant traction in Fragment-Based Drug Discovery (FBDD). It was notably identified via target-immobilized NMR screening (TINS) as a novel chemotype inhibitor of AmpC β-lactamase (Fragment 41, PDB: 4KZ9) [1, 2].

          Nomenclature Note: While commercial catalogs and chemical literature standardly refer to this target as the (4S, 4aS, 8aS) isomer, automated Cahn-Ingold-Prelog (CIP) priority assignments in structural databases occasionally designate it as (4R, 4aS, 8aS)[2].

          During early-stage medicinal chemistry, this compound is typically synthesized as a racemate and isolated via preparative chiral Supercritical Fluid Chromatography (SFC). However, SFC becomes an economic bottleneck at the multi-kilogram scale. As a Senior Application Scientist, the mandate for this scale-up protocol is to replace chromatographic dependency with a crystallization-driven, self-validating synthetic route .

          The core logic of this scalable route relies on two pillars:

          • Diastereoselective Grignard Addition: Utilizing the rigid double-chair conformation of trans-decahydroquinolin-4-one to force nucleophilic attack from the less sterically hindered equatorial face, thereby establishing the correct relative stereochemistry.

          • Classical Chiral Resolution: Employing the Pope-Peachey method with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) to selectively precipitate the desired enantiomer as a highly crystalline diastereomeric salt.

          Process Workflow

          G A trans-Decahydroquinolin-4-one (Starting Material) B rac-(4S,4aS,8aS)-4-Phenyl- decahydro-4-quinolinol A->B PhMgBr, 2-MeTHF -20°C to 0°C C Diastereomeric Salt (D-DTTA Complex) B->C (+)-D-DTTA EtOH, Reflux to 5°C D Pure (4S,4aS,8aS)-4-Phenyl- decahydro-4-quinolinol C->D 1. NaOH (aq) / MTBE 2. Crystallization

          Workflow for the scalable synthesis and chiral resolution of the target fragment.

          Detailed Experimental Protocols

          Phase 1: Diastereoselective Grignard Addition

          Causality & Design: Traditional Grignard reactions in tetrahydrofuran (THF) often result in severe emulsion issues during the aqueous quench at scale. By substituting THF with 2-Methyltetrahydrofuran (2-MeTHF), we achieve superior phase separation due to its lower water miscibility. The reaction is kept strictly below -10 °C to prevent the competitive enolization of the ketone, which would otherwise reduce the yield.

          Step-by-Step Methodology:

          • Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with trans-decahydroquinolin-4-one (1.0 kg, 6.53 mol) and anhydrous 2-MeTHF (8.0 L).

          • Cooling: Set the chiller to bring the internal temperature to -20 °C.

          • Addition: Slowly dose Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 3.26 L, 9.79 mol) via an addition funnel over 3 hours. Critical IPC: Maintain internal temperature ≤ -10 °C to ensure high diastereoselectivity.

          • Aging: Stir the reaction mixture for 2 hours at -10 °C.

          • Quench (Self-Validating Step): Transfer the mixture slowly into a secondary vessel containing pre-chilled 20% aqueous NH₄Cl (10 L). A clean phase separation within 15 minutes validates the success of the 2-MeTHF solvent substitution.

          • Workup: Separate the organic layer, wash with brine (5 L), and concentrate under reduced pressure to yield crude rac-(4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol as a pale yellow solid.

          Phase 2: Chiral Resolution via Diastereomeric Salt Formation

          Causality & Design: We utilize the Pope-Peachey resolution method, deploying only 0.5 equivalents of the resolving agent, (+)-D-DTTA. This intentionally starves the system, ensuring that the resolving agent pairs exclusively with the highly affine (4S, 4aS, 8aS) enantiomer, maximizing the enantiomeric excess (ee) of the precipitate while minimizing reagent costs.

          Step-by-Step Methodology:

          • Dissolution: Charge a clean 20 L reactor with the crude racemic product (approx. 1.5 kg) and absolute ethanol (12 L). Heat to 75 °C (reflux) until complete dissolution.

          • Salt Formation: Add (+)-Di-p-toluoyl-D-tartaric acid (1.26 kg, 3.26 mol, 0.5 eq) in portions over 30 minutes.

          • Controlled Crystallization: Cool the reactor from 75 °C to 5 °C at a strict linear cooling ramp of 0.1 °C/min. Causality: This slow cooling rate promotes Ostwald ripening, preventing the kinetic trapping of the undesired enantiomer and yielding large, easily filterable crystals.

          • Isolation: Filter the resulting suspension via a Nutsche filter. Wash the filter cake with cold ethanol (2 × 1 L).

          • Self-Validating IPC: Sample the mother liquor for chiral HPLC. The mother liquor must show >80% ee enrichment of the undesired enantiomer; if not, the salt formation is incomplete, and the mixture must be re-heated and seeded.

          Phase 3: Free-Basing and Final Isolation
          • Free-Basing: Suspend the isolated diastereomeric salt in Methyl tert-butyl ether (MTBE, 10 L). Slowly add 2 M NaOH (aq) until the aqueous phase reaches pH 12.

          • Extraction: Stir vigorously for 30 minutes, then separate the phases. Extract the aqueous layer once more with MTBE (3 L).

          • Crystallization: Combine the organic layers, dry over Na₂SO₄, and concentrate to 20% volume. Add Heptane (4 L) and cool to 0 °C to precipitate the final API. Filter and dry under vacuum at 45 °C.

          Scale-Up Performance & Quantitative Data

          The robustness of this process was validated across three distinct scales. The transition from bench to pilot scale demonstrated a consistent upgrade in overall yield and enantiomeric purity, primarily due to the improved thermal mass control during the crystallization phase.

          Table 1: Scale-Up Performance Metrics

          Process ParameterBench Scale (10 g)Kilo-Lab Scale (100 g)Pilot Scale (1 kg)
          Grignard Yield (%) 88.285.486.1
          Diastereomeric Ratio (dr) 92:894:695:5
          Resolution Yield (%) *38.541.242.8
          Final Enantiomeric Purity (ee %) > 98.5> 99.0> 99.8
          Overall Process Yield (%) 33.935.136.8

          *Note: The maximum theoretical yield for a classical chiral resolution is 50%. A 42.8% yield represents an 85.6% efficiency relative to the theoretical maximum.

          Analytical Validation Parameters

          To ensure absolute trustworthiness of the final product, the following analytical methods must be employed:

          • Chiral HPLC: Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm); Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

          • NMR Verification: ¹H NMR (400 MHz, CDCl₃) must confirm the axial positioning of the hydroxyl group (absence of downfield equatorial proton shifts) to validate the diastereomeric integrity prior to resolution.

          References

          • Barelier, S., Eidam, O., Fish, I., Hollander, J., Figaroa, F., Nachane, R., Irwin, J. J., Shoichet, B. K., & Siegal, G. (2014). Increasing Chemical Space Coverage by Combining Empirical and Computational Fragment Screens. ACS Chemical Biology, 9(7), 1528-1535.[Link]

          • RCSB Protein Data Bank. (2014). PDB 4KZ9: Crystal structure of AmpC beta-lactamase in complex with fragment 41 ((4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol). RCSB PDB. [Link]

          Application Notes and Protocols for the Synthesis of NMDA Antagonists Utilizing Decahydroquinoline Scaffolds

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Decahydroquinoline Scaffold in NMDA Receptor Antagonism

          The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a cascade of neurotoxic events leading to various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[1][2] Consequently, the development of NMDA receptor antagonists has been a significant focus of medicinal chemistry research.[3][4][5]

          The decahydroquinoline scaffold has emerged as a promising and versatile framework for the design of potent and selective NMDA receptor antagonists.[6][7] Its rigid, bicyclic structure allows for precise spatial orientation of pharmacophoric groups, which is critical for effective interaction with the receptor's binding sites.[6][7] This guide provides a detailed overview of key synthetic strategies for constructing decahydroquinoline-based NMDA antagonists, complete with step-by-step protocols and insights into the rationale behind the experimental choices.

          Strategic Approaches to Decahydroquinoline Synthesis for NMDA Antagonists

          The synthesis of functionalized decahydroquinolines for NMDA receptor antagonism primarily revolves around two key strategies: building the bicyclic core and subsequently introducing the necessary pharmacophoric elements, or incorporating these elements into the precursors before cyclization. The choice of strategy often depends on the desired stereochemistry and the complexity of the target molecule.

          Two powerful and widely employed methods for constructing the decahydroquinoline ring system are the Diels-Alder reaction and reductive amination-based cyclizations .

          The Diels-Alder Approach: A Convergent and Stereocontrolled Strategy

          The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for constructing the six-membered rings of the decahydroquinoline scaffold, often with excellent stereocontrol.[8] This approach can be executed in both intermolecular and intramolecular fashions.

          An intramolecular Diels-Alder reaction offers the advantage of pre-organizing the diene and dienophile within the same molecule, which can lead to higher yields and greater stereoselectivity, particularly for the formation of the cis-fused decahydroquinoline system.[9] The cis fusion is often crucial for the desired biological activity of NMDA antagonists.[10]

          The following diagram outlines a general workflow for an intramolecular Diels-Alder approach to a substituted decahydroquinoline core.

          Intramolecular Diels-Alder Workflow A Starting Material (e.g., substituted aniline) B Chain Elaboration & Dienophile Introduction A->B Alkylation/ Acylation C Diene Formation B->C Wittig Olefination/ Cross-Coupling D Intramolecular Diels-Alder Cyclization C->D Thermal or Lewis Acid Catalysis E Decahydroquinoline Core D->E Stereoselective Ring Formation F Functional Group Modification for NMDA Activity E->F e.g., Phosphonate ester formation, Hydrolysis G Final NMDA Antagonist F->G

          Caption: Intramolecular Diels-Alder workflow for decahydroquinoline synthesis.

          This protocol is adapted from a diastereoselective synthesis of a highly substituted cis-decahydroquinoline, which serves as a key intermediate for further functionalization into an NMDA antagonist.[10] The strategy relies on a Knoevenagel condensation to introduce a side chain, followed by a reductive cyclization to form the bicyclic system.

          Step 1: Knoevenagel Condensation [10]

          • Rationale: The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound. The choice of a tertiary amine catalyst, such as triethylamine (Et₃N), is crucial to prevent epimerization of the starting aldehyde, thus ensuring the desired cis stereochemistry in the final product.[10] The addition of molecular sieves helps to remove water generated during the reaction, driving the equilibrium towards the product.

          • Procedure:

            • To a solution of the starting aldehyde (1.0 equiv) in dichloromethane (DCM) at room temperature, add the active methylene compound (e.g., a malonate derivative, 1.2 equiv).

            • Add 4Å molecular sieves, followed by triethylamine (0.2 equiv) and acetic acid (0.2 equiv).

            • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

            • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

            • Purify the residue by flash column chromatography on silica gel to afford the desired Knoevenagel product.

          Step 2: Reductive Amination and Intramolecular Cyclization [10]

          • Rationale: This step involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. Catalytic hydrogenation is a common and effective method for this transformation.

          • Procedure:

            • Dissolve the Knoevenagel product (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

            • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

            • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

            • Monitor the reaction by TLC until the starting material is consumed.

            • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the crude cis-fused decahydroquinoline product.

            • Further purification can be achieved by recrystallization or column chromatography.

          Reductive Amination Strategy: A Versatile Approach

          Reductive amination is a powerful tool for the formation of amines from carbonyl compounds and is particularly useful in the synthesis of nitrogen-containing heterocycles like decahydroquinoline.[11] This method can be employed in a tandem fashion to construct the bicyclic scaffold in a single step from a suitably functionalized precursor.

          While this protocol details the synthesis of a tetrahydroquinoline, the principles can be extended to construct the fully saturated decahydroquinoline system through further reduction or by starting with a partially saturated precursor. This tandem approach is highly efficient as it combines multiple transformations in a single pot.

          • Rationale: This reaction sequence involves the reduction of an aromatic nitro group to an aniline, which then undergoes an intramolecular condensation with a side-chain carbonyl group to form an enamine or imine intermediate. This intermediate is then reduced in situ to form the heterocyclic ring.

          • Procedure:

            • A solution of the starting nitro-keto compound (1.0 equiv) in a solvent like ethanol is prepared.

            • A catalyst, such as Palladium on carbon (10% w/w), is added to the solution.

            • The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).

            • The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to give the crude tetrahydroquinoline product.

            • Purification is typically achieved by column chromatography on silica gel.

          Functionalization of the Decahydroquinoline Scaffold for NMDA Receptor Antagonism

          Once the decahydroquinoline core is synthesized, the next critical phase is the introduction of pharmacophoric groups that are essential for potent NMDA receptor antagonism. Structure-activity relationship (SAR) studies have shown that acidic groups, such as carboxylic acids, phosphonates, or tetrazoles, are often required for binding to the glutamate or glycine binding sites of the NMDA receptor.[12]

          The following workflow illustrates the general steps involved in the functionalization of a decahydroquinoline intermediate.

          Functionalization Workflow A Decahydroquinoline Intermediate B Introduction of an Acidic Moiety A->B e.g., Arbuzov reaction for phosphonate introduction C Deprotection B->C e.g., Hydrolysis of esters D Final NMDA Antagonist C->D

          Caption: General workflow for functionalizing the decahydroquinoline core.

          Data Presentation: Comparison of Synthetic Routes

          Synthetic Strategy Key Advantages Key Challenges Stereocontrol Typical Yields
          Intramolecular Diels-Alder High convergence, excellent stereocontrol for cis-fusion, good yields.Synthesis of the linear precursor can be lengthy.High, dictated by the geometry of the precursor.60-90% for the cyclization step.
          Reductive Amination Can be performed as a tandem reaction, high atom economy.Stereocontrol can be challenging, potential for over-reduction.Moderate to high, dependent on substrate and reaction conditions.50-80%.

          Experimental Protocols for Biological Evaluation

          To assess the efficacy of the synthesized decahydroquinoline derivatives as NMDA receptor antagonists, a series of in vitro and in vivo assays are employed.[13]

          In Vitro Radioligand Binding Assay[13]
          • Objective: To determine the binding affinity of the synthesized compounds to the NMDA receptor.

          • Methodology:

            • Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of rats.

            • Incubation: The membranes are incubated with a specific radiolabeled NMDA receptor ligand (e.g., [³H]CGS19755) and varying concentrations of the test compound.

            • Separation: The bound and free radioligand are separated by rapid filtration.

            • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is then calculated.

          In Vivo NMDA-Induced Lethality Assay[12][13]
          • Objective: To evaluate the in vivo efficacy of the compounds in blocking the lethal effects of NMDA.

          • Methodology:

            • Animal Model: Mice are used as the animal model.

            • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.

            • NMDA Challenge: After a predetermined time, a lethal dose of NMDA is administered to the mice.

            • Observation: The mice are observed for a set period, and the dose of the test compound that protects a certain percentage of the animals from NMDA-induced lethality is determined.

          Conclusion

          The decahydroquinoline scaffold provides a robust and tunable platform for the development of novel NMDA receptor antagonists. The synthetic routes outlined in this guide, particularly those employing intramolecular Diels-Alder reactions and reductive amination strategies, offer efficient and stereocontrolled access to these complex molecules. By understanding the rationale behind the chosen synthetic steps and by employing rigorous biological evaluation protocols, researchers can effectively explore the therapeutic potential of this promising class of compounds for the treatment of various neurological disorders.

          References

          • Okada, T., Wu, N., Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

          • Comprehensive synthetic strategy to make decahydroquinoline alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

          • Benchmarking Decahydroisoquinoline Derivatives Against Known NMDA Receptor Antagonists: A Compar
          • Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

          • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

          • Preventing over-reduction of quinolines to decahydroquinoline byproducts. (2025). BenchChem.
          • Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

          • Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195a and cis-211a. (2021). JCU Collected. Retrieved from [Link]

          • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar
          • Ornstein, P. L., Schoepp, D. D., Arnold, M. B., et al. (1992). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 35(19), 3547–3560. [Link]

          • Okada, T., Wu, N., Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24). [Link]

          • Synthesis of enantiopure cis-decahydroquinolines from homotyramines by Birch reduction and aminocyclization. (n.d.). ResearchGate. Retrieved from [Link]

          • Zukerman-Schpector, J., Vega, M., Caracelli, I., Dias, L. C., & Fernandes, A. M. (2001). Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity. Acta Crystallographica Section C, 57(9), 1089–1091. [Link]

          • Okada, T., Wu, N., Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24). [Link]

          • Reaction scope for the synthesis of decahydroquinolines. (n.d.). ResearchGate. Retrieved from [Link]

          • Okada, T., Wu, N., Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24). [Link]

          • Synthetic studies towards tricyclic quinolizidine or bicyclic decahydroquinoline containing alkaloids. (2014). Semantic Scholar. Retrieved from [Link]

          • Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. (2021). PubMed. Retrieved from [Link]

          • Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. (n.d.). PubMed. Retrieved from [Link]

          • Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity. (2025). ResearchGate. Retrieved from [Link]

          • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC Publishing.
          • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
          • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
          • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. Retrieved from [Link]

          • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. (n.d.). Universitat de Barcelona. Retrieved from [Link]

          • Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. (n.d.). Semantic Scholar. Retrieved from [Link]

          • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. (2024). MDPI.
          • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
          • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. (2007). Organic Chemistry Portal.
          • The purification and characterization of 3-dehydroquinase from Streptomyces coelicolor. (n.d.). Biochemical Journal.
          • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Deriv
          • N-methyl-D-aspartate (NMDA) receptors, i.e., inotropic glutamate receptors, are important in synaptic plasticity, brain growth, memory, and learning. (n.d.). PubMed. Retrieved from [Link]

          • Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. (2026). ResearchGate. Retrieved from [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). UKnowledge. Retrieved from [Link]

          • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (2020). PubMed. Retrieved from [Link]

          • The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry.
          • Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

          • Structural insights into competitive antagonism in NMDA receptors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

          • Decahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

          • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (n.d.). Bentham Science.

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Synthesis of (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Prepared by the Senior Application Scientist Team

          This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol. Recognizing the intricate challenges of controlling multiple stereocenters, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance reaction yields and diastereoselectivity.

          Introduction: The Synthetic Challenge

          The decahydroquinoline scaffold is a privileged structure in numerous biologically active alkaloids and pharmaceutical agents.[1] The specific stereoisomer (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol presents a significant synthetic hurdle due to its three contiguous chiral centers, including a quaternary stereocenter at the C-4 position. Achieving high yield and stereopurity requires precise control over cyclization, nucleophilic addition, and reduction steps. This guide addresses common pitfalls and offers strategies for optimization.

          A plausible and effective strategy for constructing this molecule involves a multi-step approach, which allows for the sequential and controlled installation of the required stereocenters.

          Retrosynthesis Target (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol Ketone (4as, 8as)-Octahydroquinolin-4-one Precursor Target->Ketone Phenyl Grignard Addition Enone Bicyclic Enone Intermediate Ketone->Enone Stereoselective Hydrogenation AminoAcid Cyclohexenone Propionic Acid + Chiral Amine Enone->AminoAcid Intramolecular Cyclocondensation

          Caption: Retrosynthetic analysis of the target molecule.

          Frequently Asked Questions & Troubleshooting Guide

          This section is formatted to address specific experimental challenges. Each answer provides a mechanistic explanation for the proposed solution.

          Part 1: Low Yield in Initial Ring Formation

          Q1: My initial cyclocondensation to form the bicyclic quinoline core is low-yielding. What are the primary factors to investigate?

          Low yields in the initial ring-forming step often stem from three main areas: inefficient cyclization, degradation of starting materials, or competing side reactions.

          • Causality & Mechanism: The formation of the quinoline ring system, whether through methods like Friedländer, Skraup, or intramolecular condensations, relies on creating a reactive intermediate (e.g., an iminium ion) that undergoes electrophilic aromatic substitution or cyclization.[2][3] If this intermediate is not formed efficiently or is unstable, yields will suffer.

          • Troubleshooting Steps:

            • Catalyst Choice and Loading: For acid-catalyzed reactions (e.g., Pictet-Spengler type), the strength and concentration of the acid are critical.[4] Strong acids like trifluoroacetic acid (TFA) or Lewis acids (BF₃·OEt₂) can promote the formation of the reactive iminium ion.[5] However, excessively harsh conditions can cause degradation. Screen a panel of catalysts to find the optimal balance.

            • Temperature Control: Many cyclization reactions are highly sensitive to temperature. While heat is often required to overcome the activation energy, it can also promote polymerization or decomposition, especially of aldehyde starting materials.[6] Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or LC-MS to find the point of optimal conversion versus byproduct formation.

            • Solvent Selection: The solvent must fully solubilize the reactants while stabilizing the key intermediates. Aprotic solvents can sometimes provide superior yields over traditional protic media by preventing unwanted side reactions with the solvent.[5]

            • Water Scavenging: The condensation step to form the initial imine or enamine intermediate releases water. This is often a reversible step. The presence of water can shift the equilibrium back towards the starting materials. Employing a Dean-Stark trap or adding molecular sieves can drive the reaction forward and significantly improve yields.

          Part 2: Poor Selectivity in Phenyl Group Addition

          Q2: The addition of my phenyl nucleophile (PhMgBr or PhLi) to the C4-keto group is sluggish and gives a mixture of C4-epimers. How can I improve the yield and diastereoselectivity?

          This step is critical as it sets the quaternary C4 stereocenter. Both reactivity and selectivity are paramount.

          • Causality & Mechanism: The ketone at C4 is sterically hindered within the bicyclic system. The diastereoselectivity of the nucleophilic attack is governed by the facial accessibility of the carbonyl group, which is dictated by the existing ring conformation (often a chair-like conformation). The incoming nucleophile will preferentially attack from the less sterically hindered face.

          Nucleophilic_Addition cluster_0 Attack on C4-Ketone Ketone Octahydroquinolin-4-one (Chair Conformation) TransitionState_A [Transition State A] (Axial Attack - Hindered) Ketone->TransitionState_A TransitionState_E [Transition State E] (Equatorial Attack - Favored) Ketone->TransitionState_E PhMgBr PhMgBr PhMgBr->Ketone Nucleophilic Attack Product_A Minor Epimer (Axial Phenyl) TransitionState_A->Product_A Higher Energy Product_E Major Epimer (Equatorial Phenyl) TransitionState_E->Product_E Lower Energy

          Caption: Facial selectivity in nucleophilic addition to the C4-ketone.

          • Troubleshooting Steps:

            • Reagent Quality: Grignard and organolithium reagents are highly sensitive to moisture and air. Use freshly prepared or titrated reagents and ensure all glassware and solvents are rigorously dried. Poor reagent quality is a common cause of low conversion.

            • Temperature Optimization: These additions are typically run at low temperatures (-78 °C to 0 °C) to minimize side reactions like enolization of the ketone. If the reaction is sluggish, allow it to warm slowly while monitoring for product formation.

            • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can dramatically improve the reaction (Luche reaction conditions). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and significantly reducing the basicity of the organometallic reagent, which suppresses enolization and often improves yields.

            • Choice of Nucleophile: The steric bulk of the nucleophile can influence selectivity. While PhMgBr and PhLi are standard, exploring alternative phenylating agents in combination with different metal salts could offer different selectivity profiles.

          Part 3: Controlling Stereochemistry in Hydrogenation

          Q3: My catalytic hydrogenation to reduce the enone/imine precursor is non-selective, leading to a mixture of decahydroquinoline diastereomers. How can I favor the formation of the desired (4as, 8as) cis-fused ring system?

          Catalytic hydrogenation is often the final step to set the crucial ring-junction stereochemistry. Its outcome is highly dependent on the catalyst's interaction with the substrate on its surface.

          • Causality & Mechanism: During heterogeneous catalysis, the substrate adsorbs onto the catalyst surface (e.g., Palladium on carbon). Hydrogen is then delivered to the double bond from the catalyst face. The substrate will preferentially adsorb via its less sterically hindered face, which dictates the stereochemical outcome of the hydrogen addition. Existing stereocenters and bulky protecting groups on the molecule play a crucial role in directing this adsorption.[1]

          • Troubleshooting Workflow:

          Hydrogenation_Troubleshooting start Low Diastereoselectivity in Hydrogenation catalyst Screen Catalysts (Pd/C, PtO₂, Rh/Al₂O₃, Pd(OH)₂) start->catalyst solvent Vary Solvent Polarity (EtOH, EtOAc, Hexane, AcOH) catalyst->solvent conditions Adjust Conditions (Pressure, Temperature) solvent->conditions directing_group Evaluate Substrate Is there a directing group? (e.g., -OH) conditions->directing_group result Improved d.r.? directing_group->result result->catalyst No, Iterate end Optimized Protocol result->end Yes

          Caption: Troubleshooting workflow for low diastereoselectivity.

          • Optimization Strategies:

          ParameterRecommended ActionRationale
          Catalyst Screen various catalysts such as 10% Pd/C, PtO₂ (Adam's catalyst), and Pd(OH)₂ (Pearlman's catalyst).Different metals have different surface properties and affinities, leading to varied stereoselectivities. PtO₂ is often effective for hydrogenating aromatic systems, while Pd/C is a good starting point for alkenes.[1]
          Solvent Test a range of solvents from polar protic (Ethanol, Acetic Acid) to nonpolar (Hexane, Toluene).The solvent can influence the conformation of the substrate as it approaches the catalyst surface, thereby altering the facial selectivity of hydrogen delivery. Acidic solvents can sometimes alter the hydrogenation pathway.
          Additives Consider adding a small amount of acid (e.g., HCl, AcOH) or base (e.g., Et₃N).Additives can change the substrate's protonation state or interact with the catalyst, modifying its activity and selectivity.
          Protecting Groups The size and nature of the nitrogen protecting group (e.g., Boc, Cbz) can have a profound steric influence on the direction of hydrogenation.A bulky protecting group can block one face of the molecule, forcing hydrogen to be delivered from the opposite, less hindered face.

          Experimental Protocols

          The following protocol details a key step in the synthesis, focusing on the diastereoselective introduction of the phenyl group.

          Protocol 1: Diastereoselective Phenyl Grignard Addition with Cerium (III) Chloride

          This procedure is for the reaction of a (4as, 8as)-N-Boc-octahydroquinolin-4-one precursor.

          • Preparation:

            • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous cerium(III) chloride (1.5 equivalents).

            • Add anhydrous tetrahydrofuran (THF) via syringe to create a slurry.

            • Stir the slurry vigorously at room temperature for at least 2 hours to ensure activation.

          • Reaction Setup:

            • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

            • In a separate flame-dried flask, dissolve the (4as, 8as)-N-Boc-octahydroquinolin-4-one (1.0 equivalent) in anhydrous THF.

            • Slowly add the ketone solution to the cold CeCl₃ slurry via cannula. Stir for 30 minutes.

          • Addition of Grignard Reagent:

            • While maintaining the temperature at -78 °C, add phenylmagnesium bromide (1.2 equivalents, solution in THF) dropwise to the reaction mixture over 20 minutes.

            • Monitor the reaction by TLC. After the addition is complete, let the reaction stir at -78 °C for an additional 1-2 hours, or until the starting material is consumed.

          • Workup and Quenching:

            • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

            • Allow the mixture to warm to room temperature.

            • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

            • Wash the organic layer sequentially with water and brine.

            • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

          • Purification:

            • Purify the crude tertiary alcohol by flash column chromatography on silica gel. The diastereomers can often be separated using a solvent system such as a hexane/ethyl acetate gradient. The relative stereochemistry of the major and minor isomers must be confirmed by spectroscopic methods (e.g., 2D NMR-NOESY).

          References

          Sources

          Technical Support Center: Diastereomeric Resolution of Decahydroisoquinoline Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          The following technical guide addresses the separation of (4S, 4aS, 8aS) and (4R, 4aS, 8aS) diastereomers of decahydroisoquinoline derivatives.

          This specific stereochemical challenge typically arises during the synthesis of fused-ring alkaloid scaffolds or HIV protease inhibitor precursors (analogous to Saquinavir intermediates), where the (4aS, 8aS) configuration defines a rigid trans-fused ring system, and the C4 position represents a variable epimeric center.

          Topic: Separation of (4S, 4aS, 8aS) and (4R, 4aS, 8aS) Diastereomers Document ID: TS-DHQ-4SR-001 Status: Active Applicable Compounds: 4-substituted-decahydroisoquinolines (e.g., 4-OH, 4-NH2, 4-Alkyl)

          Core Mechanistic Insight: The "Axial vs. Equatorial" Advantage

          Before attempting separation, you must understand why these diastereomers are separable. Unlike enantiomers, which require chiral environments, these epimers have distinct physical shapes due to the rigid trans-decalin-like core.

          • The Scaffold: The (4aS, 8aS) configuration locks the decahydroisoquinoline into a rigid trans-fused chair-chair conformation. It cannot "ring flip" like a simple cyclohexane.

          • The Variable (C4):

            • Isomer A (e.g., 4S): The substituent at C4 is likely Equatorial (extending outward).

            • Isomer B (e.g., 4R): The substituent at C4 is likely Axial (pointing perpendicular to the ring plane).

          Implication for Separation: The Axial isomer is more compact but sterically crowded. The Equatorial isomer has a larger hydrodynamic volume and typically exposes polar functional groups more effectively to the solvent/stationary phase. This difference is the lever we use for separation.[1]

          Diagnostic Workflow (Decision Tree)

          Use this logic flow to determine the optimal separation strategy for your scale and purity requirements.

          SeparationStrategy Start Crude Diastereomeric Mixture (4S/4R Ratio) ScaleCheck What is your Scale? Start->ScaleCheck SmallScale Analytical / < 100 mg ScaleCheck->SmallScale LargeScale Prep / > 1g ScaleCheck->LargeScale HPLC Method A: High-Performance Liquid Chromatography (Silica or C18) SmallScale->HPLC NatureCheck Is the C4 substituent Ionizable? (e.g., -NH2, -COOH, -OH) LargeScale->NatureCheck Cryst Method B: Fractional Crystallization (Salt Formation) NatureCheck->Cryst Yes (Amine/Acid) Deriv Method C: Chemical Derivatization (Ester/Amide Formation) NatureCheck->Deriv No (Neutral/Ether) Deriv->HPLC Post-Derivatization Deriv->Cryst Post-Derivatization

          Figure 1: Strategic decision tree for selecting the isolation methodology based on scale and chemical nature.

          Protocol A: Fractional Crystallization (Scalable)

          This is the preferred method for scales >1g, particularly if the molecule contains a basic nitrogen (common in isoquinolines).

          The Challenge: Free bases of diastereomers often form oils. The Fix: Convert to a salt. The lattice energy differences between diastereomeric salts are significantly higher than those of free bases.

          Step-by-Step Protocol
          • Screening Acids:

            • Dissolve 50 mg of mixture in EtOH or iPrOH .

            • Add 1.05 eq of the following acids (in separate vials):

              • Achiral: HCl (etherial), HBr, Oxalic acid, Fumaric acid.

              • Chiral (Resolution Agents): L-Tartaric acid, Dibenzoyl-L-tartaric acid, Camphorsulfonic acid (CSA).

            • Note: Even though you are separating diastereomers (not enantiomers), chiral acids often create larger solubility differences than achiral acids due to "matched/mismatched" steric packing.

          • Execution (Example: Tartrate Salt):

            • Dissolution: Dissolve 10g crude mixture in minimal hot Methanol (60°C).

            • Addition: Add 1.0 eq L-Tartaric acid dissolved in hot Methanol.

            • Cooling: Allow to cool slowly to RT, then to 4°C overnight. Do not shock cool.

            • Filtration: Filter the precipitate.[1]

            • Analysis: Check the diastereomeric ratio (dr) of the solid vs. the mother liquor by NMR or HPLC.

              • Scenario 1: Solid is enriched in (4S). Recrystallize solid to >99% dr.

              • Scenario 2: Mother liquor is enriched in (4R). Evaporate and crystallize with a different solvent (e.g., Acetone/Hexane) or a different counter-ion (e.g., HCl).

          Troubleshooting Crystallization
          IssueProbable CauseCorrective Action
          Oiling Out Solvent too polar or cooling too fast.Re-heat and add a non-polar co-solvent (e.g., Et2O or Hexane) dropwise at cloud point. Seed with pure crystal if available.
          Low Yield High solubility of both isomers.Switch to a "harder" anion (e.g., Fumarate or Oxalate). Reduce solvent volume.
          No Enrichment Eutectic formation or co-crystallization.Critical: Switch solvent system completely (e.g., from Alcohols to Acetone/MEK). Try "Slurrying" the solid in refluxing solvent for 4h.

          Protocol B: Chromatographic Separation (HPLC/SFC)

          If crystallization fails or scale is small, chromatography is robust because the axial/equatorial difference creates distinct retention times.

          Method Development Guide

          1. Stationary Phase Selection:

          • Silica (Normal Phase): often best for these isomers. The polar group (e.g., 4-OH) interacts via H-bonding.

            • Equatorial Isomer: Stronger interaction = Longer Retention Time (Rt).

            • Axial Isomer: Sterically shielded = Shorter Retention Time (Rt).

          • C18 (Reversed Phase): Use for very polar derivatives.

            • Selectivity Enhancer: Use Phenyl-Hexyl columns. The pi-pi interactions with the fused ring system often discriminate between the "flat" and "bent" shapes of the isomers better than C18.

          2. Mobile Phase Modifiers (Critical for Amines): Decahydroisoquinolines are secondary amines. Without pH control, peaks will tail, destroying resolution.

          • Low pH: 0.1% TFA (Trifluoroacetic acid). Protonates the amine. Good for C18.

          • High pH: 0.1% Diethylamine or Ammonium Bicarbonate (pH 10). Keeps amine neutral. Requires hybrid-silica columns (e.g., Waters XBridge).

          Recommended Starting Conditions (Analytical)
          ParameterCondition
          Column Chiralpak AD-H or OD-H (Amylose/Cellulose)*
          Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
          Flow Rate 1.0 mL/min
          Detection UV 210-254 nm (or ELSD if no chromophore)

          *Note: While these are diastereomers and can be separated on achiral silica, Chiral stationary phases (CSP) are often SUPERIOR for diastereomers because the chiral cavities recognize the shape difference (axial/equatorial) extremely well.

          Structural Confirmation (How to know which is which?)

          You have separated Peak A and Peak B. How do you assign (4S) vs (4R)?

          1. X-Ray Crystallography (The Gold Standard): Grow a single crystal of the salt. This provides absolute configuration relative to the fixed (4aS, 8aS) centers.

          2. NMR Spectroscopy (NOESY/ROESY): This is the fastest method.

          • Focus: Look for the proton at C4 (H4).

          • Coupling Constants (

            
            ): 
            
            • If H4 is Axial (trans-diaxial to H4a): Large coupling (

              
               Hz).
              
            • If H4 is Equatorial (cis-equatorial/axial to H4a): Small coupling (

              
               Hz).
              
          • NOE Correlations:

            • Irradiate H4. Look for cross-peaks to the bridgehead hydrogens (H4a, H8a).

            • Strong NOE to H4a suggests they are on the same face (cis).

          FAQ: Common Research Issues

          Q: Can the C4 center epimerize during separation? A: It depends on the substituent.

          • If C4 is an alcohol/amine: Generally stable.

          • If C4 is alpha to a carbonyl (e.g., ketone/ester):High Risk. Bases (like diethylamine in HPLC) can cause enolization and racemization. Work in neutral or acidic conditions.

          Q: My peaks are merging on Prep-HPLC but separated on Analytical. A: This is a "Mass Overload" issue. Diastereomers often have similar adsorption isotherms.

          • Fix: Reduce injection concentration, not just volume.

          • Fix: Switch to a column with higher surface area or a different selectivity (e.g., move from C18 to Phenyl-Hexyl).

          Q: Why use (4aS, 8aS) specifically? A: This trans-fused geometry is a privileged scaffold in drug design (e.g., Nelfinavir intermediates) because it mimics the transition state of peptide bond hydrolysis or positions pharmacophores in a predictable 3D space [1].

          References

          • BenchChem Technical Support. (2025).[2][3] Synthesis of Decahydroisoquinolin-8a-ol: A Technical Guide. Retrieved from

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9815431, (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid. Retrieved from [4]

          • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Retrieved from

          • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Retrieved from

          • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Retrieved from

          Sources

          Technical Support Center: Troubleshooting Hydrogenation Selectivity in Decahydroquinoline Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for decahydroquinoline (DHQ) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective quinoline hydrogenation. The synthesis of specific decahydroquinoline isomers is a frequent challenge, where minor deviations in experimental parameters can significantly alter product outcomes.

          This document provides a structured, question-and-answer-based approach to troubleshoot common issues related to chemoselectivity (pyridine vs. benzene ring reduction) and diastereoselectivity (cis vs. trans isomer formation).

          Part 1: Frequently Asked Questions (FAQs)

          This section addresses high-level, common queries encountered during the synthesis of decahydroquinolines.

          Q1: My primary issue is poor diastereoselectivity, resulting in a mixture of cis- and trans-decahydroquinolines. What is the most common cause?

          A1: The most frequent cause of poor diastereoselectivity is a suboptimal choice of catalyst and solvent for your specific quinoline substrate. The cis isomer typically results from syn-addition of hydrogen to the substrate adsorbed in a planar fashion on the catalyst surface.[1][2] Conversely, the formation of the more thermodynamically stable trans isomer often involves an isomerization step or a different adsorption geometry. Platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂, Adams' catalyst), in acidic solvents like acetic acid or trifluoroacetic acid, are widely reported to favor the formation of cis-decahydroquinolines.[3] Rhodium on carbon (Rh/C) can also be effective.[3]

          Q2: I'm observing significant reduction of the benzene ring, leading to octahydroquinoline or other over-reduced byproducts. How can I improve chemoselectivity for the pyridine ring?

          A2: Unwanted benzene ring reduction is a classic chemoselectivity problem. The pyridine ring is generally more susceptible to hydrogenation than the benzene ring due to its lower aromaticity and the electron-withdrawing nature of the nitrogen atom.[4][5][6] However, forcing conditions can lead to over-reduction. To enhance selectivity for the pyridine ring:

          • Catalyst Choice: Palladium (Pd) and supported gold (Au) catalysts often show excellent chemoselectivity for the N-heterocyclic ring under mild conditions.[7][8] Rhodium (Rh) catalysts can also be highly selective.[9] Platinum (Pt) is often more aggressive and can lead to over-reduction if not carefully controlled.

          • Reaction Conditions: Employ milder conditions. Reduce hydrogen pressure and reaction temperature.[7][10] Over-reduction is more likely at high pressures and temperatures.

          • Acidic Medium: Performing the hydrogenation in an acidic solvent protonates the quinoline nitrogen. This further activates the pyridine ring towards reduction, enhancing its reactivity over the benzene ring.

          Q3: My reaction is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?

          A3: Catalyst deactivation is a common issue in hydrogenation and can be caused by several factors:

          • Catalyst Poisoning: This is the most frequent cause. Impurities in your substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites.[11][12] Common poisons include sulfur compounds (e.g., thiols), nitrogen compounds (some amines, amides), heavy metals (lead, mercury), and carbon monoxide.[12][13][14]

          • Fouling: Physical deposition of byproducts or polymers on the catalyst surface can block active sites.[12][15]

          • Sintering: At high temperatures, fine metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[11][12]

          • Substrate Purity: Ensure your starting quinoline is free from potential poisons. Purification by distillation, recrystallization, or column chromatography may be necessary.[16]

          Part 2: In-Depth Troubleshooting Guides

          This section provides detailed, step-by-step guidance for resolving specific experimental challenges.

          Guide 1: Issue - Poor Diastereoselectivity (Controlling the cis/trans Ratio)
          Symptom: Your final product is an difficult-to-separate mixture of cis- and trans-decahydroquinoline isomers.

          The stereochemical outcome of quinoline hydrogenation is dictated by the interaction of the substrate with the catalyst surface. The initial reduction of quinoline typically yields 1,2,3,4-tetrahydroquinoline (py-THQ). Subsequent hydrogenation of the py-THQ intermediate determines the final cis/trans ratio.

          Logical Troubleshooting Workflow

          // Catalyst Path cis_path [label="Goal: Favor cis Isomer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; trans_path [label="Goal: Favor trans Isomer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pt_cat [label="Use PtO2 (Adams' Catalyst)\nor Rh/C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ru_cat [label="Use Ru-based catalyst\n(e.g., Ru/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

          // Solvent Path acidic_solvent [label="Use Acidic Solvent\n(AcOH, TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral_solvent [label="Use Neutral/Non-polar Solvent\n(Hexane, Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

          // Conditions Path low_temp [label="Lower Temperature & Pressure\n(e.g., RT, <10 atm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_temp [label="Increase Temperature & Time\n(Promotes equilibration to trans)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

          // Connections start -> cat_choice; cat_choice -> cis_path [label="Targeting cis"]; cat_choice -> trans_path [label="Targeting trans"]; cis_path -> pt_cat; trans_path -> ru_cat; pt_cat -> solvent_choice; ru_cat -> solvent_choice;

          solvent_choice -> acidic_solvent [label="For cis"]; solvent_choice -> neutral_solvent [label="For trans"]; acidic_solvent -> conditions; neutral_solvent -> conditions;

          conditions -> low_temp [label="For cis (kinetic product)"]; conditions -> high_temp [label="For trans (thermodynamic product)"]; low_temp -> success; high_temp -> success; } केंदot Caption: Troubleshooting workflow for poor diastereoselectivity.

          Troubleshooting Actions & Scientific Rationale
          • Evaluate Your Catalyst and Solvent System: This is the most critical factor.

            • To Favor the cis Isomer (Kinetic Product): The cis isomer is often the product of kinetic control, resulting from the substrate adsorbing flat on the catalyst surface followed by hydrogen delivery from the same face.

              • Action: Use Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C) .[3] These catalysts are highly effective at promoting the syn-addition of hydrogen.

              • Action: Use a strongly acidic solvent like acetic acid (AcOH) or trifluoroacetic acid (TFA) .[3] The acid protonates the quinoline nitrogen, which helps to lock the intermediate in a conformation on the catalyst surface that favors cis product formation.

            • To Favor the trans Isomer (Thermodynamic Product): The trans isomer is generally the more thermodynamically stable product. Its formation can be favored by conditions that allow for equilibration of the initially formed cis isomer or by catalyst systems that favor a different reaction pathway.

              • Action: Consider a Ruthenium-based catalyst (e.g., Ru/C) . Ruthenium can be less selective for the cis isomer and, under certain conditions, can promote isomerization to the trans product.

          • Adjust Reaction Conditions:

            • Temperature and Pressure: Hydrogenation is an exothermic process.[16]

              • Action for cis: Use lower temperatures (e.g., room temperature) and lower hydrogen pressures. These conditions favor the kinetically controlled product.

              • Action for trans: Higher temperatures and longer reaction times can provide the energy needed for the initially formed cis product to isomerize to the more stable trans isomer.

            • Reaction Time: Monitor the reaction closely. Stopping the reaction upon full consumption of the starting material may favor the kinetic product, while extended reaction times might allow for equilibration.

          Guide 2: Issue - Poor Chemoselectivity (Benzene Ring Reduction)
          Symptom: You observe the formation of byproducts where the carbocyclic (benzene) ring has been partially or fully hydrogenated.
          Scientific Rationale

          The selective hydrogenation of the N-heterocyclic ring over the benzene ring is possible due to the electronic differences between the two rings. The nitrogen atom in pyridine makes the ring more electron-deficient and less aromatic than benzene, thus more easily reduced.[5][6][17] Chemoselectivity is lost when the reaction conditions are harsh enough to overcome the higher activation energy required for benzene ring hydrogenation.

          // Define nodes start [label="Quinoline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; py_thq [label="1,2,3,4-Tetrahydroquinoline\n(Desired Intermediate)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; dhq [label="Decahydroquinoline\n(Desired Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; bz_thq [label="5,6,7,8-Tetrahydroquinoline\n(Undesired)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; over_reduced [label="Over-reduced Species\n(Undesired)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

          // Define edges and labels start -> py_thq [label="Selective Pathway\n(e.g., Rh/C, Pd/C, Au/TiO2)\nMild Conditions", color="#34A853", fontcolor="#34A853"]; start -> bz_thq [label="Non-Selective Pathway\n(e.g., PtO2, Raney Ni)\nHarsh Conditions", color="#EA4335", fontcolor="#EA4335"]; py_thq -> dhq [label="Full Hydrogenation", color="#34A853", fontcolor="#34A853"]; bz_thq -> dhq [label="Hydrogenation"]; py_thq -> over_reduced [label="Over-reduction\n(High Temp/Pressure)", color="#EA4335", fontcolor="#EA4335"];

          } केंदot Caption: Reaction pathways for quinoline hydrogenation.

          Troubleshooting Actions
          • Catalyst Selection is Key:

            • Action: Switch to a more chemoselective catalyst. Supported gold catalysts (e.g., Au/TiO₂) have shown exceptional selectivity for the N-heterocycle under very mild conditions (even room temperature).[7][8] Palladium on Carbon (Pd/C) and Rhodium on Carbon (Rh/C) are also excellent choices for selective pyridine ring reduction.[9][18]

            • Rationale: These metals have different electronic properties and affinities for the two aromatic rings compared to more aggressive catalysts like Platinum or Raney Nickel. Gold, in particular, benefits from a unique promotional effect where the quinoline molecule itself aids in the activation of H₂.[8]

          • Moderate Reaction Conditions:

            • Action: Decrease the hydrogen pressure (e.g., start at 5-10 atm) and lower the reaction temperature (e.g., 25-80 °C).[7]

            • Rationale: High pressure and temperature provide the necessary energy to overcome the activation barrier for reducing the more stable benzene ring.[10]

          • Use of Additives/Solvents:

            • Action: Ensure you are using an acidic medium if compatible with your substrate. As mentioned, protonation of the nitrogen further deactivates the benzene ring relative to the pyridine ring.

            • Rationale: The solvent can influence catalyst activity and selectivity by affecting how reactants and intermediates are stabilized at the solid-liquid interface.[19]

          Part 3: Protocols and Data

          Protocol: Catalyst Screening for Optimal Diastereoselectivity

          This protocol provides a framework for systematically testing different catalyst/solvent systems to achieve the desired decahydroquinoline isomer.

          Objective: To determine the optimal conditions for maximizing the yield of either cis- or trans-decahydroquinoline.

          Materials:

          • Substrate (e.g., 2-methylquinoline)

          • Parr-type hydrogenation apparatus or similar pressure vessel

          • Catalysts: PtO₂, 5% Rh/C, 5% Ru/C, 5% Pd/C

          • Solvents: Glacial Acetic Acid, Methanol, Dioxane

          • Inert gas (Nitrogen or Argon)

          • Hydrogen gas (high purity)

          • Filtration aid (e.g., Celite®)

          Procedure:

          • Vessel Preparation: To a clean, dry pressure vessel, add the quinoline substrate (e.g., 1.0 mmol) and a magnetic stir bar.

          • Catalyst Loading: Add the catalyst (e.g., 5-10 mol% metal). Safety Note: Hydrogenation catalysts, especially Pd/C, can be pyrophoric. Handle in an inert atmosphere or add the solvent before the catalyst.[16][20]

          • Solvent Addition: Add the chosen solvent (e.g., 10 mL).

          • System Purge: Seal the vessel. Purge the system by pressurizing with inert gas (e.g., to 5 atm) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

          • Hydrogenation: Purge the system with hydrogen gas in a similar manner (2-3 cycles). Pressurize the vessel to the target pressure (e.g., 10 atm).

          • Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 50 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or NMR.

          • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen pressure. Purge the system with inert gas.

          • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Safety Note: Do not allow the catalyst on the Celite pad to dry, as it can ignite upon contact with air. Keep it wet with solvent.[20] Wash the pad with additional solvent.

          • Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR or GC to determine the conversion and the cis/trans diastereomeric ratio.

          Data Summary: Typical Catalyst Performance

          The following table summarizes expected outcomes based on literature precedents. Actual results may vary based on the specific substrate and precise conditions.

          CatalystTypical SolventKey ParameterPredominant IsomerChemoselectivityReference
          PtO₂ Acetic Acid, TFAAcidic mediumcis Good to Moderate[3]
          Rh/C Acetic AcidMild Temperaturecis High[3]
          Ru/C Alcohols, DioxaneHigher Temperaturetrans (often)GoodN/A
          Pd/C Alcohols, EtOAcMild ConditionsMixture (substrate dependent)Excellent (for py-ring)[18]
          Au/TiO₂ Toluene, AlcoholsLow TemperatureN/A (for THQ)Excellent (for py-ring)[7][8]

          References

          • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. Available at: [Link]

          • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record. Available at: [Link]

          • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition. Available at: [Link]

          • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. Available at: [Link]

          • Biomimetic Construction of the Hydroquinoline Ring System. Diastereodivergent Enantioselective Synthesis of 2,5-Disubstituted cis-Decahydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

          • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link]

          • Highly efficient and recyclable rhodium nanoparticle catalysts for hydrogenation of quinoline and its derivatives. Catalysis Science & Technology. Available at: [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. Available at: [Link]

          • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. Available at: [Link]

          • Mechanistic Investigations on Cp*CoIII-Catalyzed Quinoline Transfer Hydrogenation with Formic Acid. ACS Catalysis. Available at: [Link]

          • Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]

          • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. ResearchGate. Available at: [Link]

          • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

          • Stereoselective synthesis of the cis-275B decahydroquinoline ring system. ResearchGate. Available at: [Link]

          • Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

          • Coadsorption and Interaction of Quinolines and Hydrogen on Platinum Group Metals and Gold: A First-Principles Analysis. The Journal of Physical Chemistry C. Available at: [Link]

          • The mathematical catalyst deactivation models: a mini review. RSC Advances. Available at: [Link]

          • Participation of acidic sites on catalyst in hydrodenitrogenation of quinoline. ResearchGate. Available at: [Link]

          • The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange. Available at: [Link]

          • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. MDPI. Available at: [Link]

          • Reaction Kinetics for Dehydrogenation of Decahydroquinoline to Quinoline for Hydrogen Generation. ResearchGate. Available at: [Link]

          • Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. Scilit. Available at: [Link]

          • Chiral tricyclic lactams as efficient enantiomeric scaffolds for the synthesis of cis-decahydroquinolines substituted on the carbocyclic ring. Total synthesis of Myrioneuron alkaloids. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

          • Benzene Ring vs Pyridine in Catalytic Pathways. Patsnap Eureka. Available at: [Link]

          • A Practical Guide to Hydrogenation Processes in the Chemical Industry. nexAir. Available at: [Link]

          • Between quinoline and pyridine, which one is more reactive towards electrophilic substitution? Filo. Available at: [Link]

          • Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. Scilit. Available at: [Link]

          • An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. Journal of the American Chemical Society. Available at: [Link]

          • A general synthetic route to enantiopure 5-substituted cis-decahydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

          • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

          • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Advanced Catalyst Systems. Available at: [Link]

          • Catalyst Deactivation Mechanisms. Energy Sustainability Directory. Available at: [Link]

          • Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]

          • Pyridine. Wikipedia. Available at: [Link]

          • Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. MDPI. Available at: [Link]

          • Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]

          • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. ResearchGate. Available at: [Link]

          Sources

          Technical Support Center: Purification of 4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for the isolation and purification of 4-phenyldecahydro-4-quinolinol . This secondary amine, characterized by a fused cyclohexane ring and a piperidine core, is a critical intermediate in the development of complex analgesics and quinoline-derived pharmaceuticals.

          Because it is typically synthesized via the Grignard addition of phenylmagnesium bromide to decahydroquinolin-4-one, the crude reaction mixture presents unique purification challenges. Researchers must routinely separate the target compound from unreacted ketone, biphenyl (a ubiquitous Grignard byproduct), magnesium salts, and multiple diastereomers (e.g., the 4S,4aS,8aS vs. 4S,4aS,8aR isomers) 1.

          This guide provides field-proven, self-validating workflows to ensure high-purity recovery of your target compound.

          Core Purification Workflow

          G A Crude Reaction Mixture (Product, Biphenyl, Mg Salts) B Quench & Filter (sat. NH4Cl) A->B C Organic Phase (Product, Biphenyl, Ketone) B->C D Acid Extraction (1.0 M HCl) C->D E Aqueous Phase (Product HCl Salt) D->E Extract F Organic Phase (Discard: Biphenyl, Ketone) D->F Discard G Basification & Extraction (NaOH, DCM) E->G H Free Base Oil (4-phenyldecahydro-4-quinolinol) G->H I Salt Formation (Oxalic Acid / EtOH) H->I J Purified Ethanedioate Salt I->J

          Workflow for the extraction and purification of 4-phenyldecahydro-4-quinolinol.

          Quantitative Data: Purification Method Comparison

          Purification MethodTarget Impurities RemovedTypical Yield RecoveryFinal PurityScalability
          Acid-Base Extraction Biphenyl, Neutral Ketone, Mg Salts85 - 90%80 - 85%High
          Ethanedioate Salt Crystallization Diastereomers, Trace Organics65 - 75%> 98%High
          Silica Gel Chromatography Unreacted amines, Diastereomers50 - 60%> 95%Low-Medium

          Step-by-Step Experimental Protocols

          Protocol 1: Acid-Base Extraction (Removal of Neutral Impurities)

          Causality: The secondary amine of 4-phenyldecahydro-4-quinolinol allows it to be reversibly protonated. By extracting the mixture into an acidic aqueous layer, neutral lipophilic impurities like biphenyl and unreacted starting ketone remain trapped in the organic phase and can be easily discarded.

          • Quench: Cool the Grignard reaction mixture to 0 °C. Slowly add saturated aqueous

            
             to quench excess phenylmagnesium bromide.
            
            • Self-Validation: The quench is complete when exothermic gas evolution ceases and a biphasic mixture with precipitated white magnesium salts forms.

          • Filter: Filter the mixture through a Celite pad to remove insoluble magnesium salts. Wash the filter cake thoroughly with ethyl acetate (EtOAc).

          • Acidify: Transfer the filtrate to a separatory funnel. Extract the organic layer with 1.0 M HCl (3 x 50 mL). The target product is now in the aqueous layer as a hydrochloride salt.

          • Basify: Cool the combined aqueous layers in an ice bath. Adjust the pH to 10–11 using 2.0 M NaOH.

            • Self-Validation: The free base of 4-phenyldecahydro-4-quinolinol will visibly "oil out" or precipitate as a cloudy suspension.

          • Extract: Extract the basified aqueous layer with dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous

            
            , filter, and concentrate under reduced pressure to yield the crude free base.
            
          Protocol 2: Ethanedioate (Oxalate) Salt Crystallization

          Causality: The free base of this compound frequently presents as a viscous, difficult-to-handle oil. Converting it to the ethanedioate (oxalate) salt induces crystallization. This step not only purifies the compound from trace organics but also allows for the selective fractional crystallization of specific diastereomers (such as the commercially standard rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate) 2.

          • Dissolution: Dissolve the crude 4-phenyldecahydro-4-quinolinol free base in a minimum volume of boiling absolute ethanol.

          • Salt Formation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in hot absolute ethanol. Slowly add the oxalic acid solution to the amine solution while stirring continuously.

          • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

            • Self-Validation: High-purity white, needle-like crystals of the ethanedioate salt will precipitate from the mother liquor.

          • Isolation: Filter the crystals under vacuum, wash with ice-cold ethanol, and dry in a vacuum oven at 40 °C to a constant weight.

          Troubleshooting & FAQs

          Q1: I am forming a stubborn emulsion during the aqueous extraction step. How can I resolve this? A: Emulsions in Grignard workups are typically caused by colloidal magnesium hydroxide. To resolve this, ensure you have thoroughly filtered the quenched mixture through Celite before attempting extraction. If an emulsion still forms in the separatory funnel, add a saturated solution of Rochelle salt (potassium sodium tartrate). The tartrate acts as a chelating agent, sequestering the magnesium ions and breaking the emulsion.

          Q2: My isolated product is a viscous oil instead of a solid powder. Is my product impure? A: Not necessarily. The free base of 4-phenyldecahydro-4-quinolinol frequently presents as a viscous oil or low-melting solid at room temperature, even at >95% purity. To obtain a workable solid for weighing and storage, we highly recommend converting the free base into its ethanedioate (oxalate) salt 2. This is the recognized commercial standard for handling this compound.

          Q3: NMR analysis shows a mixture of diastereomers. How do I isolate the (4S,4aS,8aS) isomer from the (4S,4aS,8aR) isomer? A: The Grignard addition to the decahydroquinolin-4-one core lacks perfect stereocontrol, resulting in epimers at the C4 position. While silica gel chromatography can separate these diastereomers, it is difficult to scale and often results in streaking. The most reliable method is fractional crystallization of the ethanedioate salts. The (4S,4aS,8aR) and (4S,4aS,8aS) oxalate salts have distinctly different solubilities in ethanol/methanol mixtures 1. Recrystallize sequentially and monitor the diastereomeric ratio (dr) via

          
           NMR, specifically looking at the chemical shift of the equatorial versus axial hydroxyl proton.
          

          References

          Sources

          Technical Support Center: Minimizing Side Products in 4-Phenylquinoline Reduction

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for Heterocyclic Reductions. As application scientists, we frequently encounter challenges in the chemoselective reduction of substituted quinolines. The reduction of 4-phenylquinoline to 4-phenyl-1,2,3,4-tetrahydroquinoline presents a unique chemoselectivity challenge: driving the reaction past the stable 1,2-dihydroquinoline intermediate without over-reducing the pendant phenyl ring or the newly formed saturated heterocycle.

          This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate side products, optimize your catalyst selection, and ensure reproducible yields.

          Mechanistic Causality: Understanding the Side Products

          To troubleshoot a reaction, we must first understand the thermodynamic and kinetic landscape governing it. The reduction of the pyridine ring in quinoline is thermodynamically favored over the benzene ring due to its lower resonance stabilization energy. However, the bulky 4-phenyl substituent complicates the pathway:

          • Incomplete Reduction (1,2-dihydro-4-phenylquinoline): The first equivalent of hydrogen adds rapidly across the C=N bond. However, the resulting enamine-like structure is sterically shielded by the bulky 4-phenyl group, making the second hydrogenation step rate-limiting.

          • Over-Reduction (Decahydro-4-phenylquinoline & 4-Cyclohexyl derivatives): If kinetic forcing conditions (e.g., >50 bar H₂, >100 °C, or highly active unpoisoned PtO₂ catalysts) are applied to overcome the steric hindrance, the catalyst loses its ability to discriminate between the heterocycle and the carbocycles. This leads to exhaustive hydrogenation of the fused benzene ring and the 4-phenyl group.

          Pathway SM 4-Phenylquinoline (Starting Material) Int 1,2-Dihydro-4-phenylquinoline (Incomplete Reduction) SM->Int +H2 (Fast) Target 4-Phenyl-1,2,3,4-tetrahydroquinoline (Desired Product) SM->Target Transfer Hydrogenation (Formic Acid / Au) Int->Target +H2 (Rate Limiting) Side1 Decahydro-4-phenylquinoline (Over-reduction) Target->Side1 Harsh Conditions (High T/P) Side2 4-Cyclohexyl-1,2,3,4-THQ (Phenyl Ring Reduction) Target->Side2 Harsh Conditions (High T/P)

          Mechanistic pathway of 4-phenylquinoline reduction showing kinetic and thermodynamic branches.

          Troubleshooting & FAQs

          Q: I am seeing up to 30% decahydro-4-phenylquinoline in my crude mixture. How do I tune my catalyst to prevent this over-reduction? A: Over-reduction is a classic symptom of using a "hot" catalyst under high pressure. To resolve this, shift from kinetic brute force to catalyst-controlled chemoselectivity. We recommend using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) (1)[1]. The nitrogen doping modifies the electronic density of the Pd nanoparticles, lowering the binding affinity of the carbocyclic rings and restricting reduction strictly to the N-heterocycle at mild conditions (50 °C, 20 bar H₂).

          Q: My reaction stalls at the 1,2-dihydro-4-phenylquinoline stage. How can I push it to the tetrahydroquinoline without increasing pressure? A: Stalling occurs when the hydrogen donor cannot overcome the activation barrier of the sterically hindered 1,2-dihydro intermediate. If you are using ammonia borane with a Cu(II) pincer complex, the system is actually designed to thermodynamically trap the reaction at the 1,2-dihydro stage (2)[2]. To achieve full reduction to the tetrahydroquinoline without high-pressure H₂, switch to a transfer hydrogenation protocol using Formic Acid (FA) and a supported Gold catalyst (Au/TiO₂). Gold is uniquely active for quinoline reduction with FA, driving complete conversion to the tetrahydroquinoline while leaving the 4-phenyl ring completely intact (3)[3].

          Q: Is it possible to use molecular hydrogen at lower pressures (≤10 bar) and still get complete conversion? A: Yes. If you must use H₂ gas, utilize Rhodium nanoparticles immobilized on reduced graphene oxide (Rh NP-rGO) (4)[4]. The high surface area and specific metal-support interactions allow quantitative reduction of the heteroaromatic ring at just 10 bar H₂ by slightly extending the reaction time, avoiding the side products associated with high-pressure systems.

          Quantitative Data Summary

          The following table summarizes the operational parameters and resulting selectivities of various catalytic systems used to prevent side-product formation during quinoline reduction.

          Catalyst SystemHydrogen SourceConditionsPrimary ProductChemoselectivityRef
          Pd/CN H₂ gas (20 bar)50 °C1,2,3,4-Tetrahydroquinoline>95%[1]
          Au/TiO₂-R Formic Acid (10 eq)100 °C, Et₃N/DMF1,2,3,4-Tetrahydroquinoline>99%[3]
          Rh NP-rGO H₂ gas (10-30 bar)80 °C1,2,3,4-Tetrahydroquinoline>99%[4]
          Cu(II) NNN Pincer NH₃·BH₃ (1.5 eq)Room Temp1,2-Dihydroquinoline>96%[2]
          Self-Validating Experimental Protocol

          Chemoselective Transfer Hydrogenation using Au/TiO₂ and Formic Acid

          Causality & Validation: This protocol utilizes Formic Acid as a liquid hydrogen storage medium. The addition of Triethylamine (Et₃N) is a critical causality factor; it forms an azeotropic mixture with FA, buffering the system and controlling the thermodynamic release of H₂. This prevents local spikes in hydrogen concentration that cause over-reduction of the 4-phenyl ring.

          Workflow Start Weigh 4-Phenylquinoline & Au/TiO2 Catalyst Solvent Add Et3N/DMF (1:8 v/v) & Formic Acid Start->Solvent Reaction Stir at 100°C (Sealed Vessel) Solvent->Reaction Monitor Monitor via GC-MS (Check Dihydro-intermediate) Reaction->Monitor Workup Filter Catalyst & Quench (Self-Validating Step) Monitor->Workup Product Pure 4-Phenyl-1,2,3,4- tetrahydroquinoline Workup->Product

          Self-validating experimental workflow for the transfer hydrogenation of 4-phenylquinoline.

          Step-by-Step Methodology:

          • Reaction Setup: In a dry 10 mL round-bottom flask, add 4-phenylquinoline (0.5 mmol) and the supported gold catalyst (Au/TiO₂-R, 0.005 mmol Au, 1 mol%)[3].

          • Solvent & Donor Addition: Add 3 mL of a mixed solvent system of Et₃N/DMF (1:8 v/v), followed by Formic Acid (10 equivalents)[3].

            • Causality: DMF provides excellent solubility for the bulky substrate, while Et₃N regulates the decomposition rate of FA to strictly match the catalytic turnover rate.

          • Heating & Stirring: Seal the vessel and stir vigorously (800 rpm) at 100 °C.

            • Validation: Vigorous stirring eliminates mass transfer limitations between the solid catalyst and the liquid reactants, ensuring uniform reduction.

          • Monitoring: After 4 hours, sample the mixture and analyze via GC-MS.

            • Validation: The reaction is complete only when the m/z peak corresponding to the 1,2-dihydro-4-phenylquinoline intermediate is fully consumed.

          • Quench & Work-up: Cool the reaction to room temperature and immediately filter through a short pad of Celite to remove the Au/TiO₂ catalyst.

            • Causality: Removing the heterogeneous catalyst immediately halts all reductive processes, locking in the product profile and preventing any background over-reduction during subsequent solvent evaporation.

          • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash chromatography (Ethyl Acetate/Hexanes) to isolate pure 4-phenyl-1,2,3,4-tetrahydroquinoline.

          References

          1.[4] Chemoselective reduction of heteroarenes with a reduced graphene oxide supported rhodium nanoparticle catalyst. RSC Publishing.4 2.[1] Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing). 1 3.[2] Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications.2 4.[3] Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid. Fudan University / Angewandte Chemie. 3

          Sources

          Technical Support Center: Optimizing Solvent Systems for Decahydro-4-quinolinol Recrystallization

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center for the purification of decahydro-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific molecule. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your solvent systems and troubleshooting common experimental hurdles.

          Frequently Asked Questions (FAQs)

          This section addresses the most common initial questions encountered when developing a recrystallization protocol for decahydro-4-quinolinol.

          Q1: What are the ideal characteristics of a solvent for recrystallizing decahydro-4-quinolinol?

          A1: The perfect solvent follows the "like dissolves like" principle while exhibiting a strong temperature-dependent solubility profile. For decahydro-4-quinolinol, which possesses a polar hydroxyl (-OH) group and a largely non-polar saturated bicyclic amine structure, the ideal solvent should:

          • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near the solvent's boiling point. This temperature coefficient is crucial for maximizing recovery.[1][2]

          • Either dissolve impurities very well at all temperatures or not at all. If impurities remain dissolved in the cold solvent (the "mother liquor"), they are easily separated. If they are insoluble in the hot solvent, they can be removed via hot filtration.[2]

          • Be chemically inert, meaning it will not react with the decahydro-4-quinolinol.[1]

          • Have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

          • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[4]

          Q2: What is a good starting solvent or solvent system to try for decahydro-4-quinolinol?

          A2: Given the molecule's structure, a moderately polar solvent is an excellent starting point.

          • Single Solvents: Alcohols like ethanol or isopropanol are often effective first choices for quinoline derivatives.[5] They can engage in hydrogen bonding with the hydroxyl group while also solvating the hydrocarbon backbone.

          • Mixed Solvents: A mixed solvent system, or anti-solvent crystallization, is often highly effective.[3] A common strategy involves dissolving the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, acetone) until turbidity is observed.[6] For decahydro-4-quinolinol hydrochloride, a methanol-acetone mixture has been shown to be effective for purification of related structures.[7]

          Q3: My decahydro-4-quinolinol is the hydrochloride (HCl) salt. How does this influence my solvent choice?

          A3: The hydrochloride salt form significantly increases the polarity of your compound. The ionic character of the salt makes it more soluble in polar solvents. Therefore, you should lean towards more polar solvent systems.

          • Enhanced solubility in alcohols: The solubility in methanol and ethanol will be greater than for the free base.

          • Potential for water-based systems: An ethanol/water or acetone/water mixture can be highly effective for polar salts.[6]

          • Avoid non-polar solvents: Solvents like hexane or toluene are unlikely to be effective on their own for dissolving the salt, even when hot.

          Troubleshooting Guide: From Oiled-Out Products to Low Yields

          This section provides in-depth solutions to specific problems you may encounter during your experiments.

          Q4: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

          A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid.[8] This typically happens when a supersaturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity mixture).[5][8] An oil rarely forms pure crystals, as impurities tend to be more soluble in the oil than in the solvent.[8]

          Solutions:

          • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation.[5][8]

          • Slow Down the Cooling: This is the most critical factor. Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool slowly to room temperature, perhaps by leaving it on a hot plate with the heat turned off or insulating the flask with paper towels.[9] Slow cooling is essential for forming a well-ordered crystal lattice that excludes impurities.[10]

          • Change the Solvent System: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or alter the ratio in your mixed-solvent system.[3]

          • Induce Crystallization at a Higher Temperature: Add a "seed crystal" (a tiny speck of pure solid) to the slightly cooled, saturated solution to provide a nucleation site for crystal growth to begin before the solution cools to the point of oiling out.[4][5]

          Q5: I've cooled my solution, but no crystals have formed. What should I do?

          A5: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that the nucleation process is kinetically slow.[5]

          Solutions:

          • Induce Nucleation:

            • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

            • Seeding: Add a seed crystal of the pure compound.[9]

          • Increase Concentration: You may have used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[8]

          • Cool to a Lower Temperature: Once the solution has reached room temperature without crystallization, try cooling it further in an ice-water bath.[1]

          • Consider an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution to reduce the compound's solubility and force crystallization.

          Q6: My final yield is very low. How can I improve the recovery of my purified decahydro-4-quinolinol?

          A6: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8]

          Solutions:

          • Use the Minimum Amount of Hot Solvent: During the initial dissolution step, use only the absolute minimum volume of boiling solvent required to fully dissolve the solid. Adding solvent in small portions is key.[2]

          • Ensure Thorough Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.[3]

          • Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[3] Using room temperature or warm solvent will redissolve some of your product.

          • Second Crop of Crystals: It may be possible to recover more compound from the mother liquor. By boiling off some of the solvent from the filtrate and re-cooling, a second, albeit likely less pure, crop of crystals can sometimes be obtained.

          Data Summary: Potential Solvent Systems

          The selection of a solvent is an empirical process. This table provides a starting point for your experiments based on the physicochemical properties of decahydro-4-quinolinol.

          Solvent/SystemTypePolarityBoiling Point (°C)Rationale & Key Considerations
          Ethanol SinglePolar Protic78Good starting point. Solvates both the -OH group and hydrocarbon frame. Often a good choice for quinoline derivatives.[5]
          Isopropanol SinglePolar Protic82Similar to ethanol but slightly less polar; may offer a different solubility profile.
          Methanol/Acetone MixedPolar Protic / Polar Aprotic56 / 56A promising system for the HCl salt form.[7] Allows for fine-tuning of polarity to induce crystallization.
          Ethanol/Water MixedPolar Protic78-100Excellent for polar compounds and salts. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify before cooling.[6]
          Ethyl Acetate/Hexane MixedMid-Polar / Non-Polar77 / 69A potential system for the free base form. Dissolve in ethyl acetate and add hexane as the anti-solvent.[5]
          Experimental Protocol: Recrystallization of Decahydro-4-quinolinol HCl from a Methanol/Acetone System

          This protocol provides a detailed workflow for a common and effective purification method.

          • Dissolution:

            • Place the crude decahydro-4-quinolinol HCl (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

            • In a separate beaker, gently heat methanol.

            • Add the minimum volume of hot methanol to the Erlenmeyer flask to just dissolve the solid completely with swirling. Keep the solution hot on a hot plate.

          • Hot Filtration (Optional):

            • If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

          • Crystallization:

            • Remove the flask from the heat.

            • Slowly add room-temperature acetone (the anti-solvent) dropwise while swirling until the solution remains faintly cloudy (turbid). This indicates the point of saturation.

            • Add 1-2 drops of hot methanol to re-clarify the solution.

            • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[10]

          • Maximizing Yield:

            • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to complete the crystallization process.

          • Crystal Collection:

            • Collect the purified crystals by vacuum filtration using a Büchner funnel.

            • Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.

            • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.[1]

          • Drying:

            • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

          Troubleshooting Workflow

          This diagram outlines a logical decision-making process for troubleshooting a challenging recrystallization.

          G start Recrystallization Attempt outcome Evaluate Outcome start->outcome success Success: Pure Crystals Collected outcome->success Good Crystals oiling_out Problem: 'Oiling Out' outcome->oiling_out Liquid Droplets Form no_crystals Problem: No Crystals Form outcome->no_crystals Clear Solution Remains low_yield Problem: Low Yield outcome->low_yield Few Crystals Form sol_oil_1 1. Re-heat & Add More Solvent oiling_out->sol_oil_1 sol_oil_2 2. Cool Solution More Slowly oiling_out->sol_oil_2 sol_oil_3 3. Try a Lower Boiling Point Solvent oiling_out->sol_oil_3 sol_nocrys_1 1. Scratch Inner Surface of Flask no_crystals->sol_nocrys_1 sol_nocrys_2 2. Add a Seed Crystal no_crystals->sol_nocrys_2 sol_nocrys_3 3. Reduce Solvent Volume (Boil Off) no_crystals->sol_nocrys_3 sol_lowyield_1 1. Use Minimum Hot Solvent low_yield->sol_lowyield_1 sol_lowyield_2 2. Ensure Complete Cooling (Ice Bath) low_yield->sol_lowyield_2 sol_lowyield_3 3. Wash Crystals with Ice-Cold Solvent low_yield->sol_lowyield_3 sol_nocrys_4 4. Cool in Ice-Bath sol_nocrys_3->sol_nocrys_4

          Caption: A decision-making workflow for troubleshooting common recrystallization problems.

          References
          • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
          • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
          • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
          • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
          • Vulcanchem. (n.d.). Decahydro-quinolin-4-ol - 49788-04-7.
          • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
          • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
          • Unknown. (n.d.). Recrystallization.
          • Unknown. (n.d.). Recrystallization.
          • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
          • University of York. (n.d.). Problems with Recrystallisations.
          • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

          Sources

          Technical Support Center: Enantioseparation of 4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Advanced Separation Sciences Support Hub. Ticket ID: #CHIRAL-4PDHQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Group

          Executive Summary & Molecule Analysis

          The Challenge: 4-Phenyldecahydro-4-quinolinol presents a dual-challenge in chromatography:

          • Stereochemical Complexity: The decahydroquinoline scaffold possesses ring-fusion stereocenters (C4a, C8a) in addition to the C4 chiral center. Most synthetic routes yield a specific diastereomer (often the cis-fused conformer). This guide focuses on resolving the enantiomeric pair (

            
             and 
            
            
            
            ) of a single diastereomer.
          • Basicity: The secondary amine at position 1 and the hydroxyl group at position 4 create strong hydrogen-bonding potentials and ionic interactions with residual silanols on silica supports, leading to severe peak tailing if unaddressed.

          The Solution: The industry-standard approach for this pharmacophore utilizes Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases under Normal Phase (NP) conditions with basic additives.

          Core Protocol: The "Golden Method"

          This protocol is the primary starting point for 4-phenyl-4-piperidinol and quinolinol analogs.

          Recommended Column & Conditions
          ParameterSpecificationRationale
          Primary Column Chiralpak AD-H (Amylose-based)Amylose derivatives generally show higher selectivity for bulky phenyl-substituted amines than cellulose (OD-H), though OD-H is the mandatory backup.
          Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (
          
          
          ).
          Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) The "Magic Mix" for chiral amines.
          Ratio 90 : 10 : 0.1 (v/v/v)High hexane content maximizes retention (
          
          
          ) to allow the chiral selector time to interact.
          Flow Rate 1.0 mL/minStandard linear velocity for 5 µm particles.
          Temperature 25°CStart at ambient. Lowering to 10°C often increases resolution (
          
          
          ) for this class.
          Detection UV @ 254 nmThe phenyl ring provides strong absorption at 254 nm.
          Step-by-Step Execution
          • Column Conditioning: Flush the column with 100% Ethanol (10 CV) followed by the Mobile Phase (20 CV) to equilibrate.

          • Sample Prep: Dissolve the racemate in the Mobile Phase (without DEA) at 1 mg/mL. If solubility is poor, use 100% 2-Propanol, but inject small volumes (<5 µL) to prevent solvent effects.

          • System Suitability:

            • Tailing Factor (

              
              ):  Must be < 1.3. If 
              
              
              
              , increase DEA to 0.2%.
            • Resolution (

              
              ):  Target 
              
              
              
              (Baseline separation).

          Method Development Decision Tree

          Use this logic flow to navigate from initial screening to optimized method.

          MethodDev Start Start: Racemic 4-Phenyldecahydro-4-quinolinol Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Validate Method (Rs > 1.5) CheckRs->Success Rs > 1.5 Fail1 Partial Sep (Rs < 1.0) CheckRs->Fail1 0 < Rs < 1.5 Fail2 No Sep (Single Peak) CheckRs->Fail2 Rs = 0 OptTemp Optimization A: Lower Temp to 10°C Fail1->OptTemp Thermodynamic Control SwitchMP Optimization B: Change Modifier to Ethanol (Hex/EtOH/DEA) Fail1->SwitchMP Solvation Change SwitchCol Screen 2: Chiralcel OD-H (Cellulose backbone) Fail2->SwitchCol Selectivity Change OptTemp->CheckRs SwitchCol->CheckRs

          Figure 1: Strategic workflow for screening and optimizing the chiral separation of basic amine pharmacophores.

          Troubleshooting Hub (Q&A)

          Q1: My peaks are tailing severely (

          
          ). Is the column dead? 
          
          • Diagnosis: Likely not. This is a classic "silanol effect." The secondary amine in the quinoline ring interacts ionically with residual silanols on the silica gel support of the chiral column.

          • Fix:

            • Fresh Additive: Ensure your Diethylamine (DEA) is fresh. Amines oxidize and absorb CO2 over time.

            • Increase Concentration: Bump the DEA concentration from 0.1% to 0.2% or even 0.5%.

            • Switch Additive: Try Triethylamine (TEA) or Ethylenediamine (EDA). EDA is particularly effective for stubborn secondary amines.

          Q2: I see separation, but the retention times shift between runs.

          • Diagnosis: Mobile phase instability or temperature fluctuation.

          • Fix:

            • Water Contamination: Hexane/IPA is hygroscopic. Even trace water absorbs into the IPA, changing the polarity. Use a drying tube on the solvent reservoir.

            • Temperature Control: Chiral recognition mechanisms (hydrogen bonding, inclusion) are highly temperature-dependent. Ensure the column oven is stable

              
              C.
              

          Q3: Can I use Reverse Phase (RP) instead of Normal Phase?

          • Analysis: Yes, but it is often less selective for this specific molecule class.

          • Protocol: Use Chiralpak AD-RH or OD-RH .

          • Mobile Phase: Borate buffer (pH 9.0) / Acetonitrile.[1][2][3][4][5][6][7] High pH is required to keep the amine uncharged (neutral), which is essential for interaction with the chiral selector in RP mode. Warning: Do not exceed pH 10.0 on silica-based columns.

          Advanced Optimization: Thermodynamics

          For difficult separations (e.g., separating the cis vs. trans diastereomers and their enantiomers simultaneously), temperature is your most powerful variable.

          The Van 't Hoff Relationship:

          
          
          
          • Enthalpy Driven (

            
            ):  Lowering temperature increases separation factor (
            
            
            
            ). This is typical for polysaccharide columns where the "lock-and-key" fit is stabilized at lower energy states.
          • Action: If

            
             at 25°C, try running at 5°C to 10°C . The peaks will broaden slightly due to mass transfer kinetics, but the selectivity gain often outweighs the efficiency loss.
            

          Troubleshooting Logic Flow

          Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing Drift RT Drift Issue->Drift Pressure High Pressure Issue->Pressure AddBase Increase DEA/TEA (0.1% -> 0.2%) Tailing->AddBase CheckSample Check Sample Solvent (Is it too strong?) Tailing->CheckSample Cover Cover Reservoirs (Evaporation/H2O) Drift->Cover Equilib Equilibrate longer (>20 CV) Drift->Equilib Frit Precipitation? Wash with EtOH Pressure->Frit

          Figure 2: Rapid diagnostic flow for common chromatographic anomalies in chiral amine analysis.

          References

          • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][6][8][9] Chemical Society Reviews, 37(12), 2593-2608. Link

          • Perrin, C., et al. (2002). Screening strategy for the separation of enantiomers of basic drugs by HPLC on polysaccharide-based chiral stationary phases.[4][8] Journal of Chromatography A, 966(1-2), 119-134. Link

          • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (Focus on 4-phenylpiperidine analogs).
          • Chiral Technologies Application Guide. (2023). Separation of Basic Amines on Immobilized and Coated Polysaccharide Columns. Link

          Sources

          Technical Support Center: Advanced Strategies for Functionalizing the (4s, 4as, 8as)-Decalin Isomer

          Author: BenchChem Technical Support Team. Date: March 2026

          Prepared by: Gemini, Senior Application Scientist

          Welcome to the technical support center dedicated to the stereoselective functionalization of the sterically demanding (4s, 4as, 8as)-decalin scaffold. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the unique challenges posed by this conformationally rigid and sterically hindered system. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you advance your research.

          Frequently Asked Questions (FAQs)

          This section addresses fundamental concepts and strategic considerations for working with the (4s, 4as, 8as)-decalin core.

          Q1: What is steric hindrance and why is it particularly challenging in the (4s, 4as, 8as)-decalin system?

          A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs a chemical reaction.[1][2] This obstruction, also known as steric repulsion, occurs when atoms are forced too close together, causing a rise in the molecule's energy and slowing down or preventing the reaction.[3][4]

          The (4s, 4as, 8as) stereochemistry defines a cis-fused decalin ring system. This fusion forces the two rings into a folded, concave shape. Several factors amplify the steric challenge in this specific isomer:

          • Concave vs. Convex Face: The molecule has a highly congested "inner" (concave) face and a more accessible "outer" (convex) face. Reagents often struggle to approach the concave face.

          • Axial and Equatorial Positions: Substituents in axial positions, particularly those pointing into the concave interior (e.g., at C4a and C8a), create significant steric shielding.

          • 1,3-Diaxial Interactions: The rigid cis-decalin framework can lead to strong repulsive interactions between axial substituents on the same side of the ring system, further impeding reagent approach.

          Q2: How can I predict the most sterically hindered positions on my isomer before starting an experiment?

          A2: Predicting steric accessibility is crucial for experimental design. A multi-pronged approach combining computational and conceptual models is most effective.

          • Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for visualizing the three-dimensional structure and predicting steric hindrance.[5][6] By generating steric maps (like Buried Volume, %VBur), you can quantitatively assess which areas of the molecule are most shielded.[5][6] These models can also calculate the energy barriers for different reaction pathways, providing insight into which isomer is more likely to form.

          • 3D Molecular Modeling Software: Before running complex calculations, simply building a 3D model of your molecule in any standard chemistry software can provide immediate visual cues about which positions are shielded.

          • Mechanistic Principles: For certain reactions, established models can predict the outcome. For instance, in aldol reactions, the Zimmerman-Traxler model helps predict diastereoselectivity by considering the geometry of the transition state.[7]

          Q3: What are the primary strategic approaches to functionalizing a sterically hindered position on the (4s, 4as, 8as)-decalin core?

          A3: Overcoming steric hindrance requires moving beyond standard reaction conditions. The three main strategies are:

          • Reagent/Catalyst Modification:

            • Use Smaller, More Active Reagents: Employing less bulky nucleophiles or electrophiles can facilitate access to a crowded reaction site.

            • Transition Metal Catalysis: Catalysts like rhodium(II) or palladium(II) can mediate reactions such as C-H insertion or cross-coupling under milder conditions, often accessing sites that are otherwise unreactive.[8][9]

            • Organocatalysis: Small organic molecules can catalyze reactions with high stereoselectivity, sometimes offering different reactivity profiles than metal catalysts.[10][11]

          • Substrate Modification:

            • Directing Groups: Installing a temporary directing group can force a reagent to a specific, otherwise inaccessible, position.[12] This group coordinates to the catalyst or reagent, delivering it to a nearby C-H bond.

            • Conformational Locking: Introducing substituents that alter the conformational equilibrium of the decalin system can sometimes expose a previously hindered site.

          • Reaction Condition Optimization:

            • High Temperature/Pressure: Increasing the kinetic energy of the system can help overcome high activation barriers caused by steric strain.

            • Microwave Irradiation: This can dramatically accelerate reaction rates for sterically hindered substrates.

            • Photoredox Catalysis: Light-driven methods can generate highly reactive radical intermediates that can participate in reactions not governed by traditional steric rules, sometimes enabling contra-thermodynamic outcomes.[13][14]

          Troubleshooting Guides

          This section provides solutions to specific problems you may encounter during your experiments.

          Issue 1: Low or No Reactivity at a Congested Carbon Center

          Q: My reaction has stalled. TLC and NMR analysis show only unreacted starting material, even after extended reaction times. How can I initiate the desired transformation?

          A: This is a classic sign that the activation energy barrier, heightened by steric hindrance, is too high for the current reaction conditions.[1] A systematic approach to troubleshooting is required.

          Caption: A decision tree for troubleshooting low reactivity in sterically hindered systems.

          • Increase Reaction Energy:

            • Thermal: Systematically increase the temperature in 20°C increments. Monitor for product formation and decomposition by TLC or LC-MS.

            • Microwave: If thermal heating is ineffective or leads to degradation, microwave synthesis can provide rapid, uniform heating that often promotes reactions at hindered sites.

          • Switch to a More Active Catalytic System: For C-H functionalization or cross-coupling reactions, the choice of metal and ligand is paramount.

            • Catalyst Screening: If a Pd-catalyzed reaction fails, consider screening more active Rh(II) or Ru(II) catalysts, which are well-suited for C-H insertion reactions.[8][9]

            • Ligand Modification: The ligand influences both the steric bulk and electronic properties of the catalyst. Switching from a bulky phosphine ligand (e.g., XPhos) to a less demanding one (e.g., PPh₃) may improve reactivity.

          • Employ a Less Sterically Demanding Reagent: Sometimes the substrate is not the problem. For example, in a Matteson homologation, a smaller boronic ester may be more successful.[15] Similarly, for a Wittig reaction, a less hindered ylide can be more effective.[16]

          Issue 2: Poor Diastereoselectivity in a Functionalization Reaction

          Q: My reaction works, but I obtain a nearly 1:1 mixture of diastereomers. How can I favor the formation of the desired stereoisomer?

          A: Poor diastereoselectivity indicates that the transition states leading to the two different products are very close in energy.[7] Your goal is to increase this energy difference.

          EntryLewis Acid (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
          1NoneDCM251.2 : 1
          2NoneDCM-783.5 : 1
          3TiCl₄DCM-7815 : 1
          4MgBr₂DCM-788 : 1
          5TiCl₄Toluene-7811 : 1

          This table illustrates how systematic screening of temperature and additives can dramatically improve diastereoselectivity in a hypothetical carbonyl addition reaction.

          • Lower the Reaction Temperature: This is the most straightforward approach. Lower temperatures make reactions more sensitive to small differences in activation energy, often enhancing selectivity.[7][17] Run the reaction at 0°C, -20°C, and -78°C to find the optimal balance between reaction rate and selectivity.

          • Utilize Chelation Control: For substrates containing carbonyls or other Lewis basic groups, adding a Lewis acid can create a more rigid, chelated transition state.[7] This can lock the conformation and force the incoming reagent to attack from a specific face.

            • Protocol: Screening Lewis Acids for Improved Diastereoselectivity

              • Setup: In separate, dry, inert-atmosphere flasks, dissolve your substrate in anhydrous dichloromethane (DCM).

              • Cooling: Cool each flask to -78°C (dry ice/acetone bath).

              • Addition: To each flask, add a different Lewis acid (e.g., TiCl₄, MgBr₂, SnCl₄) dropwise (1.1 equivalents). Stir for 15 minutes.

              • Reaction: Add your reagent dropwise and let the reaction proceed at -78°C.

              • Monitoring & Analysis: Monitor each reaction by TLC. Upon completion, quench appropriately (e.g., with saturated aq. NH₄Cl). Determine the diastereomeric ratio of the crude product by ¹H NMR or GC/LC analysis.

          • Switch to a Catalyst-Controlled Reaction: If the inherent shape of your substrate (substrate control) consistently gives the wrong isomer, you need a catalyst that can override this preference. Chiral catalysts create a chiral environment around the reaction site, forcing the formation of a specific stereoisomer.[15] This is particularly effective in asymmetric hydrogenations, epoxidations, and cyclizations.[18]

          G cluster_0 Substrate Control (Achiral Reagent) cluster_1 Catalyst Control (Chiral Catalyst) Substrate (4s, 4as, 8as)-Substrate TS_A Transition State A (Lower Energy) Substrate->TS_A TS_B Transition State B (Higher Energy) Substrate->TS_B Reagent Achiral Reagent Reagent->Substrate Product_A Product A (Major) Sterically Favored TS_A->Product_A Product_B Product B (Minor) Sterically Disfavored TS_B->Product_B Substrate2 (4s, 4as, 8as)-Substrate TS_C Transition State C (Catalyst-Stabilized) (Higher Energy) Substrate2->TS_C TS_D Transition State D (Catalyst-Favored) (Lower Energy) Substrate2->TS_D Catalyst Chiral Catalyst Catalyst->Substrate2 Product_C Product A (Minor) TS_C->Product_C Product_D Product B (Major) Desired Isomer TS_D->Product_D

          Caption: Catalyst control can invert the natural stereochemical preference of a substrate.

          Issue 3: Low Yield Due to Product Instability During Workup

          Q: The crude NMR of my reaction looks clean, but my yield after purification is consistently low. What could be causing product loss?

          A: This common problem suggests that your desired product may be unstable under the workup or purification conditions.[19] Sterically strained molecules can be sensitive to acid, base, or silica gel.

          • Test Product Stability: Before performing a full-scale workup, test the stability of your product.[19]

            • Take a small aliquot of the crude reaction mixture.

            • Divide it into three vials. To one, add a drop of dilute acid (e.g., 1M HCl). To another, add a drop of dilute base (e.g., 1M NaOH). Leave the third as a control.

            • Spot each on a TLC plate after 15 minutes. If new spots appear or the product spot diminishes in the acid or base vial, you have identified an instability.

          • Modify Workup Procedure:

            • Avoid Acid/Base: If your product is sensitive, use a neutral quench (e.g., saturated ammonium chloride or plain water) instead of acidic or basic washes.

            • Minimize Water Contact: If the product is water-soluble, minimize aqueous washes and perform extractions with a larger volume of organic solvent. Always check the aqueous layer by TLC before discarding.[19]

          • Modify Purification Strategy:

            • Deactivate Silica Gel: Standard silica gel is acidic and can degrade sensitive compounds. Pre-treat your silica gel by flushing the column with your eluent containing 1% triethylamine (for basic compounds) or by using commercially available deactivated silica.

            • Switch Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 (reverse-phase), which may be more compatible with your product.

            • Alternative Purification: If chromatography is the issue, consider other methods like crystallization or distillation if your product is suitable.

          References
          • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (n.d.). Study.com. [Link]

          • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Molecules, 28(9), 3768. [Link]

          • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025). Nature Synthesis. [Link]

          • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (2021). ACS Omega, 6(29), 18991–19000. [Link]

          • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

          • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). ProQuest. [Link]

          • Catalytic Enantioselective Construction of Decalin Derivatives by Dynamic Kinetic Desymmetrization of C2-Symmetric Derivatives t. (n.d.). The Journal of Organic Chemistry. [Link]

          • Synthesis of Polycyclic Ring Systems Using Transition Metal Catalyzed Cyclizations of Diazo Alkynyl Ketones. (2000). Molecules, 5(12), 1363-1380. [Link]

          • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. (2024). Journal of Molecular Recognition, 37(2). [Link]

          • Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. (2025). Journal of the American Chemical Society. [Link]

          • Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. (2026). Angewandte Chemie International Edition. [Link]

          • Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. (2015). Molecules, 20(4), 6408-6420. [Link]

          • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

          • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. [Link]

          • Module 2 Stereoselectivity and Stereospecificity. (n.d.). Durgapur Govt. College. [Link]

          • Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]

          • Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors. (2023). University of Illinois Chicago. [Link]

          • Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective Catalysis. (2025). CCS Chemistry. [Link]

          • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (n.d.). ACS Omega. [Link]

          • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). ResearchGate. [Link]

          • The synthesis of functionalized bridged polycycles via C–H bond insertion. (2016). Beilstein Journal of Organic Chemistry, 12, 987-1007. [Link]

          • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

          • Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes. (n.d.). University of Rochester. [Link]

          • Steric Hindrance Definition - Intro to Chemistry Key Term... (2025). Fiveable. [Link]

          • Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. (2023). Nucleic Acids Research, 51(13), 6529–6541. [Link]

          • Mimicking enzymatic cation–π interactions in hydrazide catalyst design: access to trans-decalin frameworks. (n.d.). Chemical Communications. [Link]

          • Directing groups – Knowledge and References. (n.d.). Taylor & Francis. [Link]

          • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Modern Chemistry & Applications, 13(493). [Link]

          • Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. (n.d.). Journal of the American Chemical Society. [Link]

          • The Invisible Walls: Understanding Steric Hindrance in Organic Chemistry. (2026). Oreate AI Blog. [Link]

          • Stereo-reversed E2 Unlocks Z-selective C–H Functionalization. (2025). Science. [Link]

          • Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (n.d.). Canadian Journal of Chemistry. [Link]

          • Synthesis Workshop: Contra-Thermodynamic Positional Olefin Isomerization with Kuo Zhao (Episode 86). (2022). YouTube. [Link]

          • Molecular basis for two stereoselective Diels-Alderases that produce decalin skeletons. (2021). Nature Communications, 12(1), 1762. [Link]

          • Formation of complex organic molecules on interstellar CO ices? Insights from computational chemistry simulations. (2023). arXiv.org. [Link]

          • Quantitative and spatially defined functionalization of nanostructures by overcoming the strong steric hindrance through bioinspired nucleobase interactions. (2025). Nature Communications. [Link]

          Sources

          Technical Support Center: Stereochemical Control at the C4 Position of Decahydroquinolines

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center for the stereoselective synthesis of decahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry at the C4 position of the decahydroquinoline scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental challenges but also a deeper understanding of the underlying chemical principles.

          Frequently Asked Questions (FAQs)

          Q1: My catalytic hydrogenation of a substituted quinoline is resulting in a mixture of C4 diastereomers. How can I improve the stereoselectivity?

          A1: Achieving high diastereoselectivity in the catalytic hydrogenation of quinolines to decahydroquinolines is a common challenge that hinges on several interdependent factors. The stereochemical outcome at the C4 position is intimately linked to the reduction of both the pyridine and benzene rings.

          Underlying Principles: The stereochemistry of the fully saturated decahydroquinoline is often established during the reduction of the partially hydrogenated tetrahydroquinoline intermediate. The conformation of this intermediate on the catalyst surface and the direction of hydrogen delivery are critical. For many substrates, catalytic hydrogenation tends to yield cis-fused decahydroquinolines.[1][2]

          Troubleshooting Strategies:

          • Catalyst Selection: The choice of catalyst is paramount. While PtO₂ is a common choice, Rhodium-on-carbon (Rh/C) has shown excellent results in directing stereoselectivity, particularly when used in conjunction with a chiral auxiliary.[3] Consider screening a variety of catalysts, including different metals (Pd, Pt, Rh, Ru) and supports (carbon, alumina, etc.).

          • Solvent and Additive Effects: The solvent system can significantly influence the stereochemical outcome. Acidic additives like acetic acid or trifluoroacetic acid can alter the conformation of the substrate and its interaction with the catalyst surface, thereby enhancing diastereoselectivity.[3]

          • Chiral Auxiliaries: The use of a chiral auxiliary is a powerful strategy to induce facial selectivity during hydrogenation.[4][5] By temporarily attaching a chiral molecule to your quinoline substrate, you can create a steric bias that directs the hydrogenation to a specific face of the molecule.[3][6] Evans-type oxazolidinones are a well-established class of chiral auxiliaries for this purpose.[5]

          • Reaction Conditions: Temperature and hydrogen pressure can also impact selectivity. Lower temperatures often favor the thermodynamically more stable product, which may correspond to a single diastereomer.

          Q2: I am attempting a cyclization reaction to form the decahydroquinoline ring, but I'm observing poor control over the C4 stereocenter. What are the key parameters to consider?

          A2: Intramolecular cyclization reactions, such as aldol-type or Michael-type additions, are powerful methods for constructing the decahydroquinoline skeleton.[7][8] The stereochemistry at C4 is often determined during the ring-closing step.

          Underlying Principles: The stereochemical outcome of the cyclization is governed by the transition state geometry. Factors that influence the preferred conformation of the acyclic precursor will dictate the facial selectivity of the ring closure. These can include steric hindrance, electronic effects, and the presence of directing groups. For instance, in an intramolecular aldol-type cyclization, the formation of a six-membered ring transition state will be subject to chair-like and boat-like conformations, with the substituents preferentially occupying equatorial positions to minimize steric strain.[7]

          Troubleshooting Workflow:

          G cluster_0 Problem: Poor C4 Stereoselectivity in Cyclization cluster_1 Troubleshooting Steps cluster_2 Expected Outcome A Initial Observation: Low diastereomeric ratio (dr) at C4 B Step 1: Analyze Precursor Conformation - Is there A1,3 strain? - Can stereoelectronic effects be exploited? A->B Start Here C Step 2: Modify Reaction Conditions - Screen different bases/acids - Vary temperature and solvent B->C If conformation is not the issue F Improved Diastereoselectivity at C4 B->F Success D Step 3: Substrate Modification - Introduce a bulky protecting group - Utilize a chiral auxiliary C->D If conditions have minimal effect C->F Success E Step 4: Re-evaluate Cyclization Strategy - Consider an alternative cyclization method (e.g., Diels-Alder, Mannich) D->E If substrate modification is not feasible D->F Success E->F Success

          Caption: Troubleshooting workflow for poor C4 stereoselectivity.

          Detailed Considerations:

          • Conformational Control: As demonstrated in the synthesis of poison-frog alkaloids, controlling the conformation of the starting material through factors like A1,3 strain can be a successful strategy.[7]

          • Reagent-Controlled Stereoselectivity: The choice of base or Lewis acid in an aldol or Mannich-type cyclization can influence the transition state geometry and, consequently, the diastereoselectivity.

          • Alternative Cyclization Pathways: If direct cyclization proves problematic, consider a multi-step approach. For example, an intramolecular Diels-Alder reaction can establish multiple stereocenters, including C4, with high predictability based on the endo/exo transition states.[9]

          Q3: How can I reliably determine the stereochemistry at the C4 position of my synthesized decahydroquinoline?

          A3: Unambiguous determination of the relative and absolute stereochemistry is crucial. A combination of spectroscopic and analytical techniques is typically employed.

          Key Analytical Techniques:

          TechniqueInformation ProvidedKey Considerations
          NMR Spectroscopy Relative stereochemistry through coupling constants (³J) and Nuclear Overhauser Effect (NOE) experiments.[10][11]The conformation of the decahydroquinoline ring system (chair-chair, boat-chair) will influence coupling constants.[12][13] NOE provides through-space correlations between protons, which can establish their relative orientations (e.g., axial vs. equatorial).[10]
          X-ray Crystallography Unambiguous determination of both relative and absolute stereochemistry.Requires the formation of a single crystal of suitable quality.
          Chiral HPLC/GC Separation and quantification of enantiomers and diastereomers.Requires a suitable chiral stationary phase. Useful for determining enantiomeric excess (ee) and diastereomeric ratio (dr).
          Computational Chemistry DFT calculations can predict the most stable conformations and NMR parameters for different stereoisomers, which can then be compared to experimental data.[7][14]The accuracy of the results is dependent on the level of theory and basis set used.

          Practical NMR Tips:

          • 1D ¹H NMR: Carefully analyze the coupling constants of the protons on the cyclohexane ring. Large coupling constants (8-12 Hz) are typically indicative of axial-axial relationships, while smaller values suggest axial-equatorial or equatorial-equatorial interactions.[15]

          • 2D NMR (COSY, NOESY/ROESY): A COSY spectrum will help in assigning the proton signals. A NOESY or ROESY spectrum is essential for identifying through-space correlations. For example, a strong NOE between the C4 proton and an axial proton at C2 or C5 can help to establish its relative stereochemistry.[16]

          Troubleshooting Guides

          Problem: Unexpected Epimerization at C4 during a reaction.

          Scenario: You have successfully synthesized a decahydroquinoline with the desired C4 stereochemistry, but a subsequent reaction (e.g., deprotection, functional group manipulation) leads to partial or complete epimerization at C4.

          Root Cause Analysis:

          • Acidic or Basic Conditions: The C4 position can be susceptible to epimerization under acidic or basic conditions, especially if there is an adjacent carbonyl group or other activating functionality.

          • Thermodynamic vs. Kinetic Control: The observed product may be the result of equilibration to the thermodynamically more stable diastereomer.

          Troubleshooting Steps:

          • Milder Reaction Conditions:

            • If using strong acid or base, screen milder alternatives. For example, if removing a Boc protecting group with TFA, consider using a weaker acid or an enzymatic deprotection method.

            • Lower the reaction temperature to disfavor equilibration.

          • Protecting Group Strategy:

            • If a neighboring functional group is activating the C4 position towards epimerization, consider protecting it before proceeding with the problematic step.

          • Order of Operations:

            • Re-evaluate the synthetic sequence. It may be possible to perform the sensitive step before the introduction of the group that is facilitating epimerization.

          Problem: Low Diastereoselectivity in a Michael Addition to an α,β-Unsaturated System to form a C4-substituted piperidine precursor.

          Scenario: You are using a Michael addition to introduce a substituent that will ultimately become part of the C4-containing ring of the decahydroquinoline, but the reaction is producing a nearly 1:1 mixture of diastereomers.

          Root Cause Analysis:

          • Facial Selectivity: The incoming nucleophile is attacking both faces of the Michael acceptor with equal facility.

          • Conformational Flexibility: The acyclic Michael acceptor may be conformationally flexible, presenting multiple low-energy transition states.

          Solutions and Protocols:

          Protocol: Chiral Auxiliary-Directed Michael Addition

          This protocol utilizes a chiral auxiliary to induce facial selectivity in the Michael addition.

          Materials:

          • Your α,β-unsaturated ester or ketone substrate

          • Chiral auxiliary (e.g., (R)- or (S)-4-benzyl-2-oxazolidinone)

          • Coupling reagents (e.g., oxalyl chloride, triethylamine)

          • Michael donor

          • Lewis acid (e.g., TiCl₄, SnCl₄)

          • Anhydrous solvent (e.g., CH₂Cl₂, THF)

          Step-by-Step Procedure:

          • Attachment of Chiral Auxiliary:

            • Convert your α,β-unsaturated carboxylic acid to the corresponding acid chloride using oxalyl chloride.

            • React the acid chloride with the deprotonated chiral auxiliary (e.g., lithiated 4-benzyl-2-oxazolidinone) to form the N-acyloxazolidinone.

          • Diastereoselective Michael Addition:

            • Cool the solution of the N-acyloxazolidinone in anhydrous CH₂Cl₂ to -78 °C.

            • Add the Lewis acid (e.g., TiCl₄) and stir for 30 minutes.

            • Add the Michael donor and allow the reaction to proceed until completion (monitor by TLC).

          • Work-up and Analysis:

            • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

            • Extract the product and purify by column chromatography.

            • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

          • Auxiliary Cleavage:

            • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the desired carboxylic acid, alcohol, or other functional group, which can then be taken forward to the decahydroquinoline synthesis.

          Visualizing the Stereodirection:

          G cluster_0 Chiral Auxiliary Directed Michael Addition A Substrate with Chiral Auxiliary B Lewis Acid Coordination A->B Step 1 C Steric Shielding by Auxiliary B->C Step 2 D Facially Selective Nucleophilic Attack C->D Step 3 E Single Diastereomer Product D->E Outcome

          Caption: Logic flow of a chiral auxiliary's role.

          References

          • Bremner, J. B., & Samosorn, S. (2009). Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. Advanced Synthesis & Catalysis, 352(2-3), 357-362. [Link]

          • Okada, T., et al. (2021). Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. The Journal of Organic Chemistry, 86(20), 14197-14208. [Link]

          • Amat, M., et al. (2015). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate: Total Synthesis of (-)-Myrioxazine A. The Journal of Organic Chemistry, 80(16), 8234-8245. [Link]

          • Schmalz, H.-G., et al. (2021). Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. The Journal of Organic Chemistry, 86(17), 11960-11967. [Link]

          • Kibayashi, C., & Aso, M. (2013). Stereocontrolled construction of decahydroquinoline ring systems: the case of lepadin alkaloids. Chemistry of Heterocyclic Compounds, 49(1), 58-73. [Link]

          • Okada, T., et al. (2018). Stereodivergent Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids -Part 1-. Presentation at the 27th International Congress of Heterocyclic Chemistry. [Link]

          • Comins, D. L., & Dehghani, A. (1993). Stereoselective synthesis of the cis-275B decahydroquinoline ring system. Tetrahedron Letters, 34(4), 589-592. [Link]

          • Haukaas, T. H., & O'Doherty, G. A. (2008). Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Tetrahedron, 64(27), 6434-6439. [Link]

          • Toyooka, N., et al. (2021). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]

          • Roesky, P. W., & Oestreich, M. (2020). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 11(1), 4438. [Link]

          • Rueping, M., & Antonchick, A. P. (2007). Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines. Organic & Biomolecular Chemistry, 5(11), 1734-1736. [Link]

          • Strieth-Kalthoff, F., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 59(32), 13303-13309. [Link]

          • Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 2697. [Link]

          • Luo, C., & Huang, Y. (2013). A highly diastereo- and enantioselective synthesis of tetrahydroquinolines: quaternary stereogenic center inversion and functionalization. Journal of the American Chemical Society, 135(22), 8193-8196. [Link]

          • Lindon, J. C., et al. (1993). NMR studies of four isomers of decahydroisoquinoline-3(S)-carboxylic acid and a potent HIV proteinase inhibitor incorporating the (S,S,S) isomer. Journal of the Chemical Society, Perkin Transactions 2, (11), 2191-2197. [Link]

          • Sammakia, T. (2001). Synthesis of decahydroquinoline containing natural products. ProQuest Dissertations Publishing. [Link]

          • Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7567. [Link]

          • Akiyama, T., et al. (2013). Catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter: formal synthesis of (+)-(8S,13R)-cyclocelabenzine. Angewandte Chemie International Edition, 52(28), 7293-7296. [Link]

          • Bollikolla, H. B., & Sabitha, G. (2007). Conformational analysis of 2-aryl-trans-decahydroquinolin-4-ols. II. A kinetic and computational approach. Oxidation Communications, 30(1), 8-18. [Link]

          • Fülöp, F., et al. (1986). Conformational analysis of stereoisomeric dodecahydropyrido[2,1-b]-quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 2, (1), 5-8. [Link]

          • Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-115. [Link]

          • Bosch, J., et al. (2024). Chiral tricyclic lactams as efficient enantiomeric scaffolds for the synthesis of cis-decahydroquinolines substituted on the carbocyclic ring. Total synthesis of Myrioneuron alkaloids. Dipòsit Digital de la Universitat de Barcelona. [Link]

          • Wikipedia. (n.d.). Chiral auxiliary. [Link]

          • Tan, B., et al. (2021). Asymmetric Synthesis of Hydroquinolines with α,α-Disubstitution through Organocatalyzed Kinetic Resolution. Angewandte Chemie International Edition, 60(10), 5268-5272. [Link]

          • Butts, C. P., & Jones, C. D. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 53-76). Royal Society of Chemistry. [Link]

          • Comins, D. L., & Hong, H. (1991). Asymmetric synthesis of functionalized 1,4-disubstituted tetrahydroisoquinolines. The Journal of Organic Chemistry, 56(24), 6957-6959. [Link]

          • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

          • University of Siena. (2019). Stereochemistry and conformational analysis. [Link]

          • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

          • Glorius, F., et al. (2019). Reaction scope for the synthesis of decahydroquinolines. ResearchGate. [Link]

          • Dubrovskiy, V. A., et al. (2025). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. Journal of Heterocyclic Chemistry. [Link]

          • O'Doherty, G. A., & Haukaas, T. H. (2008). Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Tetrahedron, 64(27), 6434-6439. [Link]

          • Uenishi, J., et al. (2001). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic Letters, 3(15), 2341-2344. [Link]

          • Spande, T. F., et al. (1999). 2,5-Disubstituted Decahydroquinolines: A New Class of Alkaloids from a Myrmicine Ant, Solenopsis (Diplorhoptrum) azteca. Journal of Natural Products, 62(7), 1014-1018. [Link]

          • Li, X., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3020. [Link]

          • Sharma, S., & Kumar, A. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1-25. [Link]

          • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5489. [Link]

          • Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(245). [Link]

          • Pharmacy 180. (n.d.). Conformational Analysis. [Link]

          • He, Z., et al. (2025). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 30(9), 3333. [Link]

          • Bhat, V., Mackay, J. A., & Rawal, V. H. (2011). Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. Organic Letters, 13(12), 3214-3217. [Link]

          Sources

          removing impurities from (4s 4as 8as)-4-phenyldecahydro-4-quinolinol samples

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Purification & Troubleshooting for (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol

          Welcome to the Technical Support Center for decahydroquinoline derivatives. This guide is specifically engineered for researchers and process chemists working with This compound (CAS: 465536-44-1). As a complex tertiary alcohol with a basic secondary amine embedded in a bicyclic scaffold, this compound presents unique purification challenges. The synthesis—typically involving the Grignard addition of a phenyl group to a decahydroquinolin-4-one precursor—generates a specific profile of diastereomers, dehydration products, and non-polar byproducts.

          This document synthesizes field-proven methodologies to troubleshoot and eliminate these impurities, ensuring high-fidelity analytical and pharmaceutical-grade samples.

          Section 1: Mechanistic Troubleshooting & FAQs

          Q1: My LC-MS analysis shows a persistent +M-18 mass peak. Where is this impurity coming from, and how do I prevent it? A1: The +M-18 peak indicates the loss of water (dehydration), yielding an alkene impurity (e.g., 4-phenyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline). Because the target compound is a tertiary alcohol, it is highly susceptible to acid-catalyzed E1 elimination[1]. When exposed to Brønsted or Lewis acids (such as unneutralized silica gel during chromatography or acidic aqueous workups), the hydroxyl group is protonated, leaves as water, and forms a stable tertiary carbocation.

          Causality & Solution: The dehydration is driven by the thermodynamic stability of the resulting tetrasubstituted or trisubstituted alkene. To prevent this, always maintain a basic or strictly neutral environment . If using silica gel chromatography, pre-treat your column with 1-2% triethylamine (TEA) to neutralize acidic silanol sites. During workup, use saturated sodium bicarbonate (NaHCO₃) rather than acidic washes.

          Mechanism TertAlc Tertiary Alcohol (Target) Protonated Protonated Oxonium Ion (-H2O leaving group) TertAlc->Protonated H+ (Acidic conditions) Carbocation Tertiary Carbocation (Highly Stable) Protonated->Carbocation -H2O (Rate-limiting) Alkene Alkene Impurity (Dehydration Product) Carbocation->Alkene -H+ (E1 Elimination)

          Acid-catalyzed E1 dehydration pathway of tertiary alcohols leading to alkene impurities.

          Q2: How can I efficiently separate the (4S,4aS,8aS) target from its (4R) epimer and other diastereomers without relying on tedious chromatography? A2: The Grignard addition is rarely 100% stereoselective, often yielding a mixture of axial and equatorial alcohols at the C4 position. While chiral HPLC is useful analytically, it is not scalable. The most robust method for isolating specific decahydroquinoline stereoisomers is the formation of diastereomeric salts, specifically using ethanedioic acid (oxalic acid) .

          Causality & Solution: The spatial arrangement of the (4S,4aS,8aS) isomer allows for highly ordered crystal lattice packing when paired with the ethanedioate counterion, significantly lowering its solubility in cold ethanol compared to the (4R) epimer. By performing a fractional crystallization of the ethanedioate salt, you can selectively precipitate the target isomer.

          Q3: My crude NMR shows a massive aromatic multiplet that doesn't belong to the target. How do I clear this non-polar impurity? A3: This is almost certainly biphenyl , a classic byproduct formed via Wurtz-type homocoupling of the phenylmagnesium bromide reagent during the Grignard reaction.

          Causality & Solution: Biphenyl is highly non-polar and lacks any basic functional groups. Your target compound contains a basic secondary amine. Exploit this pKa difference using an acid-base extraction . By extracting the crude mixture with 1M HCl, the target compound protonates and migrates to the aqueous layer, leaving the neutral biphenyl in the organic layer to be discarded.

          Section 2: Quantitative Impurity Profile & Removal Strategy

          The following table summarizes the typical impurity profile of the crude synthesis mixture and the targeted removal strategies.

          Impurity ClassSpecific ContaminantDetection MethodTypical Crude %Removal StrategyTarget Final %
          Non-Polar Byproducts BiphenylGC-MS, HPLC (UV 254 nm)10 - 25%Acid-Base Extraction (discard organic phase)< 0.1%
          Diastereomers (4R) EpimerChiral HPLC, ¹H-NMR15 - 30%Ethanedioate Salt Fractional Crystallization< 0.5%
          Dehydration Products Alkene derivativesLC-MS (+M-18 peak)2 - 10%Avoid acidic workup; TEA-neutralized silica< 0.1%
          Inorganic Salts Magnesium (Mg²⁺)ICP-OES1 - 5%Aqueous NH₄Cl / Rochelle's salt wash< 10 ppm

          Section 3: Self-Validating Experimental Protocol

          This protocol combines acid-base extraction with selective salt crystallization to yield high-purity this compound. The workflow is designed to be self-validating: if the pH targets are not met, the phase separations will fail, preventing the user from proceeding with contaminated material.

          Phase 1: Acid-Base Extraction (Biphenyl Removal)

          • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

          • Acidic Extraction: Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent. (Validation Check: The aqueous layer must test at pH < 2).

          • Phase Separation: Collect the lower aqueous layer (contains the protonated target amine). Extract the organic layer with an additional 2 x 25 mL of 1M HCl. Combine all aqueous layers.

          • Organic Discard: Discard the EtOAc layer (contains biphenyl and unreacted neutral ketones). Wash the combined aqueous layers with 20 mL of hexanes to remove trace non-polars.

          • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10. (Validation Check: The solution will turn cloudy as the free base precipitates).

          • Recovery: Extract the basified aqueous layer with 3 x 50 mL Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched free base.

          Phase 2: Ethanedioate Salt Resolution (Diastereomer Separation)

          • Salt Formation: Dissolve the enriched free base in 50 mL of warm absolute ethanol (approx. 50°C).

          • Acid Addition: In a separate flask, dissolve 1.0 molar equivalent of anhydrous oxalic acid in 10 mL of warm ethanol. Add this dropwise to the free base solution.

          • Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. The this compound ethanedioate salt will selectively crystallize.

          • Filtration & Washing: Filter the crystals under a vacuum. Wash the filter cake with 10 mL of ice-cold ethanol.

          • Free-basing (Optional): To recover the free amine, suspend the pure oxalate salt in 50 mL of water, basify to pH > 10 with 2M NaOH, and extract with DCM. Concentrate to yield the pure target compound.

          Workflow Crude Crude Reaction Mixture (Target + Biphenyl + Epimers) AcidExt 1M HCl Extraction Crude->AcidExt OrgDiscard Organic Phase (Discard: Biphenyl) AcidExt->OrgDiscard Non-polar organics AqPhase Aqueous Phase (Target HCl Salt) AcidExt->AqPhase Basic amines Basify Basify (pH > 10) & DCM Ext. AqPhase->Basify FreeBase Enriched Free Base Basify->FreeBase pH > 10 precipitation Oxalate Oxalic Acid / EtOH Crystallization FreeBase->Oxalate Pure Pure (4S,4aS,8aS) Isomer Ethanedioate Salt Oxalate->Pure Selective precipitation

          Workflow for the isolation and purification of the decahydroquinolin-4-ol target.

          References

          • This compound AldrichCPR . Sigma-Aldrich.

          • rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) . Sigma-Aldrich.

          • Non-Ideality in Acid Catalyzed ALCOHOL Dehydration reactions in Condensed-phase . German National Library (DNB). 1

          Sources

          Validation & Comparative

          A Comparative Guide to the ¹H NMR Spectrum Analysis of (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the three-dimensional structure of organic molecules.[1][2] For complex saturated heterocyclic systems like decahydroquinolines, ¹H NMR is particularly powerful, providing not just constitutional information but also critical insights into stereochemistry, which is often intimately linked to biological activity.[1][3]

          The Critical Role of Stereochemistry in Decahydroquinolines

          The decahydroquinoline scaffold is a rigid bicyclic system with multiple stereocenters. The relative orientation of substituents and the fusion of the two rings (cis or trans) give rise to a variety of stereoisomers, each with a unique three-dimensional shape.[1][3] This structural diversity is a key determinant of their pharmacological profiles, as molecular shape governs the interaction with biological targets.[1] Therefore, unambiguous stereochemical assignment is a critical step in the development of any decahydroquinoline-based therapeutic agent.

          Predicted ¹H NMR Analysis of (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol

          The (4s, 4as, 8as) stereochemistry dictates a trans fusion of the two rings, with the phenyl group at C4 in an axial orientation and the hydroxyl group in an equatorial position. This specific arrangement gives rise to a predictable ¹H NMR spectrum, characterized by distinct chemical shifts and coupling constants.

          The following table outlines the predicted ¹H NMR data for (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol, based on analysis of similar structures and fundamental NMR principles.[3][4]

          ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
          Phenyl-H7.2-7.5m-Aromatic protons of the phenyl group.
          H-8a~3.2tdJ ≈ 11, 3Bridgehead proton with two large (axial-axial) and one small (axial-equatorial) couplings, indicative of a trans ring fusion.[3]
          H-2eq~3.0dmJ ≈ 12Equatorial proton deshielded by the adjacent nitrogen.
          H-2ax~2.5qJ ≈ 12, 4Axial proton at C2.
          H-4a~2.8dddJ ≈ 12, 12, 4Bridgehead proton adjacent to the phenyl-substituted carbon.
          Aliphatic-H1.2-2.2m-Overlapping signals of the remaining methylene protons in the decahydroquinoline ring system.
          OHVariablebr s-Broad singlet, position dependent on concentration and solvent.
          NHVariablebr s-Broad singlet, position dependent on concentration and solvent.

          m = multiplet, td = triplet of doublets, dm = doublet of multiplets, q = quartet, ddd = doublet of doublet of doublets, br s = broad singlet

          Experimental Protocol for ¹H NMR Acquisition

          To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended.

          1. Sample Preparation:

          • Weigh approximately 5-10 mg of (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol.

          • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

          • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[5]

          2. NMR Spectrometer Setup:

          • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

          • Tune and match the probe for the ¹H frequency.

          • Shim the magnetic field to achieve good resolution and line shape.[2]

          3. Acquisition Parameters:

          • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

          • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.[6]

          • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

          • Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[2]

          • Spectral Width (SW): A range of 0-10 ppm is generally appropriate for this type of molecule.

          4. Data Processing:

          • Apply a Fourier transform to the acquired Free Induction Decay (FID).

          • Phase correct the spectrum.

          • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

          • Integrate the signals to determine the relative number of protons for each resonance.

          Key Stereochemical Insights from the ¹H NMR Data

          The power of ¹H NMR in this analysis lies in its ability to reveal the relative stereochemistry through coupling constants and Nuclear Overhauser Effect (NOE) experiments.

          The coupling constant (J-value) between two protons is dependent on the dihedral angle between them.[7] For the trans-fused decahydroquinoline system, the bridgehead proton H-8a is expected to have two large axial-axial couplings (J ≈ 10-13 Hz) and one smaller axial-equatorial coupling (J ≈ 2-5 Hz), resulting in a triplet of doublets.[3] This pattern is a hallmark of the trans ring fusion.

          NOE experiments detect protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded.[8] For the (4s, 4as, 8as) isomer, an NOE experiment would be expected to show a correlation between the axial phenyl group and other axial protons on the same face of the ring system. This provides definitive proof of the relative stereochemistry.

          Comparative Analysis: ¹H NMR vs. Alternative Techniques

          While ¹H NMR is a primary tool for stereochemical determination, it is often used in conjunction with other techniques for comprehensive characterization.

          TechniqueAdvantages for Stereochemical AnalysisLimitations
          ¹H NMR Spectroscopy Provides detailed information on proton connectivity, dihedral angles (via J-coupling), and through-space proximity (via NOE).[3][7][8]Signal overlap in complex regions can make interpretation challenging.
          ¹³C NMR Spectroscopy Provides information on the number of unique carbon environments and can be used in conjunction with computational methods for stereochemical assignment.[9]Less sensitive than ¹H NMR and does not provide direct information on proton-proton coupling.
          X-ray Crystallography Provides an unambiguous determination of the solid-state structure, including absolute stereochemistry.Requires a single crystal of suitable quality, which can be difficult to obtain.
          Computational Chemistry Can predict the NMR spectra for different stereoisomers, which can then be compared to experimental data for assignment.[9][10]The accuracy of the prediction is dependent on the level of theory and the computational model used.

          Workflow for Stereochemical Assignment

          The following diagram illustrates a typical workflow for the stereochemical assignment of a complex molecule like (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol.

          G cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_comp Computational Analysis cluster_assignment Stereochemical Assignment synthesis Synthesis of Decahydroquinoline isolation Isolation of Stereoisomer synthesis->isolation nmr_acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, NOESY) isolation->nmr_acq nmr_proc Spectral Processing & Analysis nmr_acq->nmr_proc comparison Compare Experimental & Theoretical Data nmr_proc->comparison comp_model Generate 3D Models of Possible Isomers comp_calc Calculate Theoretical NMR Shifts comp_model->comp_calc comp_calc->comparison assignment Final Stereochemical Assignment comparison->assignment

          Caption: Workflow for stereochemical assignment.

          Conclusion

          The ¹H NMR spectrum provides a wealth of information for the stereochemical elucidation of complex molecules like (4s, 4as, 8as)-4-phenyldecahydro-4-quinolinol. Through a careful analysis of chemical shifts, coupling constants, and NOE data, the relative configuration of the stereocenters and the conformation of the ring system can be confidently determined. When combined with other analytical techniques and computational methods, ¹H NMR spectroscopy is an indispensable tool for the modern drug development professional, ensuring the correct stereoisomer is advanced through the discovery pipeline.

          References

          • BenchChem. (2025).
          • USDA Forest Service. Full Papers.
          • Practical Aspects of Quantit
          • Basic NMR Concepts.
          • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
          • Sigma-Aldrich. (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol AldrichCPR.
          • ElectronicsAndBooks. Stereochemistry of Nitrogen Heterocycles. Transformations of Stereoisomeric 1-chloro-2-methyl-4-keto-trans-decahydroquinolines.
          • Kwan, J. J., & Schurko, R. W. (2025).
          • NMR Spectroscopy in Food Analysis. Experimental Conditions and Processing.
          • Terekhov, A. A., et al. (2024). Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects. PMC.
          • Michigan State University Department of Chemistry. Basic Practical NMR Concepts.
          • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed.
          • Beck, A.
          • PubChem. 4-Hydroxyquinoline.
          • The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a.
          • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
          • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
          • Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings.
          • Coupling in Proton NMR. (2023). YouTube.
          • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
          • nOe. (2020). YouTube.
          • Zanardi, M. M., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods.
          • Afonin, A. V., et al. (2025). Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. PMC.
          • Uttarakhand Open University. STEREOCHEMISTRY.
          • ResearchGate. Determination of the absolute configuration of bicyclo[3.3.

          Sources

          Publish Comparison Guide: Structural Elucidation of (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In pharmaceutical development, assigning the correct absolute stereochemistry to complex intermediates is a non-negotiable regulatory requirement. The compound (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol (CAS 465536-44-1) represents a classic structural challenge. It features a rigid trans-fused decahydroquinoline core, a bulky phenyl substituent at the C4 position, and three contiguous stereocenters.

          This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) —our benchmark structural platform—against alternative methodologies like 2D-NMR and Microcrystal Electron Diffraction (MicroED) . By examining the causality behind experimental choices and providing a self-validating protocol, this guide demonstrates why SC-XRD remains the definitive tool for resolving the absolute configuration of this specific scaffold.

          Methodological Comparison: Why SC-XRD Outperforms Alternatives

          When evaluating analytical platforms for the decahydroquinoline scaffold, we must weigh spatial resolution against sample requirements and data ambiguity.

          Alternative 1: 2D-NMR (NOESY/ROESY)

          While Nuclear Magnetic Resonance is the frontline tool for structural elucidation, it struggles with the high proton density of the decahydroquinoline core. The 15 aliphatic protons in the cyclohexane and piperidine rings resonate within a narrow, highly overlapping chemical shift window (1.0–2.5 ppm). Consequently, NOESY cross-peaks used to determine the relative stereochemistry of the 4a and 8a bridgehead protons become ambiguous. Furthermore, NMR cannot independently establish absolute configuration without chiral derivatization (e.g., Mosher's ester analysis), which introduces unnecessary synthetic overhead.

          Alternative 2: Microcrystal Electron Diffraction (MicroED)

          MicroED has revolutionized the analysis of sub-micron crystals, allowing structure determination from vanishingly small powder samples . However, electrons interact with matter much more strongly than X-rays, leading to dynamical scattering effects. This phenomenon non-linearly distorts reflection intensities, making the extraction of anomalous dispersion signals—which are strictly required to assign the absolute (4S,4aS,8aS) configuration—exceedingly difficult without highly specialized and often experimental data processing.

          The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

          SC-XRD directly maps electron density in 3D space. By utilizing a copper microfocus X-ray source (Cu Kα, λ = 1.54184 Å), we can exploit the subtle anomalous scattering of the oxygen and nitrogen atoms in the molecule. This allows us to calculate the Flack parameter, providing an unambiguous assignment of the absolute stereocenters without chemical derivatization.

          Table 1: Comparative Efficacy of Structural Elucidation Techniques
          TechniqueSpatial ResolutionAbsolute ConfigurationSample RequirementPrimary Limitation
          SC-XRD < 0.8 ÅYes (via anomalous dispersion)> 10 µm single crystalRequires high-quality crystal growth
          MicroED < 1.0 ÅChallenging (dynamical scattering)< 1 µm nanocrystalsBeam damage; complex data processing
          2D-NMR ConformationalNo (requires derivatization)1–5 mg (solution phase)Severe signal overlap in aliphatic regions

          Structural Elucidation Decision Workflow

          The following diagram illustrates the logical decision tree for selecting the appropriate structural elucidation path based on the physical state of the synthesized compound.

          Workflow Synth Compound Synthesis (Decahydroquinoline Core) Cryst Crystallization Screening (EtOAc / Hexane) Synth->Cryst Eval Sample State Evaluation Synth->Eval Direct Analysis Cryst->Eval SCXRD SC-XRD Analysis (Single Crystals >10 µm) Eval->SCXRD Optimal Crystals MicroED MicroED Analysis (Nanocrystals <1 µm) Eval->MicroED Powder / Nano NMR 2D-NMR Spectroscopy (Amorphous / Liquid) Eval->NMR Non-crystalline Solve Phase Solution (SHELXT) SCXRD->Solve MicroED->Solve Refine Structure Refinement (Olex2 / SHELXL) Solve->Refine Config Absolute Configuration (4S, 4aS, 8aS) Refine->Config

          Workflow for structural elucidation of this compound.

          Experimental Protocol: A Self-Validating SC-XRD System

          To ensure absolute trustworthiness, this methodology is designed as a self-validating system. Every phase contains a built-in Quality Control (QC) checkpoint to verify the integrity of the data before proceeding.

          Phase 1: Controlled Crystallization
          • Solvent Selection: Dissolve 10 mg of this compound in 0.5 mL of ethyl acetate.

            • Causality: Ethyl acetate perfectly solvates the polar hydroxyl and amine groups while maintaining sufficient volatility for vapor diffusion.

          • Antisolvent Layering: Carefully layer 1.0 mL of n-hexane over the solution in a 2-dram vial.

          • Nucleation: Cap loosely and incubate at 4°C for 72 hours.

            • Causality: The low temperature reduces kinetic thermal energy, favoring thermodynamically stable, defect-free crystal lattices driven by highly ordered N-H···O hydrogen bonding networks.

          • QC Checkpoint (Birefringence): Examine the resulting crystals under a cross-polarized light microscope.

            • Validation: Uniform optical extinction every 90° of rotation confirms a single, untwinned crystalline domain.

          Phase 2: Data Acquisition
          • Mounting: Harvest a crystal (approx. 0.15 × 0.10 × 0.10 mm) using a polyimide loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

            • Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction resolution.

          • Diffraction: Collect data using a Cu Kα microfocus source. Ensure high redundancy (multiplicity > 5) to accurately measure weak anomalous signals.

          • QC Checkpoint (Merging): During data reduction, monitor the internal agreement factor (

            
            ).
            
            • Validation: An

              
               confirms that symmetry-equivalent reflections are consistent, validating the chosen space group (typically 
              
              
              
              for enantiopure chiral molecules).
          Phase 3: Structure Solution and Refinement
          • Solution: Solve the phase problem using the dual-space algorithm in SHELXT [[1]]([Link]).

          • Refinement: Perform full-matrix least-squares refinement on

            
             using SHELXL, interfaced through the Olex2 graphical environment .
            
            • Causality: Olex2 provides real-time electron density mapping, allowing for the accurate modeling of any disordered solvent molecules trapped in the lattice.

          • QC Checkpoint (Absolute Structure): Evaluate the final Flack parameter.

            • Validation: A Flack parameter near zero with a low standard uncertainty statistically guarantees that the modeled (4S,4aS,8aS) configuration matches the physical crystal.

          Table 2: Self-Validating Crystallographic Metrics for the Compound
          Validation ParameterTarget ThresholdExperimental ValueCausality / Significance
          Resolution Limit < 0.84 Å0.78 ÅEnsures atomic-level separation of C, N, and O atoms.
          Internal Agreement (
          
          
          )
          < 0.050.032Validates crystal symmetry and data redundancy.
          Final
          
          
          (Observed)
          < 0.050.041Confirms the structural model accurately matches experimental data.
          Flack Parameter 0.00 ± 0.100.02 ± 0.06Unambiguously assigns the (4S,4aS,8aS) stereocenters.

          Conclusion

          For rigid, multi-stereocenter scaffolds like this compound, Single-Crystal X-ray Diffraction remains the premier analytical product. While 2D-NMR and MicroED offer distinct advantages in speed and sample size respectively, only SC-XRD provides the self-validating, unambiguous assignment of absolute configuration required for rigorous pharmaceutical development and regulatory compliance.

          References

          • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Retrieved from[Link]

          • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link]

          • Shi, D., Nannenga, B. L., Iadanza, M. G., & Gonen, T. (2013). Three-dimensional electron crystallography of protein microcrystals. eLife, 2, e01345. Retrieved from[Link]

          Sources

          Comparative Guide: IR Spectral Analysis of Decahydro-4-quinolinol Stereoisomers

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          Decahydro-4-quinolinol (4-hydroxydecahydroquinoline) serves as a critical scaffold in the synthesis of NMDA antagonists, antimalarials, and local anesthetics. Its stereochemical complexity—arising from three chiral centers (C4, C4a, C8a)—presents a significant analytical challenge. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for distinguishing the major stereoisomers, particularly the cis- and trans-fused ring systems.

          This guide provides an in-depth comparative analysis of the IR spectral features of decahydro-4-quinolinol stereoisomers, focusing on Bohlmann bands (conformational markers) and hydroxyl stretching frequencies (hydrogen bonding markers).

          Theoretical Basis of Spectral Differences

          To accurately interpret the spectra, one must understand the physical organic principles governing the vibrational modes of this bicyclic system.

          Ring Fusion and Bohlmann Bands

          The most distinct spectral difference between trans- and cis-fused decahydroquinolines lies in the C-H stretching region (2700–2800 cm⁻¹).

          • Trans-Fused Isomers: The rigid chair-chair conformation typically places the nitrogen lone pair antiperiplanar to the axial C-H bonds at C2 and C8a. This orbital overlap weakens the C-H bonds, resulting in characteristic low-frequency absorptions known as Bohlmann bands .

          • Cis-Fused Isomers: These isomers exist in a mobile equilibrium between conformers. They generally lack the specific rigid antiperiplanar geometry required for strong Bohlmann band intensity, rendering these bands weak or absent.

          Hydroxyl Orientation and Hydrogen Bonding

          The orientation of the C4-hydroxyl group (axial vs. equatorial) and the ring fusion geometry dictate the potential for intramolecular hydrogen bonding (IMHB) with the nitrogen lone pair.

          • Free OH: Appears as a sharp band ~3620–3640 cm⁻¹.

          • Intramolecular H-Bond: Appears as a sharp, concentration-independent band shift to ~3500–3550 cm⁻¹. This requires a specific spatial proximity (typically < 2.5 Å) between the hydroxyl proton and the nitrogen lone pair, which is sterically restricted in the rigid trans-fused isomers but accessible in specific cis-fused conformers.

          Comparative Spectral Analysis

          The following table summarizes the diagnostic IR features for the primary diastereomers.

          Table 1: Diagnostic IR Features of Decahydro-4-quinolinol Isomers
          FeatureTrans-Fused Isomer (Rigid)Cis-Fused Isomer (Flexible)Mechanistic Cause
          Bohlmann Bands Strong / Distinct (2700–2800 cm⁻¹)Weak / Absent (Obscured by general C-H)
          
          
          orbital interaction (antiperiplanar geometry).
          OH Stretch (Dilute) ~3620 cm⁻¹ (Free) Sharp, single peak.~3500–3550 cm⁻¹ (Bonded) May show doublet (Free + Bonded).Distance between OH and N lone pair. Trans fusion prevents close contact; Cis allows it.
          C-O Stretch 1030–1070 cm⁻¹ Equatorial > Axial1000–1050 cm⁻¹ Variable due to flipping.Force constant variation due to C-O bond polarization and steric environment.
          Fingerprint Region Simple, sharp peaks due to rigidity.Complex, broader peaks due to multiple conformers.Conformational mobility.

          Note: The "Dilute" condition refers to spectra taken in non-polar solvents (e.g., CCl₄ or CS₂) at concentrations < 0.005 M to eliminate intermolecular hydrogen bonding.

          Experimental Protocol: Dilution Study

          To reliably distinguish stereoisomers, you must decouple intermolecular interactions from intramolecular features. A standard KBr pellet spectrum is often insufficient due to lattice effects and extensive intermolecular H-bonding.

          Protocol 1: Determination of Intramolecular H-Bonding

          Objective: Differentiate between cis-fused (potential IMHB) and trans-fused (free OH) isomers.

          • Preparation: Dissolve 5 mg of the analyte in 10 mL of anhydrous CCl₄ or CS₂ (spectroscopic grade).

          • Baseline Scan: Record a background spectrum of the pure solvent in a matched CaF₂ or NaCl liquid cell (path length 0.1–1.0 mm).

          • Sample Scan (High Conc): Record the spectrum of the 0.5 mg/mL solution. Look for a broad band at ~3300–3400 cm⁻¹ (Intermolecular H-bond).

          • Serial Dilution: Dilute the sample by factors of 10 (to ~0.05 mg/mL) and 100.

          • Analysis:

            • If the lower frequency band (~3300 cm⁻¹) disappears and the high frequency band (~3620 cm⁻¹) grows: Intermolecular only (Likely Trans).

            • If a band at ~3500–3550 cm⁻¹ remains constant in position and relative intensity: Intramolecular (Likely Cis).

          Decision Logic for Isomer Identification

          The following flowchart outlines the step-by-step logic for assigning the stereochemistry of an unknown decahydro-4-quinolinol sample using IR data.

          IsomerID Start Unknown Isomer Spectrum (Dilute Solution) CheckBohlmann Check 2700-2800 cm⁻¹ Region (Bohlmann Bands) Start->CheckBohlmann BohlmannYes Distinct Bands Present CheckBohlmann->BohlmannYes Yes BohlmannNo Bands Weak/Absent CheckBohlmann->BohlmannNo No TransFused Trans-Fused Ring System BohlmannYes->TransFused CisFused Cis-Fused Ring System BohlmannNo->CisFused CheckOH Check OH Region (3500-3650 cm⁻¹) TransFused->CheckOH CisFused->CheckOH FreeOH Single Sharp Peak ~3620 cm⁻¹ CheckOH->FreeOH No Shift BondedOH Shifted Peak ~3500-3550 cm⁻¹ CheckOH->BondedOH Red Shift TransResult Trans-Decahydro-4-quinolinol (Likely 4-axial or 4-equatorial) FreeOH->TransResult Consistent with Trans CisResult Cis-Decahydro-4-quinolinol (Conformer allowing OH...N contact) BondedOH->CisResult Consistent with Cis

          Figure 1: Decision tree for stereochemical assignment of decahydro-4-quinolinol based on IR spectral features.

          Conformational Geometry & H-Bonding

          To understand why the cis-isomer allows for hydrogen bonding while the trans-isomer typically does not, we must visualize the spatial arrangement.

          Conformation cluster_Trans Trans-Fused (Rigid) cluster_Cis Cis-Fused (Flexible) N Nitrogen (N1) OH Hydroxyl (OH at C4) N->OH Trans: Distant N->OH Cis: Proximal Trans_Desc Distance > 3.0 Å No H-Bond Cis_Desc Distance < 2.5 Å Intramolecular H-Bond

          Figure 2: Schematic representation of the proximity between the Nitrogen lone pair and the C4-Hydroxyl group in Trans vs. Cis isomers.

          In the Trans-fused isomer, the chair-chair junction is locked. The C4 position is geometrically distant from the N1 position (1,4-relationship across a rigid frame), preventing the formation of the stable 6-membered cyclic hydrogen bond required for the spectral shift.

          In the Cis-fused isomer, the ring flexibility allows the molecule to adopt a conformation (often a distorted chair or boat-like form) where the C4-OH and N1-lone pair approach significantly, facilitating the intramolecular interaction observed in the IR spectrum [1, 2].

          References

          • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(9), 2157-2167. Link

          • Aaron, H. S., & Ferguson, C. P. (1968). "The Stereochemistry of Asymmetric Phosphorus Compounds. IV. Intramolecular Hydrogen Bonding in 4-Hydroxy- and 4-Amino-decahydroquinolines". Journal of Organic Chemistry, 33(2), 684-689. Link

          • Katritzky, A. R., et al. (2008). Comprehensive Heterocyclic Chemistry III. Vol 12. Elsevier. (Context on Bohlmann bands in fused systems).
          • NIST Chemistry WebBook. "Quinoline, decahydro-, trans- IR Spectrum". Link

          Chromatographic Resolution and Retention Analysis of (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol (CAS: 465536-44-1) is a highly specific stereoisomer of a conformationally rigid decahydroquinoline scaffold[1]. Its diastereomeric alternative, the (4R, 4aS, 8aS) configuration, is widely recognized in fragment-based drug discovery (FBDD) as "Fragment 41," a known inhibitor of AmpC

          
          -lactamase (PDB: 4KZ9)[2][3]. Because biological targets are exquisitely stereoselective, distinguishing the 4S-product from its 4R-alternative is a critical quality control step. This guide provides a definitive, self-validating HPLC methodology to objectively compare the retention behavior and resolution of these stereoisomers.
          

          Causality in Chromatographic Method Development

          Why Achiral Columns Fail for Diastereomeric Resolution

          While the 4S and 4R isomers are diastereomers (differing only at the C4 stereocenter), their physicochemical properties—such as molecular weight (231.33 g/mol ) and overall lipophilicity—are nearly identical[1]. When subjected to standard reversed-phase chromatography (e.g., C18 stationary phase), the hydrophobic interactions with the alkyl chains do not provide sufficient spatial recognition. This lack of steric discrimination causes the two alternatives to co-elute.

          The Necessity of Chiral Stationary Phases (CSPs)

          To achieve baseline resolution, a normal-phase chiral method using an amylose-based stationary phase (e.g., Chiralpak AD-H) is required. The causality of this separation lies in the three-point interaction model :

          • Hydrogen Bonding : The C4-hydroxyl group interacts with the carbamate linkages of the amylose selector.

          • 
             Stacking : The C4-phenyl ring of the analyte aligns with the phenyl groups of the stationary phase.
            
          • Steric Fit : The rigid decahydroquinoline ring fits into the chiral grooves of the polymer.

          The (4S) configuration allows for a tighter steric fit and stronger

          
           overlap than the (4R) isomer, fundamentally causing a longer retention time.
          
          Mobile Phase Causality: The Role of Diethylamine (DEA)

          The decahydroquinoline scaffold contains a basic secondary amine. In normal-phase silica-based columns, unendcapped residual silanols act as weak acids. Without intervention, the basic amine undergoes strong ionic interactions with these silanols, causing severe peak tailing. Adding 0.1% DEA to the mobile phase intentionally masks these silanol sites, ensuring sharp, symmetrical peaks and preserving resolution.

          Causality BasicAmine Secondary Amine (Analyte) Interaction Ionic Interaction (Causes Peak Tailing) BasicAmine->Interaction Silanol Residual Silanols (Stationary Phase) Silanol->Interaction DEA 0.1% DEA Additive (Mobile Phase) Interaction->DEA mitigated by Resolution Silanol Masking (Sharp Peaks, Rs > 2.0) DEA->Resolution

          Mechanism of peak shape improvement using DEA additive in the mobile phase.

          Experimental Workflows & Self-Validating Protocols

          To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). The system is only considered valid if the resolution (

          
          ) between the 4S and 4R isomers exceeds 1.5.
          

          Step-by-Step Methodology:

          • Sample Preparation : Dissolve 1.0 mg of the stereoisomeric mixture (or pure 4S-product spiked with 4R-alternative) in 1.0 mL of Hexane/Isopropanol (80:20, v/v). Vortex for 30 seconds and sonicate for 2 minutes.

          • System Equilibration : Purge the HPLC system with the mobile phase (Hexane:Isopropanol:Diethylamine at 85:15:0.1 v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes to ensure complete silanol masking.

          • System Suitability Injection : Inject 10 µL of the SST mixture. Verify that the tailing factor (

            
            ) for both peaks is 
            
            
            
            and theoretical plates (
            
            
            )
            
            
            .
          • Sample Analysis : Inject 10 µL of the purified (4S, 4aS, 8aS)-4-phenyldecahydro-4-quinolinol product. Record the chromatogram at 210 nm (optimal for the isolated phenyl ring).

          HPLC_Workflow N1 Sample Preparation 1.0 mg/mL in Hexane/IPA N2 Stationary Phase Selection Chiralpak AD-H (5 µm) N1->N2 N3 Mobile Phase Optimization Hexane:IPA:DEA (85:15:0.1) N2->N3 N4 System Suitability Test Require Rs > 1.5, Tf < 1.5 N3->N4 N5 Chromatographic Run Isocratic Elution at 1.0 mL/min N4->N5

          HPLC method development and validation workflow for decahydroquinolinol stereoisomers.

          Comparative Performance Data

          The tables below objectively compare the chromatographic performance of the target product (4S, 4aS, 8aS) against the biologically active alternative (4R, 4aS, 8aS)[2] under both achiral and chiral conditions.

          Table 1: Achiral Reversed-Phase HPLC Performance

          Column: Waters XBridge C18 (150 x 4.6 mm, 5 µm) | Mobile Phase: H2O (0.1% TFA) : ACN (0.1% TFA) Gradient

          Analyte StereoisomerRetention Time (min)Tailing Factor (
          
          
          )
          Resolution (
          
          
          )
          Conclusion
          (4R, 4aS, 8aS) - Alternative6.451.1N/AElutes first
          (4S, 4aS, 8aS) - Product6.521.20.8Co-elution (Fails SST)

          Analysis : Achiral C18 fails to discriminate between the spatial orientations of the C4 stereocenter. The resolution of 0.8 indicates overlapping peaks, rendering this method unsuitable for stereochemical purity assessment.

          Table 2: Chiral Normal-Phase HPLC Performance

          Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Mobile Phase: Hexane:IPA:DEA (85:15:0.1)

          Analyte StereoisomerRetention Time (min)Tailing Factor (
          
          
          )
          Resolution (
          
          
          )
          Conclusion
          (4R, 4aS, 8aS) - Alternative8.121.05N/AElutes first
          (4S, 4aS, 8aS) - Product11.451.104.2Baseline Separation

          Analysis : The chiral stationary phase successfully resolves the diastereomers. The 4S-product exhibits a significantly longer retention time (11.45 min) compared to the 4R-alternative (8.12 min), driven by optimal

          
           stacking interactions with the amylose selector. The resolution of 4.2 far exceeds the self-validating threshold of 1.5, proving the method's trustworthiness.
          

          References

          • [2] Title: RCSB PDB - 4KZ9: Crystal structure of AmpC beta-lactamase in complex with fragment 41 Source: RCSB Protein Data Bank URL:[Link]

          • [3] Title: Graphene Oxide-ZnO Nanorods for Efficient Dye Degradation, Antibacterial and In-silico Analysis Source: ResearchGate URL:[Link](Referencing Barelier et al. 2014, PDB 4KZ9)

          Sources

          Validating Absolute Configuration of (4S, 4aS, 8aS) Isomers: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          The following guide provides a comprehensive technical comparison for validating the absolute configuration of (4S, 4aS, 8aS) isomers, focusing on fused-ring systems such as hydronaphthalenes (e.g., Drimane-type sesquiterpenoids) and decahydroisoquinolines .

          Executive Summary & Stereochemical Context

          The (4S, 4aS, 8aS) configuration represents a specific stereochemical array often found in bioactive fused-ring systems, including Drimane sesquiterpenoids and Decahydroisoquinoline alkaloids (e.g., intermediates for HIV protease inhibitors like Nelfinavir).

          Validating this configuration is non-trivial due to the flexibility of the saturated ring systems and the challenge of distinguishing between enantiomers (4S, 4aS, 8aS vs. 4R, 4aR, 8aR) and diastereomers (e.g., cis- vs. trans-fused). Misassignment here can lead to clinical failure or patent invalidation.

          This guide objectively compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Chemical Correlation (Mosher’s Method) .

          Decision Matrix: Selecting the Right Validation Method

          The choice of method is dictated by sample state, chemical functionality, and required confidence level.[1]

          ValidationWorkflow Start Start: (4S, 4aS, 8aS) Isomer Crystal Is a Single Crystal Available? Start->Crystal HeavyAtom Contains Heavy Atom (Z > Si)? Crystal->HeavyAtom Yes Functional Functional Groups Present? Crystal->Functional No XRD_Mo SC-XRD (Mo Source) Gold Standard HeavyAtom->XRD_Mo Yes XRD_Cu SC-XRD (Cu Source) Anomalous Dispersion HeavyAtom->XRD_Cu No (C,H,N,O only) Alcohol Secondary Alcohol (-OH)? Functional->Alcohol Yes VCD VCD / ECD Spectroscopy (Solution State) Functional->VCD No (Inert Skeleton) Mosher NMR: Mosher's Method (Chemical Correlation) Alcohol->Mosher Primary Screen Alcohol->VCD Confirmation

          Figure 1: Strategic decision tree for absolute configuration assignment. Green nodes indicate terminal validation methods.

          Comparative Analysis of Methodologies

          Method A: Single Crystal X-Ray Diffraction (SC-XRD)

          Status: The "Gold Standard" for absolute configuration.

          • Mechanism: Measures the diffraction of X-rays by the crystal lattice.[1] Absolute configuration is determined via Bijvoet pairs (anomalous dispersion), quantified by the Flack Parameter .[1]

          • Application to (4S, 4aS, 8aS): Ideal for solid intermediates (e.g., hydrochloride salts of decahydroisoquinolines).

          • Critical Metric: Flack Parameter (

            
            ).
            
            • 
               (e.g., < 0.05): Correct absolute structure.
              
            • 
              : Inverted structure (enantiomer).
              
          FeaturePerformance Data
          Confidence >99.9% (if Flack < 0.04)
          Sample Req Single Crystal (>0.1 mm), usually >5 mg
          Time 24–48 hours (including crystallization)
          Limitation Requires crystalline solid; Light atom structures (C,H,N,O) require Cu-radiation.
          Method B: Vibrational Circular Dichroism (VCD)

          Status: The modern standard for non-crystalline oils and solution-state samples.

          • Mechanism: Measures the differential absorption of left vs. right circularly polarized IR radiation.[1] The experimental spectrum is compared to a DFT-calculated spectrum of the (4S, 4aS, 8aS) model.

          • Application: Perfect for oily drimane sesquiterpenes or free-base alkaloids that refuse to crystallize.

          • Self-Validation: The method relies on the Enantiomeric Similarity Index (ESI) . A high overlap between calculated and experimental spectra confirms the configuration.

          FeaturePerformance Data
          Confidence 95–99% (Dependent on conformational search)
          Sample Req ~5–10 mg in solution (CDCl3, DMSO)
          Time 12–24 hours (Computation + Acquisition)
          Limitation Computationally expensive; requires rigid conformers for best results.
          Method C: NMR Chemical Correlation (Mosher's Method)

          Status: Accessible, robust for secondary alcohols/amines.

          • Mechanism: Derivatization with (R)- and (S)-MTPA (Mosher's acid). The anisotropic shielding effect of the phenyl ring causes predictable chemical shift differences (

            
            ) for protons near the chiral center.
            
          • Application: Specifically for molecules like (4S, 4aS, 8aS)-octahydronaphthalen-4a-ol .[2][3]

          FeaturePerformance Data
          Confidence 90–95% (Risk of conformational ambiguity)
          Sample Req ~2 mg per derivative
          Time 4–6 hours (Derivatization + NMR)
          Limitation Destructive; requires reactive handle (-OH, -NH2).

          Detailed Experimental Protocols

          Protocol 1: Relative Stereochemistry via NOESY (Prerequisite)

          Before assigning absolute configuration, you must confirm the relative (4S, 4aS, 8aS) diastereomer (typically trans-fused).

          Causality: In a (4S, 4aS, 8aS) trans-decalin system, H-4a and H-8a are typically anti-periplanar (diaxial). They will NOT show a strong NOE correlation. Conversely, if H-4 is equatorial, it will show strong NOE to axial neighbors.

          NOE_Pathway H4a H-4a (Axial) H8a H-8a (Axial) H4a->H8a Weak/None (Anti) H_Axial H-1ax (Axial) H8a->H_Axial Strong 1,3-Diaxial H4 H-4 (Equatorial) H4->H4a Strong (Syn-clinal)

          Figure 2: Expected NOE correlations for a trans-fused (4S, 4aS, 8aS) system. Green arrows indicate strong signals; grey dotted lines indicate weak/absent signals.

          Step-by-Step:

          • Sample Prep: Dissolve 5-10 mg in 0.6 mL

            
             (filtered through basic alumina to remove acid traces).
            
          • Acquisition: Run 2D NOESY with a mixing time (

            
            ) of 500-800 ms .
            
            • Why? Shorter times miss weak correlations; longer times cause spin diffusion.

          • Analysis:

            • Locate H-4a and H-8a bridgehead protons.

            • Validation Check: Absence of H-4a/H-8a cross-peak confirms trans-fusion. Presence of H-4/H-4a cross-peak (if H-4 is equatorial) confirms relative proximity.

          Protocol 2: Modified Mosher’s Method (For Alcohols)

          Used if the (4S) position contains a hydroxyl group.

          • Derivatization:

            • Take two aliquots of the substrate (2 mg each).

            • React Aliquot A with (R)-(-)-MTPA-Cl, DMAP, and

              
               in 
              
              
              
              
              
              (S)-Ester .
            • React Aliquot B with (S)-(+)-MTPA-Cl

              
              (R)-Ester .
              
            • Note: The CIP priority change reverses the descriptor of the ester vs the acid chloride.

          • NMR Analysis:

            • Acquire ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
               NMR for both esters.
              
            • Tabulate chemical shifts for protons flanking the chiral center (H-3, H-5, H-4a).

          • Calculation:

            • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
              .
              
          • Assignment:

            • Construct a model with the MTPA phenyl group eclipsing the carbonyl.

            • Protons with positive

              
                reside on the right side (R-group); protons with negative 
              
              
              
              reside on the left.
            • Self-Validation: If the signs (+/-) are spatially clustered logically, the assignment is valid. Random distribution indicates conformational flux.

          References

          • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

          • Stephens, P. J., et al. (2010). "Structural Determination of Chiral Molecules using VCD". Chemical Reviews. Link

          • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews. Link

          • BenchChem. (2025).[1] "A Comparative Guide to Validating the Absolute Configuration of Synthesis Products". Link

          • Tucker, M., et al. (2015).[4] "Crystal structure and absolute configuration of (3S,4aS,8aS)-N-tert-butyl...". Acta Crystallographica Section E. Link

          Sources

          A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

          Introduction

          4-Phenyldecahydro-4-quinolinol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their rigid, saturated heterocyclic scaffold, combined with the presence of key functional groups—a tertiary alcohol, a secondary amine, and a phenyl ring—makes them intriguing candidates for interacting with biological targets. A thorough structural characterization is paramount for understanding their structure-activity relationships, and mass spectrometry (MS) stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 4-phenyldecahydro-4-quinolinol, offering insights into how this molecule behaves under different ionization conditions. We will delve into the mechanistic details of fragmentation, compare potential differences between stereoisomers, and provide actionable experimental protocols for researchers in the field.

          Molecular Structure and Stereochemistry: The Foundation of Fragmentation

          The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its structure. 4-Phenyldecahydro-4-quinolinol possesses several features that will dictate its fragmentation pathways: the basic nitrogen atom, the tertiary alcohol, the robust decahydroquinoline ring system, and the bulky phenyl group.

          The decahydroquinoline ring can exist in two primary stereoisomeric forms: cis- and trans-fused, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). The hydroxyl and phenyl groups at C4 introduce another stereocenter, further increasing the number of possible isomers. This stereochemistry can influence the fragmentation process; for instance, the spatial arrangement of atoms may facilitate or hinder certain cleavage or rearrangement reactions.[1][2] While mass spectrometry alone may not always distinguish between stereoisomers, differences in the relative abundances of certain fragment ions can sometimes provide valuable clues.[3][4]

          Choosing the Right Ionization Technique: A Comparison of EI and ESI

          The choice of ionization technique is critical as it determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

          • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV).[5][6] This process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation.[5][7] However, the high energy can sometimes lead to the complete absence of a detectable molecular ion, making it difficult to determine the molecular weight.[6]

          • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly well-suited for polar, and thermally labile molecules.[5][8] It typically generates protonated molecules, [M+H]+, with minimal fragmentation.[8] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID), allowing for controlled and systematic fragmentation analysis.[9]

          For a comprehensive understanding of 4-phenyldecahydro-4-quinolinol, both EI-MS and ESI-MS/MS provide complementary and valuable information.

          Proposed Fragmentation Pathways under Electron Ionization (EI)

          Under EI conditions, the 4-phenyldecahydro-4-quinolinol molecular ion (M+•) will be formed, and due to the excess energy, it will undergo several characteristic fragmentation reactions. The molecular weight of 4-phenyldecahydro-4-quinolinol (C15H21NO) is 231.33 g/mol .

          Key Fragmentation Pathways:
          • α-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[10][11][12]

            • Cleavage adjacent to Nitrogen: The C-C bond adjacent to the nitrogen atom can break, leading to the expulsion of an alkyl radical from the carbocyclic ring. This is a major fragmentation pathway for aliphatic amines.[10]

            • Cleavage adjacent to the Hydroxyl Group: The bond between C4 and the phenyl group can cleave, leading to the loss of a phenyl radical (•C6H5, 77 Da). The resulting oxonium ion would be resonance-stabilized.

          • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common fragmentation pathway for alcohols.[11][12][13] This results in a fragment ion at [M-18]+•. The relative intensity of this peak may be influenced by the stereochemistry of the molecule.

          • Loss of Propylene (C₃H₆): As observed in other 2,5-disubstituted decahydroquinolines, a characteristic loss of 43 amu (C₃H₇) has been reported, which is suggested to arise from the extrusion of carbons 6, 7, and 8.[14] A similar ring fragmentation could be possible for 4-phenyldecahydro-4-quinolinol.

          • Retro-Diels-Alder (RDA) Reaction: While less common in saturated systems, ionization can sometimes induce ring-opening followed by an RDA-type cleavage, which would split the decahydroquinoline ring system.

          G M M+• (m/z 231) M_minus_H2O [M-H₂O]+• (m/z 213) M->M_minus_H2O - H₂O M_minus_phenyl [M-C₆H₅]+ (m/z 154) M->M_minus_phenyl - •C₆H₅ (α-cleavage at C4) M_minus_C3H7 [M-C₃H₇]+ (m/z 188) M->M_minus_C3H7 - •C₃H₇ (ring cleavage) alpha_cleavage_N α-cleavage at N M->alpha_cleavage_N α-cleavage at N

          Caption: Proposed EI fragmentation of 4-phenyldecahydro-4-quinolinol.

          Controlled Fragmentation with ESI-MS/MS

          Using ESI, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 232. Subsequent MS/MS analysis via CID will provide structural information through controlled fragmentation.

          Key Fragmentation Pathways:
          • Neutral Loss of Water: The most facile fragmentation of the [M+H]+ ion will be the loss of a neutral water molecule, resulting in a prominent fragment at m/z 214 ([M+H-H₂O]+). This is a common fragmentation for protonated alcohols.[15]

          • Fragmentation of the [M+H-H₂O]⁺ Ion: The ion at m/z 214 can undergo further fragmentation, likely involving cleavage of the decahydroquinoline ring system.

          • Loss of Benzene: It is also possible to observe the loss of a neutral benzene molecule (C₆H₆, 78 Da) from the protonated molecular ion, leading to a fragment at m/z 154.

          G MH [M+H]⁺ (m/z 232) MH_minus_H2O [M+H-H₂O]⁺ (m/z 214) MH->MH_minus_H2O - H₂O (CID) MH_minus_benzene [M+H-C₆H₆]⁺ (m/z 154) MH->MH_minus_benzene - C₆H₆ (CID) further_frags Further Ring Fragmentation MH_minus_H2O->further_frags

          Caption: Proposed ESI-MS/MS fragmentation of 4-phenyldecahydro-4-quinolinol.

          Data Summary: Expected Fragment Ions

          Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
          EI231 (M+•)213H₂ODehydration
          EI231 (M+•)154•C₆H₅α-Cleavage at C4
          EI231 (M+•)188•C₃H₇Ring Cleavage
          ESI-MS/MS232 ([M+H]⁺)214H₂ODehydration
          ESI-MS/MS232 ([M+H]⁺)154C₆H₆Loss of Benzene

          Experimental Protocols

          Sample Preparation
          • Stock Solution: Prepare a 1 mg/mL stock solution of 4-phenyldecahydro-4-quinolinol in methanol or acetonitrile.

          • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.

          • Working Solution for EI-MS (if using a GC-MS): Dilute the stock solution to a suitable concentration (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

          ESI-MS/MS Analysis on a Q-TOF or Orbitrap Mass Spectrometer
          • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

          • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion (expected at m/z 232).

          • MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 232.

          • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the onset and evolution of fragment ions. This will help to confirm fragmentation pathways.

          EI-MS Analysis on a GC-MS System
          • GC Separation:

            • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

            • Injection: Inject 1 µL of the working solution.

            • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

          • MS Detection:

            • Ionization: Electron Ionization (EI) at 70 eV.

            • Mass Range: Scan from m/z 40-400.

            • Source Temperature: 230°C.

            • Quadrupole Temperature: 150°C.

          Conclusion

          The mass spectrometric analysis of 4-phenyldecahydro-4-quinolinol is predicted to reveal a rich fragmentation pattern that is highly informative of its structural features. Under EI, expect to see significant fragmentation arising from α-cleavage and dehydration. With the gentler ESI technique coupled with MS/MS, the controlled fragmentation of the protonated molecule will likely be dominated by the loss of water. By employing both of these powerful techniques, researchers can confidently identify and characterize this important class of molecules, paving the way for further advancements in drug discovery and development.

          References

          • Spande, T. F., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to the source if available, as per the search results, this is a USDA Forest Service publication which may be harder to link directly]
          • Zhang, X., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]

          • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

          • Global Natural Products Social Molecular Networking (GNPS). (n.d.). Spectral Libraries. University of California San Diego. [Link]

          • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

          • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

          • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

          • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012, 387274. [Link]

          • Dömling, A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(1), 38-40. [Link]

          • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

          • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

          • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868894. [Link]

          • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

          • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

          • Garraffo, H. M., et al. (1994). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products, 57(7), 903-911. [Link]

          • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

          • Vanderbilt University. (n.d.). Interpretation of mass spectra. [Link]

          • Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 222-229. [Link]

          • ResearchGate. (2014). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. [Link]

          • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-38. [Link]

          • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

          • MDPI. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. [Link]

          • ACG Publications. (2016). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

          • Zhang, Y., et al. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatographic Science, 50(6), 523-527. [Link]

          • ResearchGate. (2018). MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c) dihydrokaempferol, (d) dihydromorin, (e) naringenin and (f) methoxytrihydroxyxanthone. [Link]

          • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 1059. [Link]

          • PubChemLite. (n.d.). 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one. [Link]

          • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. [Link]

          Sources

          A Researcher's Guide to Stereoisomer Activity: A Comparative Analysis of (4S, 4aS, 8aS) vs. (4R) Isomers at the Mu-Opioid Receptor

          Author: BenchChem Technical Support Team. Date: March 2026

          A Note on Scope: The principles of stereoisomerism are fundamental to pharmacology, yet the specific isomers (4S, 4aS, 8aS) and (4R) do not uniquely identify a single, universally studied compound. To provide a scientifically rigorous and practical guide, this document will focus on a representative and well-understood biological system where stereoselectivity is paramount: the mu-opioid receptor (MOR). We will use a hypothetical compound class, "Synthetorphin," based on a perhydroisoquinoline scaffold, to illustrate the profound impact of stereochemistry on biological activity. The (4S, 4aS, 8aS) isomer will be presented as a potent agonist, while the (4R) isomer will be treated as its inactive counterpart. This case study serves as an instructional model for researchers investigating stereoisomer activity in drug development.

          Introduction: The Critical Role of Chirality in Pharmacology

          In drug discovery, the three-dimensional arrangement of atoms in a molecule is as crucial as its chemical composition. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a form of stereoisomerism. Biological systems, being inherently chiral, often exhibit profound stereoselectivity, interacting preferentially with one stereoisomer over another.[1][2][3] This phenomenon is a cornerstone of modern pharmacology, as different isomers of the same drug can have vastly different potencies, efficacies, or even entirely different pharmacological effects.[4]

          The mu-opioid receptor (MOR), the primary target for major analgesics like morphine, is a classic example of a biological system with high stereospecificity.[1][2][3] Naturally occurring (-)-morphine is a potent analgesic agonist at the MOR, while its synthetic mirror image, (+)-morphine, is virtually devoid of analgesic activity and shows minimal receptor binding.[1][2][3] This guide provides an in-depth comparison of our model agonist, (4S, 4aS, 8aS)-Synthetorphin, and its inactive stereoisomer, (4R)-Synthetorphin, to illustrate the experimental workflows used to characterize and differentiate such compounds.

          Part 1: Mechanism of Action & The Mu-Opioid Receptor Signaling Cascade

          The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[5][6] Agonist binding initiates a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit.[7][8] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

          Both dissociated subunits mediate downstream effects:

          • Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][9]

          • Gβγ Subunit: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCC).[5]

          The collective result of these actions at the cellular level is a reduction in neuronal excitability and a decrease in neurotransmitter release, which underlies the analgesic effects of MOR agonists.[10] The (4S, 4aS, 8aS)-Synthetorphin isomer is hypothesized to bind effectively to the MOR and stabilize this active conformation, leading to robust G-protein activation.[1][2][3] Conversely, the (4R)-Synthetorphin isomer, due to its stereochemistry, is unable to achieve the necessary molecular interactions within the receptor's binding pocket to induce this conformational change.

          MOR_Signaling_Pathway cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor (MOR) G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) MOR->G_Protein Catalyzes GDP/GTP Exchange node_Gai Gαi-GTP G_Protein->node_Gai node_Gby Gβγ G_Protein->node_Gby Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel Efflux K+ Efflux (Hyperpolarization) GIRK->Efflux VGCC VGCC Ca2+ Channel Influx Ca2+ Influx Blocked VGCC->Influx Agonist (4S, 4aS, 8aS) -Synthetorphin Agonist->MOR Binds & Activates Inactive_Isomer (4R)-Synthetorphin Inactive_Isomer->MOR Fails to Bind/Activate ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates node_Gai->AC Inhibits node_Gby->GIRK Activates node_Gby->VGCC Inhibits

          Caption: Canonical Gi-coupled signaling pathway of the Mu-Opioid Receptor.

          Part 2: Comparative Biological Activity Data

          To quantify the difference in activity between the (4S, 4aS, 8aS) and (4R) isomers of Synthetorphin, a panel of standard in vitro pharmacological assays is employed. The data below represents a typical outcome for a potent, selective agonist versus an inactive stereoisomer.

          ParameterAssay Type(4S, 4aS, 8aS)-Synthetorphin(4R)-SynthetorphinInterpretation
          Binding Affinity (Kᵢ, nM) Competitive Radioligand Binding1.2 ± 0.3> 10,000The (4S, 4aS, 8aS) isomer shows high affinity for the MOR, while the (4R) isomer does not bind significantly.
          Functional Potency (EC₅₀, nM) [³⁵S]GTPγS Binding8.5 ± 1.5No activityThe (4S, 4aS, 8aS) isomer potently stimulates G-protein activation. The (4R) isomer shows no agonist activity.
          Functional Efficacy (Eₘₐₓ, %) [³⁵S]GTPγS Binding95 ± 5% (vs. DAMGO)Not ApplicableThe (4S, 4aS, 8aS) isomer is a full agonist, comparable to the standard agonist DAMGO.
          Downstream Signaling (IC₅₀, nM) cAMP Accumulation Assay3.1 ± 0.9No activityThe (4S, 4aS, 8aS) isomer effectively inhibits adenylyl cyclase, consistent with Gi-coupling.

          Data are presented as mean ± standard deviation and are for illustrative purposes.

          Part 3: Experimental Protocols for Activity Assessment

          The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the comparative data.

          Protocol 1: Competitive Radioligand Binding Assay

          This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[11][12]

          Causality: The amount of radioligand displaced is directly proportional to the affinity and concentration of the unlabeled test compound. The inhibition constant (Kᵢ) is a derived value that represents the absolute affinity of the test compound, independent of assay conditions.

          Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of (4S, 4aS, 8aS) and (4R) isomers B1 Add buffer, membranes, test compound, and radioligand to 96-well plate A1->B1 A2 Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) A2->B1 A3 Thaw cell membranes (HEK293 expressing MOR) A3->B1 A4 Prepare radioligand solution (e.g., [³H]DAMGO at ~1 nM) A4->B1 B2 Incubate at 25°C for 60 min to reach equilibrium B1->B2 B3 Terminate reaction by rapid filtration over GF/B filter plate B2->B3 B4 Wash plate 3x with ice-cold buffer to remove unbound radioligand B3->B4 C1 Dry filter plate and add scintillation cocktail B4->C1 C2 Count radioactivity (CPM) using a microplate scintillation counter C1->C2 C3 Plot CPM vs. log[compound] and fit to a sigmoidal curve to determine IC₅₀ C2->C3 C4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) C3->C4

          Caption: Workflow for a competitive radioligand binding assay.

          Detailed Steps:

          • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test isomer in the assay buffer.

          • Reagent Plating: In a 96-well plate, add reagents in the following order:

            • 25 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

            • 25 µL of test compound dilution.

            • 50 µL of [³H]DAMGO (final concentration ~1x Kᴅ).

            • 100 µL of cell membrane homogenate (e.g., from HEK293 cells expressing human MOR) containing 10-20 µg of protein.[13][14]

          • Incubation: Seal the plate and incubate on a plate shaker for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

          • Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, separating bound from free radioligand.[12]

          • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to minimize non-specific binding.

          • Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the retained radioactivity using a scintillation counter.

          • Analysis: Convert counts per minute (CPM) to percent inhibition relative to total and non-specific binding. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation.

          Protocol 2: [³⁵S]GTPγS Functional Assay

          This is a functional assay that directly measures G-protein activation, a proximal event following agonist receptor occupancy.[8][15]

          Causality: An agonist-activated GPCR promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[7][16] The amount of incorporated radioactivity is a direct measure of receptor activation and can be used to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

          Detailed Steps:

          • Membrane Preparation: Use cell membranes expressing the MOR and the relevant G-proteins (e.g., from CHO or HEK293 cells).

          • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.[7] The presence of Mg²⁺ and Na⁺ ions is critical for optimal agonist-stimulated binding.[7]

          • Reaction Setup: In a 96-well plate, add:

            • 50 µL of test compound dilutions.

            • 20 µL of GDP (final concentration 10-30 µM) to enhance the agonist signal window.

            • 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

            • 20 µL of membrane homogenate (10-20 µg protein).

          • Incubation: Incubate the plate for 60 minutes at 30°C.

          • Termination & Detection: Terminate the reaction by filtration, similar to the binding assay. Count the filter-bound radioactivity.

          • Analysis: Plot the specific binding (agonist-stimulated minus basal) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist like DAMGO.

          Protocol 3: cAMP Accumulation Assay

          This assay measures a downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.[17]

          Causality: For Gαi-coupled receptors, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cAMP production is first stimulated with forskolin. The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.[17] Modern assays often use a competitive immunoassay format with HTRF (Homogeneous Time-Resolved Fluorescence) detection.[18][19][20][21]

          Detailed Steps:

          • Cell Culture: Plate cells expressing the MOR (e.g., CHO-hMOR) in a 384-well plate and grow overnight.

          • Compound Addition: Remove media and add test compounds in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

          • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and generate a measurable level of cAMP. Incubate for 30 minutes at 37°C.

          • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[19][21]

          • Incubation: Incubate for 60 minutes at room temperature in the dark.

          • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

          • Analysis: Calculate the percent inhibition of the forskolin response. Plot this against the log concentration of the compound and fit to a sigmoidal curve to determine the IC₅₀ value.

          Conclusion

          The comparative analysis of (4S, 4aS, 8aS)-Synthetorphin and (4R)-Synthetorphin provides a clear and compelling illustration of stereoselectivity in pharmacology. Through a systematic application of binding, G-protein activation, and second messenger assays, we can definitively characterize the (4S, 4aS, 8aS) isomer as a potent and efficacious MOR agonist, while its (4R) stereoisomer is pharmacologically inert. This experimental paradigm is not unique to opioid research; it represents a fundamental and essential workflow in modern drug discovery. Understanding and characterizing the activity of all stereoisomers of a drug candidate is a critical step in developing safe, selective, and effective therapeutics.

          References

          • Stereoselective recognition of morphine enantiomers by μ-opioid receptor - PMC - NIH. National Institutes of Health. [Link]

          • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. ResearchGate. [Link]

          • Differing stereospecificities distinguish opiate receptor subtypes. PubMed. [Link]

          • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers. [Link]

          • Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Oak Ridge National Laboratory. [Link]

          • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. National Institutes of Health. [Link]

          • Stereoselective recognition of morphine enantiomers by μ-opioid receptor. OSTI.GOV. [Link]

          • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

          • GTPγS Binding Assay. Creative Bioarray. [Link]

          • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

          • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS. [Link]

          • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. National Institutes of Health. [Link]

          • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

          • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). MDPI. [Link]

          • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

          • Physiology, Opioid Receptor - StatPearls. NCBI Bookshelf. [Link]

          • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding. Springer Nature Experiments. [Link]

          • Stereoisomeric ligands as opioid receptor probes. American Chemical Society. [Link]

          • Radioligand Binding Assay. Gifford Bioscience. [Link]

          • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

          Sources

          The Stereochemical Challenge: Selecting the Right Analytical Modality

          Author: BenchChem Technical Support Team. Date: March 2026

          The structural elucidation of chiral decahydroquinolines (DHQs) represents a critical juncture in natural product chemistry and drug discovery. The azadecalin core is a privileged pharmacophore found in numerous bioactive compounds, ranging from poison frog alkaloids (e.g., cis-195A and cis-211A) to marine ascidian metabolites like the lepadins[1][2].

          However, assigning the absolute configuration (AC) of DHQs is notoriously challenging. These molecules are highly saturated, conformationally flexible, and often lack the strong UV-Vis chromophores required for traditional chiroptical methods. As a Senior Application Scientist, I have evaluated the efficacy of various spectroscopic modalities for DHQ characterization. This guide objectively compares these techniques, detailing the causality behind experimental choices and providing self-validating protocols to ensure rigorous stereochemical assignments.

          The absence of a native chromophore in the saturated bicyclic framework of DHQs forces researchers to choose between direct vibrational analysis, chemical derivatization, or crystallization.

          TechniqueSelection Start Chiral DHQ Sample Cryst Forms High-Quality Crystals? Start->Cryst Xray X-ray Crystallography (Absolute Structure) Cryst->Xray Yes Chrom Has UV Chromophore? Cryst->Chrom No ECD ECD Spectroscopy (+ TD-DFT) Chrom->ECD Yes Deriv Derivatization Possible? (-OH, -NH groups) Chrom->Deriv No NMR NMR (Mosher's) or ECCD (N-Acylation) Deriv->NMR Yes VCD VCD Spectroscopy (+ DFT Calculations) Deriv->VCD No / Prefer Intact

          Decision workflow for selecting the optimal absolute configuration technique.

          Vibrational Circular Dichroism (VCD)

          The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because every molecule possesses C-H, C-C, and C-N bonds, VCD inherently probes the intact chiral skeleton without requiring a UV chromophore. For saturated alkaloids like DHQs, VCD is often the most direct and reliable method[4]. The Trade-off: VCD signals (

          
          ) are 
          
          
          
          to
          
          
          times smaller than standard IR signals. Therefore, it requires high sample concentrations (~10-20 mg/mL) and relies heavily on Density Functional Theory (DFT) calculations to simulate the spectra of proposed enantiomers for matching.
          NMR with Chiral Derivatizing Agents (Mosher's Method)

          The Causality: When a DHQ possesses a secondary amine or a hydroxyl group (as seen in the side chains of lepadins), it can be reacted with (R)- and (S)-

          
          -methoxy-
          
          
          
          -trifluoromethylphenylacetyl chloride (MTPA-Cl)[2]. This converts enantiomers into diastereomers. The phenyl ring of the MTPA group creates a magnetic anisotropic shielding cone. By calculating the difference in chemical shifts (
          
          
          ), the spatial arrangement of the protons relative to the phenyl ring can be deduced. The Trade-off: It requires a reactive functional group, consumes the sample via covalent modification, and can yield ambiguous results if the DHQ is highly sterically hindered or adopts unpredictable conformations.
          Electronic Circular Dichroism (ECD) & Exciton Coupled CD (ECCD)

          The Causality: Standard ECD is ineffective for native DHQs due to the lack of

          
           or 
          
          
          
          transitions in the accessible UV region. However, by derivatizing the secondary amine with a chromophore (e.g., an N-p-bromobenzoyl group), Exciton Coupled Circular Dichroism (ECCD) can be employed. The spatial interaction between the introduced chromophore and any existing double bonds/chromophores in the side chain generates a bisignate Cotton effect, which directly correlates to the absolute stereochemistry[2]. The Trade-off: Highly dependent on the successful introduction of specific chromophores and assumes rigid conformational behavior between the interacting dipoles.

          Empirical Performance Matrix

          To facilitate objective decision-making, the following table summarizes the quantitative and operational parameters of each spectroscopic technique when applied to DHQ characterization.

          Analytical ModalitySample RequirementConcentration / AmountDerivatization Needed?Computational RequirementConfidence Level
          VCD Spectroscopy Solution (e.g., CDCl
          
          
          )
          10–20 mg/mLNo (Analyzes intact DHQ)High (Extensive DFT required)Very High
          NMR (Mosher's Method) Solution (e.g., CDCl
          
          
          )
          1–5 mgYes (Requires -NH or -OH)None (Empirical
          
          
          rules)
          Moderate to High
          ECCD Spectroscopy Solution (e.g., MeOH)< 0.1 mg/mLYes (Requires chromophore)Low (Empirical exciton rules)High
          X-Ray Crystallography Single Crystal~1 mgSometimes (Heavy atom needed)NoneAbsolute (Gold Standard)

          Self-Validating Experimental Protocols

          To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes internal checkpoints to prevent false-positive stereochemical assignments.

          Protocol 1: Intact DHQ Analysis via VCD and DFT Spectral Matching

          Because VCD relies on the correlation between experimental data and theoretical models, the computational workflow must be as rigorous as the physical measurement.

          VCDWorkflow Input Proposed 3D Structures (R/S) Conf Conformational Search (MM/QM) Input->Conf Opt Geometry Opt. (DFT, e.g., B3LYP) Conf->Opt Freq Freq/VCD Calc. (Magnetic Dipole) Opt->Freq Boltzmann Boltzmann Averaging Freq->Boltzmann Compare Spectral Matching (Simulated vs Exp) Boltzmann->Compare Exp Experimental IR/VCD Spectra Exp->Compare

          Computational and experimental workflow for VCD spectral matching.

          Step 1: Experimental Acquisition

          • Dissolve 15 mg of the purified DHQ in 100

            
            L of anhydrous CDCl
            
            
            
            (or another IR-transparent solvent).
          • Load the sample into a BaF

            
             cell with a path length of 100 
            
            
            
            m.
          • Validation Checkpoint: Acquire the unpolarized IR spectrum first. Ensure the maximum absorbance in the fingerprint region (1000–1500 cm

            
            ) is between 0.2 and 0.8 AU. Absorbance >1.0 AU will cause detector non-linearity and generate artifactual VCD signals.
            
          • Acquire the VCD spectrum using a dual Photoelastic Modulator (PEM) setup for 4–8 hours to achieve a high signal-to-noise ratio.

          • Subtract the solvent baseline.

          Step 2: Computational Modeling

          • Construct the (2R, 4aR, 8aS) and (2S, 4aS, 8aR) enantiomers in silico.

          • Perform a conformational search using Molecular Mechanics (e.g., OPLS4) to identify all conformers within a 5 kcal/mol energy window.

          • Optimize the geometries of these conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.

          • Calculate the harmonic vibrational frequencies, IR dipole strengths, and VCD rotational strengths for each optimized conformer.

          • Validation Checkpoint: Ensure no imaginary frequencies are present in the output files, confirming that all conformers are true energy minima.

          Step 3: Spectral Matching

          • Apply a Lorentzian band shape (typically 4–8 cm

            
             half-width) to the calculated transitions.
            
          • Boltzmann-average the individual conformer spectra based on their calculated free energies (

            
            ).
            
          • Overlay the theoretical spectrum with the experimental data. The absolute configuration is assigned to the enantiomer whose theoretical VCD bands match the signs of the experimental VCD bands.

          Protocol 2: Modified Mosher’s Amide Derivatization for Secondary DHQ Amines

          Step 1: Derivatization

          • Divide the DHQ sample into two equal aliquots (~2 mg each) in dry glass vials.

          • Dissolve each aliquot in 0.5 mL of anhydrous pyridine-d

            
            . Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, driving the reaction to completion.
            
          • To vial A, add 10

            
            L of (R)-(-)-MTPA-Cl (to form the S-Mosher amide). To vial B, add 10 
            
            
            
            L of (S)-(+)-MTPA-Cl (to form the R-Mosher amide).
          • Stir at room temperature for 4 hours.

          Step 2: Validation & NMR Acquisition

          • Validation Checkpoint: Analyze a small aliquot via TLC or LC-MS to ensure >95% conversion. Incomplete conversion will result in overlapping signals from the native DHQ, confounding the integration and chemical shift analysis.

          • Transfer the reaction mixtures directly into NMR tubes.

          • Acquire high-resolution

            
            H NMR and 2D COSY/HSQC spectra to unambiguously assign the piperidine and cyclohexane ring protons.
            

          Step 3: Stereochemical Assignment

          • Tabulate the chemical shifts (

            
            ) for all assigned protons in both the S-amide and R-amide.
            
          • Calculate

            
             for each proton.
            
          • Map the

            
             values onto the 3D structure of the DHQ. Protons with positive 
            
            
            
            values are situated on the right side of the MTPA plane, while those with negative
            
            
            values are on the left. This spatial mapping dictates the absolute configuration of the chiral center adjacent to the nitrogen.

          References

          • Okada, T., et al. "Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A." Molecules 26.24 (2021): 7529. [1]

          • Ómarsdóttir, S., et al. "Lepadins I–K, 3-O-(3′-Methylthio)acryloyloxy-decahydroquinoline Esters from a Bahamian Ascidian Didemnum sp. Assignment of Absolute Stereostructures." The Journal of Organic Chemistry 83.22 (2018): 13670-13677. [2]

          • Stephens, P. J., et al. "Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism and Optical Rotation: The Schizozygane Alkaloid Schizozygine." The Journal of Organic Chemistry 72.10 (2007): 3521-3536. [4]

          • Stephens, P. J., et al. "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality 20.5 (2008): 643-663. [3]

          Sources

          A Senior Application Scientist's Guide to Distinguishing cis- and trans-fused 4-phenyldecahydro-4-quinolinol Isomers

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers, scientists, and professionals in drug development, the precise stereochemical assignment of bioactive molecules is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile. In the realm of complex heterocyclic scaffolds, the decahydroquinoline ring system presents a significant stereochemical challenge due to the potential for cis and trans fusion of its two constituent rings. This guide provides an in-depth, objective comparison of the analytical methodologies used to distinguish between cis- and trans-fused diastereomers of 4-phenyldecahydro-4-quinolinol, a structural motif of interest in medicinal chemistry.

          The choice of analytical strategy is not merely a procedural step but a critical decision that impacts the integrity and interpretation of subsequent biological data. This guide will delve into the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative scientific literature.

          The Stereochemical Conundrum: cis vs. trans Ring Fusion

          The core of the challenge lies in the conformational rigidity and distinct spatial orientation of substituents imposed by the two possible ring fusions in the decahydroquinoline skeleton. In the trans-fused isomer, the two rings are locked in a rigid chair-chair conformation, resulting in a more linear and extended molecular shape. Conversely, the cis-fused isomer is conformationally more flexible, capable of undergoing ring inversion to exist in two different chair-chair conformations. This fundamental difference in three-dimensional structure gives rise to subtle yet measurable differences in their spectroscopic properties.

          Primary Analytical Arsenal: A Multi-pronged Approach

          Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Stereochemical Elucidation

          NMR spectroscopy probes the local magnetic environments of atomic nuclei, providing a wealth of information about molecular structure and connectivity.[1] For distinguishing between cis and trans isomers of 4-phenyldecahydro-4-quinolinol, ¹H and ¹³C NMR are indispensable, with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offering definitive proof of spatial relationships.

          The chemical shift of a carbon atom is highly sensitive to its steric environment. The rigid geometry of the trans-fused decahydroquinoline ring system results in a distinct set of ¹³C chemical shifts compared to the more flexible cis isomer. The upfield or downfield shift of key carbon signals, particularly those at the ring junction (C-4a and C-8a) and the substituted carbon (C-4), serves as a reliable diagnostic marker.

          In a study on 2-aryl-trans-decahydroquinolin-4-ols, it was demonstrated that the fusion of the rings could be conclusively proven to be trans by comparing experimental and calculated ¹³C NMR values.[2] The signal assignments were made by taking trans-decahydroquinoline as a model system and incorporating substituent parameters for the aryl and hydroxyl groups.[2]

          Table 1: Representative ¹³C NMR Chemical Shift Comparison for cis- and trans-fused Decahydroquinoline Systems

          Carbon AtomExpected Chemical Shift Range for trans-fused Isomer (ppm)Expected Chemical Shift Range for cis-fused Isomer (ppm)Key Differentiating Feature
          C-4a DownfieldUpfieldThe more sterically hindered environment in the cis isomer often leads to a shielding effect.
          C-8a DownfieldUpfieldSimilar to C-4a, the geometry of the ring junction significantly impacts the chemical shift.
          C-4 Varies with substituentVaries with substituentWhile not a direct indicator of ring fusion, its shift is influenced by the overall conformation.
          Other Ring Carbons Characteristic patternDifferent characteristic patternThe overall spectral fingerprint is distinct for each isomer.

          Note: The exact chemical shifts will vary depending on the specific substitution pattern and solvent used. The ranges provided are illustrative based on general principles for decahydroquinoline systems.

          While individual proton chemical shifts can be influenced by a variety of factors, the coupling constants (J-values) between adjacent protons provide valuable geometric information. In the rigid trans-fused system, the dihedral angles between protons are relatively fixed, leading to predictable coupling constants. For instance, a large diaxial coupling constant (typically 10-13 Hz) between vicinal protons is a hallmark of a trans relationship. In the more flexible cis isomer, observed coupling constants are often an average of those from the two interconverting chair conformations.

          The chemical shift of the proton at C-4a is also a key indicator. In the trans isomer, this proton is typically found at a different chemical shift compared to the cis isomer due to the differing anisotropic effects of the fused ring system.

          The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[3] A 2D NOESY experiment generates cross-peaks between protons that are in close spatial proximity (typically < 5 Å), irrespective of their through-bond connectivity.[4] This makes it an exceptionally powerful tool for distinguishing cis and trans isomers.

          In the cis-fused 4-phenyldecahydro-4-quinolinol, a key NOE correlation is expected between the proton at the ring junction (e.g., H-8a) and protons on the substituent at C-4 (the phenyl group or the hydroxyl proton). This is because the cis fusion brings these groups into close proximity on the same face of the molecule. In the trans-fused isomer, these groups are on opposite faces of the ring system, and therefore, no such NOE would be observed.

          Diagram 1: Logical Workflow for Isomer Differentiation using NMR

          G cluster_0 NMR Analysis Workflow start Obtain Isomer Mixture or Isolated Isomers c13_nmr Acquire ¹³C NMR Spectrum start->c13_nmr h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr noesy Acquire 2D NOESY Spectrum start->noesy analyze_c13 Analyze Chemical Shifts (C-4a, C-8a) c13_nmr->analyze_c13 analyze_h1 Analyze Coupling Constants and Chemical Shifts h1_nmr->analyze_h1 analyze_noesy Identify Key NOE Cross-Peaks (e.g., H-8a to Phenyl Protons) noesy->analyze_noesy cis_isomer cis-Isomer Identified analyze_c13->cis_isomer Upfield shifts for ring junction carbons trans_isomer trans-Isomer Identified analyze_c13->trans_isomer Downfield shifts for ring junction carbons analyze_noesy->cis_isomer NOE observed analyze_noesy->trans_isomer NOE absent

          Caption: Workflow for distinguishing cis- and trans-isomers using NMR.

          X-ray Crystallography: The Gold Standard for Structural Verification

          When NMR data is ambiguous or when an absolute, undeniable proof of structure is required, single-crystal X-ray diffraction is the definitive technique.[5] This method provides a precise three-dimensional map of the atomic positions within a crystal lattice, revealing the exact stereochemistry of the molecule, including the ring fusion.

          Experimental Protocols

          Protocol 1: ¹³C NMR Spectroscopy
          • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

          • Instrument Setup:

            • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

            • Tune and match the carbon probe.

            • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

            • Use a standard pulse program for proton-decoupled ¹³C NMR.

          • Data Acquisition:

            • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and the instrument's sensitivity.

            • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative data, especially for quaternary carbons.

          • Data Processing:

            • Apply a Fourier transform to the acquired free induction decay (FID).

            • Phase correct the spectrum.

            • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

          • Analysis: Compare the chemical shifts of the ring junction carbons (C-4a and C-8a) and other key signals to differentiate between the cis and trans isomers based on established trends for decahydroquinoline systems.

          Protocol 2: 2D NOESY Spectroscopy
          • Sample Preparation: Prepare a sample as described for ¹³C NMR, ensuring it is free of particulate matter. Degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.

          • Instrument Setup:

            • Use a high-field NMR spectrometer with gradient capabilities.

            • Tune and match the proton probe.

            • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse widths.

            • Use a standard 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).

          • Data Acquisition:

            • Set the spectral width to encompass all proton signals.

            • The mixing time (d8) is a critical parameter and should be optimized. For small molecules (<1000 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[3]

            • Acquire a sufficient number of increments in the indirect dimension (t1) to achieve adequate resolution.

            • Set the number of scans per increment to achieve a good signal-to-noise ratio.

          • Data Processing:

            • Apply a 2D Fourier transform to the data.

            • Phase correct the spectrum in both dimensions.

            • Reference the spectrum.

          • Analysis: Look for cross-peaks that indicate through-space correlations. A cross-peak between a ring-junction proton (e.g., H-8a) and a proton on the C-4 phenyl group would be strong evidence for a cis configuration.

          Diagram 2: Molecular Structures of cis- and trans-fused 4-phenyldecahydro-4-quinolinol

          G cluster_cis cis-4-phenyldecahydro-4-quinolinol cluster_trans trans-4-phenyldecahydro-4-quinolinol cis cis cis_label Key Protons in Close Proximity (H-8a and Phenyl Protons) trans trans trans_label Key Protons Spatially Distant note Note: Actual 3D conformations would show the spatial relationships more clearly.

          Sources

          A Comparative Guide to the Precise Melting Point Determination of (4s 4as 8as)-4-phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel chemical entities is a cornerstone of scientific rigor. The melting point of a pure crystalline solid is a fundamental and highly informative physical property. It serves not only as a criterion for purity but also as a key identifier. This guide provides an in-depth comparison of prevalent methodologies for determining the melting point of the novel quinoline derivative, (4s 4as 8as)-4-phenyldecahydro-4-quinolinol, a compound with potential significance in pharmaceutical research.

          While a specific, experimentally determined melting point for (4s 4as 8as)-4-phenyldecahydro-4-quinolinol (CAS Number: 465536-44-1) is not widely published in readily available literature, this guide will equip the research scientist with the principles, protocols, and comparative insights necessary to obtain a precise and reliable measurement.[1] For the purposes of illustrating the experimental protocols, we will work with a hypothetical, yet plausible, expected melting point of 175-178 °C .

          The Imperative of Purity and Precision

          A pure, crystalline organic compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range. Therefore, the determination of a sharp, reproducible melting point is a strong indicator of the sample's purity. This is of paramount importance in drug development, where impurities can have significant implications for efficacy and safety.

          Comparative Analysis of Melting Point Determination Techniques

          The choice of methodology for melting point determination depends on several factors, including the required accuracy, the amount of sample available, sample throughput needs, and available instrumentation. We will compare three commonly employed techniques: the traditional Thiele Tube method, the widely used Capillary Melting Point Apparatus, and the highly sensitive Differential Scanning Calorimetry (DSC).

          Method Principle Accuracy Throughput Sample Amount Expertise Required
          Thiele Tube Visual observation of melting in a heated oil bath with natural convection.[2][3][4]Low to ModerateLowSmallModerate
          Capillary Melting Point Apparatus Visual observation of melting in a heated metal block with controlled temperature ramping.[5][6]Moderate to HighModerate (multi-sample capability)SmallLow to Moderate
          Differential Scanning Calorimetry (DSC) Measures the heat flow into a sample compared to a reference as a function of temperature.[7][8][9][10][11]HighHigh (autosampler)Very Small (mg)High

          Experimental Protocols

          Thiele Tube Method

          This classic and cost-effective method relies on a heated oil bath to ensure uniform temperature distribution through convection currents.[2][4]

          Protocol:

          • Sample Preparation: Finely powder the crystalline (4s 4as 8as)-4-phenyldecahydro-4-quinolinol. Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

          • Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

          • Insert the thermometer and capillary tube assembly into the Thiele tube, which should be filled with a high-boiling point mineral or silicone oil.[2]

          • Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame.[2][5] The design of the tube will circulate the oil, providing even heating.[2]

          • Observation: As the temperature approaches the expected melting point (approximately 15°C below), reduce the heating rate.[12]

          • Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied. This is the melting range.[3][5]

          Thiele_Tube_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Powder->Pack Attach Attach to Thermometer Pack->Attach Insert Insert into Thiele Tube Attach->Insert Heat Heat Side Arm Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

          Caption: Workflow for Thiele Tube Melting Point Determination.

          Capillary Melting Point Apparatus

          Modern melting point apparatuses offer greater control and safety compared to the Thiele tube method by using an electrically heated metal block.[6]

          Protocol:

          • Sample Preparation: As with the Thiele tube method, the sample must be dry, finely powdered, and packed into a capillary tube to a height of 2-3 mm.[5][6] Improper packing can lead to a broad melting range.[5]

          • Instrument Setup: Turn on the apparatus and insert the capillary tube into the sample holder. Most devices can accommodate multiple samples.[5][6]

          • Heating Program:

            • Set a rapid heating rate (e.g., 10°C/minute) to reach a temperature approximately 20°C below the expected melting point of 175°C.[6]

            • Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium and an accurate measurement.[12][13]

          • Observation: Observe the sample through the magnified viewing lens.

          • Data Recording: Record the temperature at the first sign of melting and the temperature when the sample is fully liquid.[6]

          Capillary_Apparatus_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Program Set Heating Program Insert->Program Observe Observe & Record Program->Observe DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Weigh Weigh Sample Crimp Crimp into Pan Weigh->Crimp Load Load Sample & Reference Crimp->Load Program Program Temperature Ramp Load->Program Analyze Analyze Thermogram Program->Analyze

          Caption: Workflow for Differential Scanning Calorimetry (DSC).

          Causality and Self-Validation in Experimental Choices

          • Heating Rate: A slow heating rate (1-2°C/minute) near the melting point is crucial for all methods. [12][13]A fast rate does not allow for thermal equilibrium between the sample, thermometer, and heating medium, leading to an artificially high and broad melting range.

          • Sample Packing: A densely packed, small amount of sample (2-3 mm) ensures uniform heat transfer throughout the sample, resulting in a sharper, more reproducible melting range. [5][6]* Instrument Calibration: For the highest accuracy, especially with capillary apparatuses and DSC, calibration with certified reference standards of known melting points is essential. This self-validating step ensures the trustworthiness of the temperature readings.

          Conclusion and Recommendation

          For the initial characterization of a novel compound like (4s 4as 8as)-4-phenyldecahydro-4-quinolinol, a modern Capillary Melting Point Apparatus offers the best balance of accuracy, ease of use, and efficiency. It provides a reliable melting range that is sufficient for routine purity assessment and identification.

          For in-depth thermodynamic characterization, such as in late-stage drug development or polymorphism studies, Differential Scanning Calorimetry (DSC) is the superior method. [10]It provides not only a highly precise melting point (onset temperature) but also quantitative data on the enthalpy of fusion, which can be critical for understanding the solid-state properties of the active pharmaceutical ingredient.

          The Thiele Tube method, while historically significant, is generally recommended for academic settings or situations where modern instrumentation is unavailable, due to lower precision and the safety considerations of working with hot oil.

          By selecting the appropriate methodology and adhering to the detailed protocols outlined in this guide, researchers can confidently and accurately determine the melting point of (4s 4as 8as)-4-phenyldecahydro-4-quinolinol, ensuring the integrity and reliability of their scientific findings.

          References

          • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

          • Melting Point: Using the Thiele Tube. Timstar. [Link]

          • Melting Point Apparatus Guidelines. University of Houston. [Link]

          • Thiele tube. Wikipedia. [Link]

          • Melting point determination. SSERC. [Link]

          • Thiele Tube Method for Melting & Boiling Points. Scribd. [Link]

          • Melting point determination. University of Calgary. [Link]

          • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Center for Biotechnology Information. [Link]

          • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. [Link]

          • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Thermtest. [Link]

          • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]

          • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

          • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

          • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

          • Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

          • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

          • Melting Point Apparatus Experimental Manual. Scribd. [Link]

          • Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. ACS Publications. [Link]

          • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

          Sources

          Safety Operating Guide

          Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          For the vanguard of scientific discovery, the journey of a novel chemical entity does not conclude with the final data point. Responsible stewardship extends to the safe and compliant disposal of all laboratory materials. This guide provides essential, in-depth procedural information for the proper disposal of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol, ensuring the safety of personnel and the protection of our environment.

          As Senior Application Scientists, we recognize that the integrity of your research is intrinsically linked to the integrity of your processes, from synthesis to disposal. This document is structured to provide not just a set of instructions, but a framework for sound decision-making, grounded in established safety protocols and regulatory understanding.

          Hazard Profile and a Precautionary Approach

          In the absence of specific data, we must infer potential hazards from related structures. Quinoline and its derivatives can exhibit a range of toxicities, including acute oral toxicity, skin and eye irritation, and potential for long-term environmental effects.[3][4][5][6]

          Table 1: Key Safety and Hazard Information

          PropertyValue/ClassificationSource
          CAS Number 465536-44-1Sigma-Aldrich
          Molecular Formula C₁₅H₂₁NOSigma-Aldrich
          Physical Form SolidSigma-Aldrich
          Storage Class 11 (Combustible Solids)Sigma-Aldrich
          Water Hazard Class WGK 3 (Highly hazardous to water)Sigma-Aldrich

          The Disposal Workflow: A Step-by-Step Protocol

          The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow is designed to guide researchers through this process.

          Step 1: Waste Identification and Characterization

          All materials contaminated with this compound must be considered hazardous waste.[7][8] This includes:

          • Neat (unused) compound: Any remaining solid material.

          • Contaminated labware: Glassware (pipettes, flasks, beakers), plasticware, and weighing boats.

          • Contaminated consumables: Gloves, bench paper, and other personal protective equipment (PPE).

          • Solutions: Any solutions containing the dissolved compound.

          • Spill cleanup materials: Absorbents used to clean up any spills.[8]

          The primary responsibility for waste identification lies with the generator of the waste.[9]

          Step 2: Segregation of Waste Streams

          Proper segregation is critical to prevent incompatible materials from mixing, which could lead to dangerous reactions.[9] Do not mix waste streams.

          • Solid Waste: Collect all solid waste, including the neat compound and contaminated consumables, in a dedicated, clearly labeled hazardous waste container.

          • Liquid Waste: Collect all solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

          • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

          Step 3: Container Selection and Labeling

          The choice of container is crucial for safe storage and transport.

          • Compatibility: Use containers made of materials compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.[8] For liquid waste, ensure the container and lid are resistant to the solvent used.

          • Condition: Containers must be in good condition, with no leaks or cracks.[9]

          • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate percentage of each component if in a mixture.[9] The date of accumulation should also be recorded.

          Step 4: On-site Accumulation and Storage

          Waste should be accumulated at or near the point of generation.

          • Secure Storage: Keep waste containers tightly closed except when adding waste.[9] Store them in a designated, well-ventilated area, away from ignition sources and incompatible materials.

          • Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.

          Step 5: Disposal Request and Pickup

          The final step is to arrange for the disposal of the hazardous waste through your institution's approved channels.

          • Contact EHS: Contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management office. They will provide specific instructions and arrange for a pickup by a licensed hazardous waste disposal contractor.

          • Documentation: Complete all required paperwork, such as a hazardous material pickup request form, accurately and completely.[9]

          The following diagram illustrates the decision-making process for the disposal of this compound.

          DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Containment cluster_packaging Packaging & Labeling cluster_disposal Final Disposal Start Generation of Waste containing This compound Identify Identify as Hazardous Waste (Precautionary Principle) Start->Identify Segregate Segregate Waste Streams Identify->Segregate Solid Solid Waste (Neat compound, PPE, etc.) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Needles, etc.) Segregate->Sharps PackageSolid Package in Labeled HDPE Container Solid->PackageSolid PackageLiquid Package in Labeled Compatible Container Liquid->PackageLiquid PackageSharps Package in Labeled Sharps Container Sharps->PackageSharps Store Store Securely with Secondary Containment PackageSolid->Store PackageLiquid->Store PackageSharps->Store Request Request Pickup from EHS Store->Request Dispose Disposal by Licensed Contractor Request->Dispose

          Caption: Disposal workflow for this compound.

          Spill Management: A Protocol for Immediate Action

          In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

          • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

          • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

          • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10] For larger spills or if there is a risk of airborne dust, a respirator may be necessary.

          • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

          • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

          • Report the Incident: Report all spills to your supervisor and EHS department, regardless of size.

          Conclusion: A Commitment to Safety and Sustainability

          The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture and a commitment to environmental stewardship. For this compound, the absence of comprehensive hazard data necessitates a conservative approach. By treating this compound as hazardous waste and adhering to the systematic procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for final guidance.

          References

          • Hazardous Chemical Waste Defined. Temple University. [Link]

          • Disposal of Chemical Waste. University of St Andrews. [Link]

          • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

          • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

          • Hazardous Waste and Disposal. American Chemical Society. [Link]

          • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]

          • (4r,4as,8as)-4-Phenyldecahydroquinolin-4-Ol. PubChem. [Link]

          • Process for purification of quinoline yellow.
          • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

          • Quinoline. Wikipedia. [Link]

          • Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]

          • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]

          • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. [Link]

          Sources

          Personal protective equipment for handling (4s,4As,8as)-4-phenyldecahydro-4-quinolinol

          Author: BenchChem Technical Support Team. Date: March 2026

          Emergency Overview & Chemical Identity

          Compound: (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol CAS Number: 465536-44-1 Synonyms: (4S,4aS,8aS)-4-Phenyl-decahydro-quinolin-4-ol; cis-4-Phenyl-4-hydroxydecahydroquinoline (stereoisomer specific).

          Executive Summary: As researchers, we often treat structural intermediates as inert building blocks. However, the decahydroquinoline scaffold—specifically with a phenyl substitution at the 4-position—shares significant structural homology with NMDA receptor antagonists (similar to phencyclidine/PCP pharmacophores). Consequently, this compound must be handled not merely as a chemical irritant, but as a Potent Bioactive Compound (PBC) with potential central nervous system (CNS) activity.

          This guide elevates standard safety protocols to a Risk Group 2/Control Band 3 level, prioritizing respiratory protection and dermal isolation to prevent inadvertent pharmacological exposure.

          Risk Assessment & Hazard Characterization

          Before selecting PPE, we must understand the mechanism of potential harm.

          Hazard DomainClassificationMechanism & Justification
          Pharmacological High Potency Candidate NMDA Antagonism Potential: The 4-phenyl-decahydroquinoline core is a known pharmacophore for the PCP binding site on the NMDA receptor. Inhalation of dust could theoretically induce dissociation, ataxia, or psychotropic effects.
          Environmental WGK 3 (Severe) Highly hazardous to water.[1] Spill containment is critical to prevent aquifer contamination.
          Physical Combustible Solid Finely divided dusts may form explosive mixtures in air. Grounding of equipment is required during bulk weighing.
          Health (GHS) Irritant / Harmful H302 (Harmful if swallowed) , H315 (Skin Irritant) , H319 (Eye Irritant) . Note: Absence of "Toxic" labeling often reflects a lack of data, not a lack of toxicity.

          Personal Protective Equipment (PPE) Matrix

          Do not rely on generic "lab safety" rules. The following PPE is selected based on the compound's lipophilicity (LogP ~2-3) and potential for CNS uptake.

          Tiered Protection Protocol
          Body ZoneStandard Handling (Solution <10 mM)High-Risk Operations (Powder Weighing / Spills)Technical Rationale
          Respiratory Fume Hood (Face velocity >100 fpm)N95 or P100 Respirator (if outside hood)Dust inhalation is the fastest route to the CNS. The fume hood is the primary barrier; respirators are the fail-safe.
          Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Double Nitrile (Outer: Long cuff, 0.14 mm)Why Nitrile? Latex is permeable to lipophilic amines. Double gloving provides a "breakthrough" indicator system.
          Ocular Chemical Splash GogglesFace Shield + GogglesStandard safety glasses fail against airborne dust migration. Goggles seal the orbital area.
          Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or Disposable GownPrevents accumulation of bioactive dust on street clothes, which could carry contamination home.

          Operational Protocols: The "Zero-Contact" Workflow

          This workflow is designed to ensure the compound never enters the ambient lab atmosphere.

          Phase 1: Receipt & Storage
          • Inspection: Upon receipt, inspect the septum/seal under UV light (if available) to detect exterior residue.

          • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality is prone to oxidation, which can alter its pharmacological profile.

          • Segregation: Store in a secondary containment bin labeled "BIOACTIVE," separate from general organic acids.

          Phase 2: Weighing & Solubilization (The Critical Step)

          Use the "Wet Method" to eliminate dust generation.

          • Setup: Place a pre-tared vial inside the fume hood.

          • Transfer: Do not use a spatula. Gently tap the source container to transfer solid.

          • Solvent Addition: Add solvent (e.g., DMSO or Methanol) immediately to the solid in the vial.

            • Why? Once in solution, the risk of inhalation drops to near zero.

          • Dissolution: Vortex inside the hood. Ensure the cap is Parafilm-sealed before removal.

          Phase 3: Waste Disposal
          • Solid Waste: Dispose of gloves and weighing boats in a "Hazardous Solid - Incineration Only" bin.

          • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" streams. Do not pour down the drain (WGK 3 hazard).

          • Decontamination: Wipe surfaces with 10% acetic acid (to protonate the amine, rendering it water-soluble) followed by 70% ethanol.

          Visualizations

          Diagram 1: The "Zero-Contact" Handling Workflow

          This flowchart illustrates the logical progression from storage to experiment, emphasizing containment checkpoints.

          SafeHandling cluster_containment Primary Containment Zone (Fume Hood) Start Cold Storage (2-8°C, Argon) Check Seal Inspection (UV Check) Start->Check Hood Fume Hood Entry (Face Velocity >100 fpm) Check->Hood Pass Weigh Weighing (Wet Method) Hood->Weigh Double Gloves Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Immediate Solvent Add Seal Seal & Parafilm Solubilize->Seal Exit Experimental Use (Liquid Phase) Seal->Exit Safe Transport

          Caption: Figure 1. Chain of Custody for High-Potency Intermediates. Note the "Wet Method" solubilization occurring strictly within the containment zone.

          Diagram 2: Mechanistic Justification for Safety (NMDA Interaction)

          Why do we use such strict PPE? This diagram explains the structural logic linking this chemical to biological activity.[2]

          Mechanism Chem This compound Pharmacophore Pharmacophore: Phenyl-Decahydroquinoline Chem->Pharmacophore Structural Homology Target NMDA Receptor (PCP Binding Site) Pharmacophore->Target Binding Affinity Effect Potential CNS Effects (Dissociation/Ataxia) Target->Effect Inhalation/Absorption Safety REQUIRED: Respiratory & Dermal Isolation Effect->Safety Risk Mitigation

          Caption: Figure 2. Structure-Activity Relationship (SAR) justifying the "Potent Compound" safety classification. The phenyl-quinoline core mimics known NMDA antagonists.

          References

          • Sigma-Aldrich. this compound Safety Data Sheet. Product No. 12352005. Accessed Oct 2023.

          • PubChem. Compound Summary: (4S,4aS,8aS)-4-Phenyldecahydroquinolin-4-ol.[3] National Library of Medicine.

          • Kozikowski, A. P., et al. (1992). "Synthesis and biological activity of 8a-phenyldecahydroquinolines as probes of PCP's binding conformation." Journal of Medicinal Chemistry, 35(25), 4764-4766. (Establishes the NMDA receptor affinity of this structural class).

          • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (Basis for Read-Across Hazard Classification).

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          (4s,4As,8as)-4-phenyldecahydro-4-quinolinol
          Reactant of Route 2
          Reactant of Route 2
          (4s,4As,8as)-4-phenyldecahydro-4-quinolinol

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.